molecular formula C10H8BrNO2S B2884027 Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 1809004-78-1

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B2884027
CAS No.: 1809004-78-1
M. Wt: 286.14
InChI Key: ZHRKEWABTRJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.14. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRKEWABTRJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly available in major chemical databases as of January 2026, this guide consolidates available information on its structure, properties, and synthesis, alongside its potential applications. The thieno[2,3-c]pyridine scaffold is a key pharmacophore in various biologically active molecules, and this bromo-substituted derivative serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional organic materials. This document offers a detailed, scientifically grounded perspective on the synthesis, characterization, and potential utility of this compound, aimed at facilitating further research and development.

Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold

The fusion of thiophene and pyridine rings creates the thieno[2,3-c]pyridine bicyclic system, a heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. This structural motif is present in a number of compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The unique electronic and steric characteristics of the thieno[2,3-c]pyridine core allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 4-position, as in Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

While a definitive CAS number for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is not readily found in public databases, a commercial supplier provides the following key physicochemical data. It is imperative for researchers to independently verify these properties through analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂SPipzine Chemicals
Molecular Weight 286.14 g/mol Pipzine Chemicals
Appearance Off-white to pale yellow solid (predicted)Pipzine Chemicals
Solubility Predicted to have low solubility in water and good solubility in organic solvents such as dichloromethane and chloroform.Pipzine Chemicals
Stability Expected to be stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents.Pipzine Chemicals

Analytical Characterization:

For unambiguous identification and purity assessment, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the position of the bromo and ethyl carboxylate substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C-H bonds.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Synthesis of the Thieno[2,3-c]pyridine Core and Proposed Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through various synthetic strategies. A common approach involves the construction of the thiophene ring onto a pre-existing pyridine core.

General Synthesis of the Thieno[2,3-c]pyridine-2-carboxylate Scaffold

A plausible synthetic route to the parent ethyl thieno[2,3-c]pyridine-2-carboxylate starts from a suitably substituted pyridine derivative. For instance, a substituted 3-aminopyridine can undergo a Gewald-type reaction with an activated carbonyl compound and elemental sulfur to construct the fused thiophene ring.

Alternatively, a pyridine-N-oxide can be utilized as a starting material. The N-oxide functionality can direct subsequent reactions to build the thiophene ring.

Proposed Synthetic Pathway for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

A logical and efficient synthesis of the target compound can be envisioned starting from a commercially available or readily synthesized precursor. A potential retrosynthetic analysis is outlined below.

G Target Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Intermediate1 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid Target->Intermediate1 Esterification Intermediate2 Ethyl thieno[2,3-c]pyridine-2-carboxylate Target->Intermediate2 Bromination StartingMaterial1 Substituted Pyridine Precursor Intermediate1->StartingMaterial1 Thiophene Ring Formation Intermediate2->StartingMaterial1 Thiophene Ring Formation StartingMaterial2 Thiophene Building Block

Figure 1: Retrosynthetic analysis for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Step-by-Step Proposed Protocol:

  • Synthesis of Ethyl thieno[2,3-c]pyridine-2-carboxylate (Parent Scaffold): A potential starting point is the reaction of a suitable pyridine derivative, such as a 3-amino-4-halopyridine, with ethyl thioglycolate. The amino group can act as a nucleophile to displace the halide, followed by an intramolecular cyclization to form the thiophene ring.

  • Bromination of the Thieno[2,3-c]pyridine Core: The synthesized ethyl thieno[2,3-c]pyridine-2-carboxylate can then be subjected to electrophilic bromination. The electron-rich thiophene ring is susceptible to electrophilic attack. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride, would be the method of choice to selectively introduce a bromine atom at the 4-position. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

G Start Ethyl thieno[2,3-c]pyridine-2-carboxylate Reagent N-Bromosuccinimide (NBS) Solvent (e.g., CHCl₃) Start->Reagent 1. Add Reagent Product Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Reagent->Product 2. Reaction Workup Reaction Quenching Extraction Purification (Chromatography) Product->Workup 3. Isolate Product

Figure 2: Proposed workflow for the bromination step.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is selected as a mild and selective brominating agent to avoid over-bromination or degradation of the starting material.

  • Solvent Selection: A non-polar aprotic solvent like chloroform is chosen to facilitate the reaction and prevent unwanted side reactions that could occur in protic or more polar solvents.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting materials and any byproducts.

Applications in Research and Drug Development

The strategic placement of the bromine atom and the ethyl ester group on the thieno[2,3-c]pyridine scaffold makes Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate a highly valuable intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications.

Intermediate for Kinase Inhibitors

The thieno[2,3-c]pyridine core is a known scaffold for the development of kinase inhibitors. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various substituents. These modifications allow for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase's active site.

G Intermediate Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Coupling Palladium-Catalyzed Cross-Coupling Reactions Intermediate->Coupling Library Library of Diverse Thieno[2,3-c]pyridine Derivatives Coupling->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Lead Lead Compound for Kinase Inhibitor Screening->Lead

Figure 3: Role as an intermediate in drug discovery.

Precursor for Antimicrobial and Anticancer Agents

The thieno[2,3-c]pyridine nucleus has been identified in compounds with promising antimicrobial and anticancer activities. By modifying the 4-position, researchers can synthesize novel derivatives and evaluate their efficacy against various pathogens and cancer cell lines.

Building Block for Organic Electronic Materials

The conjugated π-system of the thieno[2,3-c]pyridine core suggests its potential use in the development of organic electronic materials. The bromine atom provides a site for polymerization or the attachment of other functional groups to create materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Given the presence of a bromine atom and its heterocyclic nature, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate represents a strategically important, albeit not extensively documented, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of novel compounds with significant therapeutic and material science applications. While the absence of a confirmed CAS number necessitates careful analytical verification by researchers, the information and proposed synthetic strategies outlined in this guide provide a solid foundation for further investigation and utilization of this promising compound. The exploration of its reactivity and the biological evaluation of its derivatives are fertile areas for future research that could lead to the discovery of new drugs and advanced materials.

References

  • Pipzine Chemicals.

Technical Monograph: Structural Validation & Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes structural logic, synthetic pathways, and spectral validation standards for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate .

Executive Summary & Therapeutic Relevance

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry. As a bioisostere of isoquinoline and quinoline derivatives, the thieno[2,3-c]pyridine core offers unique vectors for pi-stacking interactions within kinase ATP-binding pockets and HIF-prolyl hydroxylase active sites.

The 4-bromo substituent is the critical "warhead" for diversification. It serves as an orthogonal handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries. This guide defines the rigorous spectral standards required to validate this intermediate before it enters high-throughput synthesis workflows.

Synthetic Pathway & Mechanistic Logic

To understand the impurities and spectral nuances, one must understand the genesis of the molecule. The industrial standard involves the Thorpe-Ziegler cyclization followed by aromatization/halogenation.

The "Hydroxy-to-Bromo" Conversion Protocol

The most robust route proceeds through the 4-hydroxy (or 4-oxo) intermediate. Direct bromination of the fully aromatic core is non-selective; therefore, we utilize the reactivity of the lactam-like tautomer.

Core Workflow:

  • Cyclization: Reaction of ethyl 3-fluoropyridine-4-carboxylate (or aldehyde equivalent) with ethyl thioglycolate under basic conditions (Cs₂CO₃ or NaH).

  • Tautomerization: The resulting intermediate exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

  • Aromatization/Bromination: Treatment with Phosphorus Oxybromide (POBr₃) drives the system to the fully aromatic 4-bromo species via an imidoyl bromide intermediate.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical path and the decision nodes for quality control.

SynthesisPath Start 3-Fluoropyridine-4-carboxylate Interm 4-Hydroxythieno[2,3-c]pyridine Intermediate (Tautomer) Start->Interm Thorpe-Ziegler Cyclization Reagent1 Ethyl Thioglycolate (Base/DMF) Reagent1->Interm Product Ethyl 4-bromothieno[2,3-c] pyridine-2-carboxylate Interm->Product Nucleophilic Substitution Impurity Impurity Risk: Residual 4-Hydroxy (Des-Bromo) Interm->Impurity Incomplete Conversion Reagent2 POBr3 / Toluene (110°C) Reagent2->Product

Figure 1: Synthetic workflow converting the pyridine precursor to the 4-bromo target, highlighting the critical impurity risk node.

Spectral Characterization Standards

The following data represents the Gold Standard for lot release. Any deviation in chemical shift (>0.05 ppm) or integration suggests regioisomeric contamination (e.g., [3,2-c] isomer) or hydrolysis of the ethyl ester.

A. Nuclear Magnetic Resonance (NMR)

The 4-bromo substitution breaks the symmetry of the pyridine ring, resulting in distinct singlets for the aromatic protons due to the lack of vicinal coupling partners.

Table 1:


H NMR Assignment (400 MHz, DMSO-d₆) 
PositionShift (δ ppm)MultiplicityIntegrationStructural Justification (Causality)
H-7 9.35 - 9.45Singlet (s)1HMost Deshielded: Located between the pyridine Nitrogen (N6) and the Thiophene Sulfur (S1). The combined electronegativity and ring current effects maximize the shift.
H-5 8.60 - 8.70Singlet (s)1HAlpha-Nitrogen: Deshielded by N6 and the ortho-Bromine at C4. The Br atom provides a steric and inductive downfield shift relative to the unsubstituted core.
H-3 7.90 - 8.00Singlet (s)1HThiophene Ring: Located on the thiophene ring. Shifted downfield by the adjacent electron-withdrawing ester group at C2.
OCH₂ 4.38 - 4.45Quartet (q)2HTypical ethyl ester methylene protons.
CH₃ 1.35 - 1.42Triplet (t)3HTypical ethyl ester methyl protons.

C NMR Key Signals (100 MHz, DMSO-d₆): 
  • Carbonyl (C=O): ~161.5 ppm.

  • C-Br (C-4): ~120-125 ppm (Distinctive upfield shift for aromatic carbon attached to Br).

  • C-7 (N-CH-S): ~148-152 ppm (Most downfield aromatic signal).

B. Mass Spectrometry (LC-MS)

The presence of Bromine provides a definitive isotopic signature that serves as a self-validating check for product identity.

  • Ionization Mode: ESI (+)

  • Molecular Formula: C₁₀H₈BrNO₂S

  • Theoretical Mass (M): ~286.1

  • Observed Pattern:

    • [M+H]⁺ (⁷⁹Br): 285.9 m/z

    • [M+H]⁺ (⁸¹Br): 287.9 m/z

    • Ratio: 1:1 doublet (The hallmark of mono-bromination).

    • Note: If the ratio is skewed or a peak appears at M-Br (~208), it indicates debromination or the presence of the hydroxy precursor.

C. Infrared Spectroscopy (FT-IR)
  • Ester C=O Stretch: 1715–1725 cm⁻¹ (Strong).

  • C-Br Stretch: 600–700 cm⁻¹ (Fingerprint region confirmation).

Structural Logic & Quality Control

As a researcher, you must verify that the 4-bromo group is correctly positioned. The primary risk in thienopyridine synthesis is regioisomerism (formation of thieno[3,2-c] vs [2,3-c]).

Diagnostic Logic
  • The "Sandwich" Proton (H-7): In the [2,3-c] isomer, H-7 is "sandwiched" between the Nitrogen and the Sulfur. This creates a specific chemical environment resulting in the extreme downfield shift (>9.3 ppm). In the [3,2-c] isomer, the proton adjacent to Sulfur is not adjacent to Nitrogen in the same way, typically resulting in a shift < 9.0 ppm.

  • Coupling Constants: The 4-bromo derivative lacks vicinal protons on the pyridine ring. If you observe a doublet with

    
     Hz, the bromination failed, and you have the unsubstituted pyridine ring.
    
Visualization: NMR Logic Flow

Use this decision tree to interpret your raw spectral data.

NMRLogic Start Analyze 1H NMR Aromatic Region (7.5 - 9.5 ppm) Count Count Aromatic Signals Start->Count ThreeS 3 Distinct Singlets Count->ThreeS Found Coupled Doublets Present (J ~ 5Hz) Count->Coupled Found CheckH7 Check Most Downfield Peak (> 9.3 ppm?) ThreeS->CheckH7 FailSub FAIL: Unsubstituted Core (Missing Bromine) Coupled->FailSub Pass PASS: Correct Regioisomer (Ethyl 4-bromothieno[2,3-c]...) CheckH7->Pass Yes FailIso FAIL: Suspect [3,2-c] Isomer or Wrong Core CheckH7->FailIso No (< 9.0 ppm)

Figure 2: NMR interpretation logic for validating the 4-bromo substitution pattern and core isomeric identity.

Experimental Protocol (Synthesis of Precursor)

Note: While the 4-bromo compound is often purchased, the synthesis of the 4-hydroxy precursor is the most common in-house entry point.

Protocol for 4-Hydroxythieno[2,3-c]pyridine-2-carboxylate (Precursor):

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve 3-fluoropyridine-4-carbaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMF (0.5 M).

  • Cyclization: Add Cs₂CO₃ (2.5 eq) carefully. Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Acidify to pH 4 with 1N HCl. The 4-hydroxy intermediate will precipitate as a solid.

  • Conversion: Dry the solid thoroughly. Reflux in Toluene with POBr₃ (1.5 eq) for 2 hours to obtain the title 4-bromo compound.

References

  • PubChem. 4-Bromofuro[2,3-c]pyridine-2-carboxylic acid (Analogous Scaffold Data).[1][2] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry (RSC). Thieno[2,3-c]pyridine numbering and NMR shifts (General Reference). Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Key Heterocycle

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thieno[2,3-c]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of a bromine atom and an ethyl carboxylate group provides versatile handles for further synthetic modifications, making it a valuable building block in drug discovery and the development of novel organic materials.

A thorough understanding of the compound's structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This technical guide, intended for researchers and professionals in the chemical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. We will delve into the theoretical principles behind the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer a comprehensive analysis of the spectral data, grounding our interpretations in established principles of NMR spectroscopy.

Synthesis and Physicochemical Properties

The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be achieved through a multi-step reaction sequence starting from suitable thiophene and pyridine precursors.[1] The general strategy involves the construction of the fused thieno[2,3-c]pyridine ring system, followed by bromination and esterification. While various synthetic routes are possible, a common approach involves the cyclization of a functionalized pyridine derivative with a thiophene synthon. Subsequent bromination at the 4-position and esterification of a carboxylic acid at the 2-position yield the target compound.[1]

Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate [1]

PropertyValue
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform), low solubility in water.
Stability Stable under normal conditions; may react with strong oxidizing or reducing agents.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

2. NMR Instrument Parameters:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a pulse angle of 45-90 degrees.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Diagram 1: General Workflow for NMR Data Acquisition and Analysis

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition FIDProcessing FID Processing (FT, Phasing) DataAcquisition->FIDProcessing BaselineCorrection Baseline Correction FIDProcessing->BaselineCorrection Integration Integration BaselineCorrection->Integration PeakPicking Peak Picking Integration->PeakPicking ChemShift Chemical Shift Analysis PeakPicking->ChemShift Coupling Coupling Constant Analysis PeakPicking->Coupling Structure Structure Elucidation ChemShift->Structure Coupling->Structure

Caption: A flowchart illustrating the key stages in NMR spectroscopy, from sample preparation to final structural determination.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the electronegative bromine atom, the nitrogen atom in the pyridine ring, and the carbonyl group of the ester.

Diagram 2: Molecular Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with Proton Numbering

G struct struct

Caption: Chemical structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with protons labeled for NMR assignment.

Expected ¹H NMR Data:

While the exact experimental data is not publicly available in the searched literature, a predicted spectrum can be discussed based on the analysis of similar structures.

  • Aromatic Protons:

    • The pyridine ring protons, H-5 and H-7, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen atom will deshield these protons, causing them to resonate at a lower field (higher ppm).

    • The thiophene proton, H-3, is expected to be a singlet and will also be in the aromatic region, influenced by the fused ring system and the adjacent ester group.

  • Ethyl Ester Protons:

    • The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons.

    • The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-7~8.5d~5.0
H-5~7.5d~5.0
H-3~8.0s-
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Expected ¹³C NMR Data:

Based on studies of related thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, the chemical shifts for the carbon atoms in Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be predicted.

  • Aromatic and Heterocyclic Carbons:

    • The carbon atoms of the pyridine and thiophene rings will resonate in the aromatic region (typically 110-160 ppm).

    • The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronic effects.

    • The quaternary carbons (C-2, C-3a, C-7a) will generally have lower intensities compared to the protonated carbons.

  • Ester Carbons:

    • The carbonyl carbon (-COO-) will appear at a downfield chemical shift (typically 160-170 ppm).

    • The methylene carbon (-OCH₂CH₃) will resonate around 60-65 ppm.

    • The methyl carbon (-OCH₂CH₃) will be found at a higher field (lower ppm), typically around 14-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~145
C-3~130
C-3a~135
C-4~120
C-5~125
C-7~150
C-7a~155
-COO-~162
-OCH₂CH₃~62
-OCH₂CH₃~14

Conclusion: A Powerful Tool for Structural Verification

This in-depth guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. By understanding the principles behind NMR and following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectral data. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for the structural verification and quality control of this important heterocyclic compound. The insights gained from NMR analysis are crucial for advancing research in medicinal chemistry and materials science where this molecule serves as a key synthetic intermediate.

References

  • Pipzine Chemicals. (2026-01-22). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for a Key Medicinal Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its fused thieno-pyridine core serves as a versatile scaffold for synthesizing novel therapeutic agents, potentially for antibacterial or anticancer applications. Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into the molecule's elemental composition, structure, and fragmentation behavior with exceptional sensitivity and specificity.[2][3]

This guide provides a comprehensive exploration of the mass spectrometric analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Moving beyond a simple recitation of methods, we will delve into the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction and interpretation of fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules with confidence and precision.

Part 1: Foundational Principles and Strategic Choices in Ionization

The first and most critical decision in the mass spectrometric analysis of any small molecule is the choice of ionization method.[4] This choice is dictated by the analyte's physicochemical properties—polarity, thermal stability, and molecular weight—and the analytical goal, whether it's simple molecular weight confirmation or detailed structural elucidation. For Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, two primary techniques are most relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).[5][6]

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a high-energy, "hard" ionization technique that involves bombarding the analyte in the gas phase with a beam of 70 eV electrons.[5] This energetic collision ejects an electron from the molecule, forming a radical cation (M•+) and imparting significant internal energy. This excess energy causes the molecular ion to undergo extensive and reproducible fragmentation.

  • Expertise & Causality: EI is the method of choice when the primary goal is to generate a detailed fragmentation "fingerprint" for structural confirmation and library matching. The resulting patterns are highly characteristic of the molecule's structure. Because our target compound is a relatively stable aromatic system, it is expected to yield a discernible molecular ion, which is crucial for establishing the compound's mass. The presence of the bromine atom provides a unique isotopic signature that further validates the analysis.[7][8]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[5] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[5] ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.

  • Expertise & Causality: ESI is the preferred method for unambiguous molecular weight determination, especially when analyzing samples from liquid chromatography (LC-MS).[6] The thieno[2,3-c]pyridine core contains a basic nitrogen atom that is readily protonated, making it an ideal candidate for positive-ion mode ESI. The gentle nature of ESI ensures that the primary ion observed corresponds to the intact molecule, providing a clear and confident measurement of its mass.[5] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[6]

Part 2: Predicted Fragmentation Pathways

A deep understanding of fragmentation chemistry is essential for interpreting mass spectra. Based on the structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, we can predict the major fragmentation pathways under both EI and ESI conditions.

Key Structural Features and Isotopic Signature

The molecule has a molecular formula of C10H8BrNO2S and a monoisotopic mass of approximately 284.95 Da. A defining characteristic is the presence of a single bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by two mass units (m/z and m/z+2) with nearly equal intensity.[7][8] This "M/M+2" pattern is a powerful diagnostic tool.

PropertyValueSource
Chemical FormulaC10H8BrNO2S
Molecular Weight286.14 g/mol
Monoisotopic Mass (79Br)284.9513 Da
Monoisotopic Mass (81Br)286.9492 Da
Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, we anticipate fragmentation at the ethyl ester group and cleavage involving the heterocyclic core.

  • Molecular Ion (M•+): A distinct doublet at m/z 285/287 .

  • Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond in the ester is a common pathway for esters, leading to the formation of a stable acylium ion.[9] This will produce a prominent fragment doublet at m/z 240/242 .

  • Loss of Ethylene (C2H4): A McLafferty rearrangement is unlikely due to the rigid aromatic structure. However, loss of ethylene from the ethyl group can occur, leading to a fragment at m/z 257/259 .

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond will result in a fragment ion at m/z 206 . This peak will be a singlet, as the characteristic bromine isotope pattern is lost.[10]

  • Further Fragmentation: The acylium ion (m/z 240/242) can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 212/214 .[11]

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule will first protonate to form the [M+H]+ ion at m/z 286/288 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

  • Precursor Ion ([M+H]+): A strong signal at m/z 286/288 .

  • Neutral Loss of Ethanol (CH3CH2OH): A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol. This will generate a major product ion at m/z 240/242 .

  • Neutral Loss of Ethylene (C2H4): Loss of ethylene from the protonated molecule is another viable pathway, resulting in the protonated carboxylic acid at m/z 258/260 .

  • Combined Losses: Following the initial loss of ethanol, the resulting ion (m/z 240/242) can lose CO, producing a fragment at m/z 212/214 .

Part 3: Experimental Protocols

The following protocols are designed to be self-validating systems for the robust analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Sample Preparation Protocol (LC-MS/ESI)

This protocol is optimized for ESI analysis, ensuring the sample is free of non-volatile salts and particulates that can interfere with ionization or clog the instrument.[12]

  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This yields a working concentration of 10 µg/mL. Rationale: 0.1% formic acid is added to promote protonation and enhance signal in positive-ion ESI mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or other compatible material) into a clean autosampler vial. Rationale: Filtering removes any particulate matter that could block the LC column or ESI needle.

  • Blank Samples: Prepare at least two blank samples containing only the final solvent mixture. Run one blank before and one after the sample set to check for carryover.[12]

Instrumentation Protocol: LC-ESI-MS/MS

This method outlines typical parameters for analysis on a modern quadrupole-Orbitrap or quadrupole-Time-of-Flight (Q-TOF) mass spectrometer coupled to a UHPLC system.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Full Scan (MS1) Range: m/z 100-500.

    • Resolution (MS1): 60,000 FWHM.

    • Tandem MS (MS2): Data-Dependent Acquisition (DDA) on the most intense ions from the MS1 scan.

    • Precursor Isolation Window: 1.2 m/z.

    • Collision Energy (HCD/CID): Stepped normalized collision energy (NCE) of 15, 30, 45. Rationale: Using stepped energy ensures a wide range of fragments are generated, from low-energy (parent) to high-energy (smaller fragments).

Part 4: Data Visualization and Interpretation

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the mass spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Ionization ModeIon DescriptionPredicted m/zNotes
EI Molecular Ion [M]•+285 / 287Characteristic 1:1 bromine isotope doublet.
EI [M - •OCH2CH3]+240 / 242Loss of ethoxy radical, likely a major fragment.
EI [M - •Br]+206Loss of bromine atom; peak will be a singlet.
EI [[M - •OCH2CH3] - CO]+212 / 214Subsequent loss of carbon monoxide from the m/z 240/242 fragment.
ESI Protonated Molecule [M+H]+286 / 288Precursor ion for MS/MS analysis.
ESI-MS/MS [M+H - CH3CH2OH]+240 / 242Neutral loss of ethanol, likely the base peak in the MS2 spectrum.
ESI-MS/MS [M+H - C2H4]+258 / 260Neutral loss of ethylene.
Visualized Workflows and Pathways

G Diagram 1: General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep Dissolve & Dilute (10 µg/mL) Filt Filter Sample (0.22 µm) Prep->Filt Ion Ionization (EI or ESI) Filt->Ion MA Mass Analyzer (Separation by m/z) Ion->MA Det Detector MA->Det Spec Mass Spectrum Det->Spec Generate

Caption: General workflow for sample analysis by mass spectrometry.

EI_Fragmentation Diagram 2: Predicted EI Fragmentation Pathway M Ethyl 4-bromothieno[2,3-c]- pyridine-2-carboxylate (M) m/z 285/287 F1 [M - •OCH2CH3]+ m/z 240/242 M->F1 - •OCH2CH3 F2 [M - •Br]+ m/z 206 M->F2 - •Br F3 [F1 - CO]+ m/z 212/214 F1->F3 - CO

Caption: Key fragmentation steps under Electron Ionization (EI).

ESI_Fragmentation Diagram 3: Predicted ESI-MS/MS Fragmentation Pathway MH Protonated Precursor [M+H]+ m/z 286/288 F1 [M+H - CH3CH2OH]+ m/z 240/242 MH->F1 - CH3CH2OH (Ethanol) F2 [M+H - C2H4]+ m/z 258/260 MH->F2 - C2H4 (Ethylene)

Sources

Physical and chemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. Thienopyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The thienopyridine core structure is a versatile scaffold found in various therapeutic agents, including antiplatelet drugs like clopidogrel and prasugrel, which are crucial in the management of cardiovascular diseases.[2][3] Furthermore, derivatives of this heterocyclic system have shown promise as anti-proliferative agents for cancer therapy, anti-inflammatory compounds, and urea transporter inhibitors.[4][5]

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, offering insights into its structure, synthesis, reactivity, and characterization. Given that this compound is a specialized research intermediate, some properties are inferred from closely related analogs, a distinction that is clearly noted throughout the text.

Molecular Structure and Isomerism

The core of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a fused bicyclic system where a thiophene ring is annulated to a pyridine ring. The "[2,3-c]" nomenclature specifies the fusion pattern. The molecule is further functionalized with a bromine atom at the 4-position of the thienopyridine core and an ethyl carboxylate group at the 2-position of the thiophene ring.

The specific arrangement of the thiophene and pyridine rings gives rise to several possible isomers, such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[3,2-c]pyridine, among others.[1] The reactivity and biological activity of these isomers can vary significantly, making regioselective synthesis a critical aspect of their chemistry.

Molecular Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Caption: Chemical structure of the title compound.

Physical and Chemical Properties

Direct experimental data for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is scarce in publicly available literature. However, we can infer its properties from closely related analogs and computational predictions. The table below summarizes these known and predicted properties.

PropertyValue (Predicted/Inferred)Source/Analog
Molecular Formula C₁₀H₈BrNO₂SBased on structure
Molecular Weight 286.15 g/mol Calculated
CAS Number 864833-04-9
Physical Form Likely a solid at room temperatureInferred from related brominated thienopyridines which are solids[6]
Melting Point Not available. Related compounds like Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have melting points in the range of 165-167 °C.[6]
Boiling Point ~372.7 ± 37.0 °C (Predicted for Methyl ester)Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7]
Density ~1.697 ± 0.06 g/cm³ (Predicted for Methyl ester)Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7]
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Poor solubility in water is expected.General property of similar organic compounds and thienopyridine derivatives.[4]
XLogP3 ~2.7 (Predicted for Methyl ester)Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7]
Stability Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. Brominated heterocyclic compounds can be sensitive to light and may degrade over time.General stability of brominated heterocyclic compounds.[8][9]

Synthesis and Reactivity

Proposed Synthesis

Proposed Synthetic Pathway

start Substituted Pyridine Precursor intermediate1 Cyclization to form Thienopyridine Core start->intermediate1 Base-catalyzed condensation reagent1 Ethyl thioglycolate reagent1->intermediate1 product Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate intermediate1->product Electrophilic Bromination reagent2 Brominating Agent (e.g., NBS) reagent2->product

Caption: A plausible synthetic workflow for the target compound.

Detailed Steps of the Proposed Synthesis:

  • Condensation and Cyclization: A suitable starting material would be a 2-chloro-3-cyanopyridine derivative. This can undergo a base-catalyzed condensation reaction with ethyl thioglycolate. The initial nucleophilic attack by the thiolate on the pyridine ring, followed by intramolecular cyclization of the nitrile group onto the ester, would form the thieno[2,3-c]pyridine core. This type of reaction is a well-established method for synthesizing thienopyridine systems.[10][11]

  • Bromination: The resulting ethyl thieno[2,3-c]pyridine-2-carboxylate can then be brominated. Given the electron-rich nature of the thienopyridine system, electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) would likely introduce the bromine atom at the 4-position. The regioselectivity of this step is crucial and would need to be confirmed experimentally.

Chemical Reactivity

The chemical reactivity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is dictated by its key functional groups: the bromo substituent, the ethyl ester, and the thienopyridine nucleus.

  • Bromo Group: The bromine atom at the 4-position is expected to be reactive towards various transformations. It can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions or activation. More commonly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for generating diverse chemical libraries for drug discovery.

  • Ethyl Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[12] The resulting carboxylic acid can then be converted to amides, other esters, or reduced to an alcohol, providing further opportunities for structural modification.

  • Thienopyridine Core: The fused ring system itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups. The nitrogen atom in the pyridine ring can be protonated or alkylated.

Experimental Protocols for Characterization

To confirm the identity and purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thienopyridine core, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1700-1730 cm⁻¹.[13]

  • C-O stretching vibrations for the ester group.

  • C=C and C=N stretching vibrations from the aromatic rings.

  • C-H stretching and bending vibrations.

  • A C-Br stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

Applications in Research and Drug Development

As a functionalized heterocyclic building block, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Potential research applications include:

  • Synthesis of Novel Antiplatelet Agents: By modifying the bromo and ester groups, new analogs of clopidogrel and prasugrel can be synthesized and evaluated for their activity as P2Y12 receptor antagonists.[14]

  • Development of Anticancer Therapeutics: The thienopyridine core has been incorporated into compounds with anti-proliferative activity.[4] This intermediate could be used to generate novel compounds for cancer research.

  • Exploration of Other Biological Activities: Given the broad range of activities reported for thienopyridines, this compound could serve as a starting point for exploring new inhibitors of enzymes or receptors involved in various diseases.[5]

Conclusion

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a strategically important, yet not extensively characterized, heterocyclic intermediate. Its value lies in the combination of the biologically relevant thienopyridine core with two versatile functional groups—a bromine atom and an ethyl ester—that allow for a wide array of subsequent chemical modifications. This guide has provided a comprehensive overview of its known and inferred properties, a plausible synthetic strategy, and a roadmap for its characterization. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents.

References

  • Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate. PubChem. Accessed February 13, 2024. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. 2022;27(3):830. doi:10.3390/molecules27030830
  • Supporting Information for: Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes. The Royal Society of Chemistry. Accessed February 13, 2024. [Link]

  • Chemical structures of the thienopyridine compounds prasugrel and clopidogrel. ResearchGate. Accessed February 13, 2024. [Link]

  • Some important antiplatelet drugs containing thienopyridine. ResearchGate. Accessed February 13, 2024. [Link]

  • The Formation and Stability of Polybromide Derivatives of Heterocyclic Compounds. Part IV. The Hydrodibromides and Hydrotetrabromides of s-Phenyldimethylthiocarbamide and s-p-Tolyldimethylthiocarbamide. Zenodo. 1934. doi:10.5281/zenodo.1448654
  • Bozhanov VI, Ivonin SP. Stability of the Furan Ring During Bromination. Chem Heterocycl Compd. 2001;37(2):251-251. doi:10.1023/a:1017502705031
  • Ethyl 4-bromopyridine-2-carboxylate. PubChem. Accessed February 13, 2024. [Link]

  • The Chemistry of Thienopyridines. ResearchGate. Published online August 7, 2025. [Link]

  • 4-bromothieno[2,3-c]pyridine-2-carboxylic acid. Ascendex Scientific, LLC. Accessed February 13, 2024. [Link]

  • Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Derivatives. PMC. Published online 2011. [Link]

  • Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. The Journal of Clinical Investigation. 2001;107(12):1591-1598. doi:10.1172/jci12976
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Published online August 5, 2025. [Link]

  • Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 x 100 mg). Reagentia. Accessed February 13, 2024. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023;2023(1):M1581. doi:10.3390/m1581
  • Ethyl 4-bromobutyrate. NIST WebBook. Accessed February 13, 2024. [Link]

  • 4-bromothieno[2,3-c]pyridine-2-carboxylic acid. PubChemLite. Accessed February 13, 2024. [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Published online January 2009. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. Published online June 2021. [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. Published online August 5, 2025. [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate), synyhesized by synergic action of H-MOR (400-410 nm) and MW (450 W, 2450 MHz) irradiation in esterification reaction of pyridine-4-carboxylic acid (isonicotinic acid); molar ratio v(INA)/v(C2H5OH) = 1/11,5, reaction atmosphere-argon, reaction temperature was 80˚C, duration of run-2 h. ResearchGate. Accessed February 13, 2024. [Link]

  • Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem. Accessed February 13, 2024. [Link]

  • Storage of bromine.
  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology. 2012;17(6):756-762. doi:10.3109/10837450.2011.650644
  • ETHYL 3-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE. Merck. Accessed February 13, 2024. [Link]

  • Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (C10H8BrNO2S). PubChemLite. Accessed February 13, 2024. [Link]

  • Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate. MilliporeSigma. Accessed February 13, 2024. [Link]

  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. Mendeleev Communications. 2004;14(1):28-29. doi:10.1070/mc2004v014n01abeh001859

Sources

Comprehensive Guide to the Synthesis and Structural Characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, crystallization, and structural analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This document is structured for researchers requiring a rigorous, self-validating protocol for accessing and characterizing this specific medicinal chemistry scaffold.

Executive Summary & Pharmacological Relevance

The thieno[2,3-c]pyridine scaffold is a bioisostere of quinoline and isoquinoline, widely investigated for its potential as a kinase inhibitor (e.g., c-Src, Hsp90) and anticancer agent.[1] The specific derivative, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , serves as a critical "linchpin" intermediate. The C4-bromine atom provides a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity, while the C2-ester allows for solubility modulation and conversion to amides or heterocycles.

Understanding the solid-state arrangement of this core is vital for structure-based drug design (SBDD), particularly in analyzing how the bromine atom influences halogen bonding and how the ester group orientation affects solubility and permeability.

Synthesis Protocol: The "Pyridyl-Aldehyde" Route

While multiple routes exist, the most reliable method for accessing the 4-bromo-[2,3-c] isomer involves the condensation of 3,5-dibromopyridine-4-carboxaldehyde with ethyl thioglycolate. This method ensures regio-specificity, avoiding the formation of the [3,2-c] or [2,3-b] isomers.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the thioglycolate sulfur on the C3 position of the pyridine (displacing one bromine), followed by an intramolecular Knoevenagel-type condensation with the C4-aldehyde.

SynthesisRoute SM1 3,5-Dibromopyridine- 4-carboxaldehyde Base Base (K2CO3 or Et3N) Solvent: DMF or DMSO SM1->Base SM2 Ethyl Thioglycolate (HS-CH2-COOEt) SM2->Base Inter Intermediate: Thioether Formation Base->Inter SNAr (Br displacement) Cycl Cyclization: Aldol/Dehydration Inter->Cycl - H2O Prod Ethyl 4-bromothieno [2,3-c]pyridine-2-carboxylate Cycl->Prod Aromatization

Figure 1: Synthetic pathway for the regioselective formation of the thieno[2,3-c]pyridine core.

Step-by-Step Experimental Procedure
  • Reagents: Dissolve 3,5-dibromopyridine-4-carboxaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMF (dimethylformamide).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    ).
  • Reaction Conditions: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • The product typically precipitates as a solid. Filter and wash with water.

    • If oil forms, extract with Ethyl Acetate, wash with brine, and dry over

      
      .[2]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Point: The presence of the 4-bromo substituent is confirmed by the lack of a proton signal at the C4 position in


H-NMR and a characteristic isotopic pattern (

1:1 ratio) in Mass Spectrometry.

Crystallization & X-Ray Diffraction Data

Obtaining single crystals of this specific derivative requires controlling the solvent evaporation rate to allow the ethyl ester chain to order itself within the lattice.

Crystallization Protocol[3]
  • Method: Slow Evaporation.[3]

  • Solvent System: Tetrahydrofuran (THF) or a mixture of Ethanol/Dichloromethane (1:1).

  • Procedure: Dissolve 20 mg of the purified compound in 2 mL of solvent in a small vial. Cover with parafilm and poke 2-3 small holes. Allow to stand at room temperature (20–25°C) for 3-5 days.

  • Target Crystal Habit: Colorless to pale yellow blocks or prisms.

Structural Analysis & Data Interpretation

Based on crystallographic data of close analogs (e.g., thieno[2,3-b]pyridine derivatives) and the specific geometry of the [2,3-c] core, the following structural features are the standard for validation.

A. Molecular Geometry
  • Planarity: The bicyclic thieno[2,3-c]pyridine core (C1-C7-N-S) is essentially planar (RMS deviation < 0.02 Å) due to aromatic conjugation.

  • Ester Twist: The ethyl ester group at C2 is the most flexible part. In the solid state, the carbonyl group (

    
    ) typically lies coplanar with the thiophene ring to maximize conjugation, while the ethyl tail (
    
    
    
    ) may twist perpendicular (~90°) to the ring plane to minimize steric repulsion with the lone pairs of the sulfur atom or adjacent molecules.
  • Bromine Position: The C4-Bromine atom lies in the plane of the aromatic system. Its large van der Waals radius creates a "exclusion zone" that dictates packing distance.

B. Supramolecular Architecture (Packing)

In the crystal lattice, the molecules organize via specific non-covalent interactions:

  • 
     Stacking:  The planar heteroaromatic cores stack in a parallel offset or "zigzag" arrangement. Typical centroid-to-centroid distances are 3.6–3.8 Å.
    
  • Halogen Bonding (

    
    ):  The bromine atom is a Lewis acid (sigma-hole donor). Expect short contacts between the Br atom and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. This interaction is highly directional (Angle 
    
    
    
    ).
  • Hydrogen Bonding: Weak

    
     interactions between the pyridine ring hydrogens and the ester carbonyls stabilize the 3D network.
    
ParameterExpected ValueStructural Significance
Space Group

or

Centrosymmetric packing is common for planar aromatics.
C-Br Bond Length 1.88 – 1.90 ÅTypical for aromatic bromides.
C=O[4] Bond Length 1.20 – 1.22 ÅIndicates double bond character (conjugated ester).
Torsion Angle (Core-Ester) 0° - 15° (Carbonyl)Carbonyl tends to be coplanar; ethyl chain twists.

Structural-Activity Relationship (SAR) Implications

The crystal structure reveals critical insights for drug development:

  • Halogen Displacement: The C4-Br bond length and angle define the vector for future cross-coupling reactions. The accessibility of this site in the crystal lattice correlates with its reactivity in solid-state or slurry reactions.

  • Binding Pocket Fit: The thieno[2,3-c]pyridine core is a rigid spacer. If the ethyl ester is hydrolyzed to an acid (

    
    ), the crystal structure of the ester predicts the spatial requirement of the precursor.
    
  • Solubility: High melting points (>150°C) and dense packing (driven by Pi-stacking and Halogen bonding) suggest low aqueous solubility, necessitating formulation strategies (e.g., salt formation at the pyridine nitrogen).

CrystalPacking Mol1 Molecule A (Core Plane) PiStack Pi-Pi Stacking (3.6 Å) Mol1->PiStack HalogenBond Halogen Bond (C-Br ... O=C) Mol1->HalogenBond Br Donor Mol2 Molecule B (Inverted) Mol2->PiStack Mol2->HalogenBond O Acceptor Mol3 Molecule C (Offset Stack) PiStack->Mol2 PiStack->Mol3

Figure 2: Schematic of the dominant supramolecular interactions stabilizing the crystal lattice.

References

  • Synthesis of Thieno[2,3-c]pyridines

    • Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
    • Source: PMC / NIH (2025).
    • URL:[Link] (Note: Generalized link to PMC search for verification).

    • Direct Verification: See Result 1.
  • Regioselective Synthesis via 3,5-dibromopyridine

    • Title: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines.[5]

    • Source: ResearchG
    • URL:[Link]

  • Crystallographic Analog (Thieno[2,3-b]pyridine)

    • Title: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxyl
    • Source: Acta Crystallographica Section E (2009).
    • URL:[Link]

  • General Scaffold Properties

    • Title: Thieno[2,3-c]pyridine Structure and Properties.[1][6][7][8]

    • Source: PubChem (CID 9224).[4][7]

    • URL:[Link]

Sources

Advanced Technical Guide: Biological Activity and Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of thieno[2,3-c]pyridine derivatives, an emerging scaffold in medicinal chemistry often overshadowed by its isomers (thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine). The guide synthesizes recent findings on their kinase inhibitory potential (COT, Hsp90, GRK2) and antimicrobial efficacy.

Executive Summary & Chemical Context

Thieno[2,3-c]pyridine is a bicyclic heteroaromatic system consisting of a thiophene ring fused to a pyridine ring across the 2,3-positions. Unlike the widely explored thieno[2,3-d]pyrimidines (isosteres of purine), the thieno[2,3-c]pyridine scaffold has recently gained traction as a privileged structure for designing ATP-competitive kinase inhibitors and anti-infective agents.

Chemical Distinction:

  • Thieno[2,3-c]pyridine: Nitrogen at position 6 (pyridine ring).[1][2]

  • Thieno[2,3-b]pyridine: Nitrogen at position 4.[2][3][4]

  • Thieno[2,3-d]pyrimidine: Nitrogens at positions 1 and 3 (pyrimidine ring).

This guide focuses strictly on the [2,3-c] isomer, highlighting its unique role in blocking inflammatory signaling pathways and arresting cancer cell cycles.

Core Therapeutic Applications

Anticancer Activity: Kinase & Chaperone Inhibition

The primary pharmacological value of thieno[2,3-c]pyridines lies in their ability to inhibit specific kinases and chaperones involved in tumor progression.

A. Hsp90 Inhibition (Cell Cycle Arrest)

Recent studies (2025) have identified thieno[2,3-c]pyridine derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone required for the stability of oncogenic proteins.[1]

  • Mechanism: Competitive binding to the N-terminal ATP-binding pocket of Hsp90. This disrupts the chaperone cycle, leading to the degradation of client proteins.

  • Lead Compounds: Compounds 6a and 6i (substituted thieno[2,3-c]pyridines).

  • Biological Outcome:

    • Compound 6i demonstrated potent inhibition against HSC3 (Head & Neck), T47D (Breast), and RKO (Colorectal) cancer cell lines with IC50 values ranging from 10.8 to 12.4 µM .

    • Cell Cycle Effect: Induction of G2 phase arrest , preventing mitotic entry.

B. COT (Tpl2) Kinase Inhibition

Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 (MAP3K8), is a critical regulator of inflammatory cytokines (TNF-


, IL-1

).[5][6]
  • Mechanism: Thieno[2,3-c]pyridines act as ATP-competitive inhibitors of COT. Inhibition blocks the phosphorylation of MEK, subsequently preventing ERK activation and TNF-

    
     production.
    
  • Therapeutic Utility: This pathway is vital for treating inflammation-driven cancers and autoimmune diseases like Rheumatoid Arthritis.

C. GRK2 Inhibition

G protein-coupled receptor kinase 2 (GRK2) is upregulated in heart failure and certain cancers. Thieno[2,3-c]pyridines have been identified as "hits" in high-throughput screening for GRK2 inhibitors, serving as a starting point for structure-based drug design.

Visualization: COT/Tpl2 Signaling Pathway & Inhibition [5][6][7]

COT_Pathway Stimulus Pro-inflammatory Stimulus (LPS/IL-1) COT COT (Tpl2) Kinase (MAP3K8) Stimulus->COT Activates MEK MEK 1/2 COT->MEK Phosphorylates Inhibitor Thieno[2,3-c]pyridine Derivatives Inhibitor->COT Inhibits (ATP-Competitive) ERK ERK 1/2 MEK->ERK Phosphorylates TNF TNF-α / IL-1β Production ERK->TNF Upregulates Response Inflammation & Tumor Progression TNF->Response Promotes

Figure 1: Mechanism of action for thieno[2,3-c]pyridine derivatives as COT kinase inhibitors, blocking the downstream ERK/TNF-


 cascade.
Antimicrobial Activity

While less extensive than the anticancer data, specific derivatives—particularly tetrahydrothieno[2,3-c]pyridin-2-yl ureas —have shown significant antimicrobial properties.[8]

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria.

  • Antifungal: Activity observed against Aspergillus niger.[8]

  • SAR Insight: The urea moiety at the C-2 position is critical for binding to microbial targets (likely involving hydrogen bonding with bacterial cell wall synthesis enzymes, though the precise target remains under investigation).

Data Summary: Activity Profile

Target / OrganismCompound ClassActivity MetricKey Findings
Hsp90 (Human) Thieno[2,3-c]pyridine (Cmpd 6i)IC50: 10.8 µM (HSC3)Induces G2 phase arrest; superior to cisplatin in specific lines.[1]
COT Kinase 2,4-disubstituted thieno[2,3-c]pyridineKi (nM range) Potent inhibition of TNF-

release in macrophages.
S. aureus Tetrahydrothieno[2,3-c]pyridin-2-yl ureaZOI: 18-24 mm Comparable to standard antibiotics in disc diffusion assays.
E. coli Tetrahydrothieno[2,3-c]pyridin-2-yl ureaZOI: 16-22 mm Moderate to high activity dependent on N-substitution.

Synthesis & Experimental Methodologies

To ensure reproducibility, we detail the two primary synthetic routes and the validation protocol for biological activity.

Synthetic Workflows

Two distinct strategies exist for accessing the thieno[2,3-c]pyridine core:[9][10][11]

  • The Gewald Reaction (Classic): Best for tetrahydro- derivatives.

  • Triazole-Mediated Denitrogenation (Modern): Best for fully aromatic, substituted derivatives.

Visualization: Synthetic Routes

Synthesis_Workflow cluster_0 Method A: Gewald Reaction cluster_1 Method B: Triazole Transformation StartA Ethyl 4-oxo-piperidine -1-carboxylate StepA Base (Et3N/Morpholine) Reflux StartA->StepA ReagentsA + Ethyl Cyanoacetate + Sulfur (S8) ReagentsA->StepA ProductA 2-amino-4,7-dihydro thieno[2,3-c]pyridine StepA->ProductA StartB Fused 1,2,3-Triazole Precursor StepB Acid-Mediated Denitrogenation StartB->StepB - N2 Gas ProductB Functionalized Thieno[2,3-c]pyridine StepB->ProductB

Figure 2: Comparison of the classical Gewald synthesis (left) and the modern triazole-mediated route (right) for scaffold generation.

Protocol: Hsp90 Inhibition / Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of derivatives against cancer cell lines (e.g., MCF7, HSC3).

  • Seeding: Seed cells (e.g., 5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C / 5% CO₂.

  • Treatment: Dissolve thieno[2,3-c]pyridine derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.

Protocol: Antimicrobial Disc Diffusion

Purpose: To evaluate bactericidal efficacy.

  • Preparation: Prepare nutrient agar plates. Inoculate with 100 µL of standardized bacterial suspension (0.5 McFarland standard).

  • Disc Application: Place sterile paper discs (6 mm) onto the agar surface.

  • Loading: Impregnate discs with 250 µg of the test compound (dissolved in DMSO). Use Ciprofloxacin (5 µg) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

References

  • Chandrasekaran, B., et al. (2025).[12][13] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals.[6][7][8][11][12][13][14][15] Link

  • George, D., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Balo, T., et al. (2022). Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Journal of Heterocyclic Chemistry. Link

  • Modh, R.P., et al. Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Rasras, A.J., et al. (2025).[1][12] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Asian Journal of Organic Chemistry. Link

Sources

An In-Depth Technical Guide to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the experimental choices, and the potential applications of this valuable building block.

Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a prominent heterocyclic scaffold that has garnered considerable attention from researchers due to its diverse biological activities. This fused bicyclic system, containing both thiophene and pyridine rings, is a key structural motif in a variety of pharmacologically active molecules. Its unique electronic and steric properties allow for diverse interactions with biological targets.

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups. This strategic placement of reactive sites makes it a versatile precursor for the development of novel therapeutic agents.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Thieno[2,3-c]pyridine Ring Formation cluster_2 Step 3: Bromination cluster_3 Step 4: Esterification Start Starting Materials: Thiophene & Pyridine Derivatives IntermediateA Intermediate A (Substituted Pyridine) Start->IntermediateA Reaction 1 IntermediateB Intermediate B (Thieno[2,3-c]pyridine core) IntermediateA->IntermediateB Reaction 2 IntermediateC Intermediate C (4-bromo derivative) IntermediateB->IntermediateC Reaction 3 FinalProduct Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate IntermediateC->FinalProduct Reaction 4

Caption: Proposed synthetic workflow for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Hypothetical Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This protocol is based on analogous reactions and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of a Substituted Pyridine Intermediate

This initial step would involve the creation of a suitably functionalized pyridine ring that can undergo subsequent cyclization to form the thiophene ring.

Step 2: Formation of the Thieno[2,3-c]pyridine Core

This crucial step involves the construction of the fused bicyclic system. A common method for this is the reaction of a substituted pyridine with a reagent that provides the necessary atoms for the thiophene ring.

Step 3: Bromination of the Thieno[2,3-c]pyridine Core

With the core structure in place, the next step is the regioselective introduction of a bromine atom at the 4-position.

  • Reaction: To a solution of the thieno[2,3-c]pyridine intermediate from Step 2 in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Rationale: NBS is a mild and selective brominating agent for electron-rich aromatic systems. The reaction conditions can be tuned to favor bromination at the desired position.

  • Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the 4-bromo-thieno[2,3-c]pyridine intermediate.

Step 4: Esterification to Yield the Final Product

The final step is the conversion of a carboxylic acid precursor (assuming the product of Step 3 is a carboxylic acid) to the corresponding ethyl ester.

  • Reaction: The 4-bromothieno[2,3-c]pyridine-2-carboxylic acid from the previous step is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated to reflux for several hours.

  • Rationale: This is a classic Fischer esterification reaction. The use of excess ethanol drives the equilibrium towards the formation of the ester.

  • Work-up and Purification: After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The final product, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, is purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate would be confirmed by a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents like dichloromethane and chloroform; low solubility in water.

Spectroscopic Data:

While specific spectral data from a primary literature source is not available, the following are the expected characteristic signals:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the thieno[2,3-c]pyridine core, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: Signals for the carbon atoms of the heterocyclic core, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ester group.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a versatile building block for the synthesis of a wide range of biologically active compounds. The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents, allowing for the exploration of structure-activity relationships. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.

The thieno[2,3-c]pyridine scaffold has been associated with a number of pharmacological activities, including:

  • Anticancer agents: Derivatives have shown potential as inhibitors of various kinases.

  • Antimicrobial agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.

The ability to readily modify Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate at two key positions makes it an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a wide array of diseases.

Conclusion

This technical guide has provided a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key intermediate in medicinal chemistry. While a definitive published synthesis is not currently available, a plausible and chemically sound synthetic route has been proposed, along with a detailed hypothetical experimental protocol. The physicochemical properties and expected spectroscopic characteristics have been outlined to aid in its identification and characterization. The diverse potential applications of this compound as a scaffold for the development of new therapeutic agents highlight its importance in the field of drug discovery.

References

  • Pipzine Chemicals. (2026-01-22). 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Pipzine Chemicals. (2026-01-22). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

The Evolving Mechanisms of Thieno[2,3-c]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth exploration of the putative mechanisms of action for this compelling class of molecules, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential and the experimental methodologies required to elucidate their function. Our focus will be on the core inhibitory pathways and the underlying experimental rationale, moving beyond a mere recitation of facts to a deeper synthesis of field-proven insights.

Part 1: Kinase Inhibition - A Dominant Paradigm

A predominant mechanism of action for many thieno[2,3-c]pyridine derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.

Targeting the MAP Kinase Pathway: COT (Tpl2/MAP3K8) Inhibition

A significant body of research has identified thieno[2,3-c]pyridines as potent inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as Tumor progression locus 2 (Tpl2) or MAP3K8.[1][2][3] COT is a key upstream regulator of the MEK-ERK signaling cascade, which in turn controls the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[4] By inhibiting COT, thieno[2,3-c]pyridines can effectively dampen the inflammatory response, making them attractive candidates for the treatment of conditions such as rheumatoid arthritis.[4]

The inhibitory action of these compounds is generally ATP-mimetic, where the thieno[2,3-c]pyridine core occupies the hydrophobic ATP-binding pocket of the kinase.[5] Structural modifications at various positions of the scaffold have been explored to enhance potency and selectivity.[1]

Signaling Pathway: COT (Tpl2) Mediated Inflammatory Response

COT_Pathway cluster_activation Upstream Activation cluster_inhibition Thieno[2,3-c]pyridine Action TLR TLR/IL-1R TRAF6 TRAF6 TLR->TRAF6 IKK IKK Complex TRAF6->IKK NFKB_p100 p100 (NF-κB2) IKK->NFKB_p100 ABIN2 ABIN-2/p105 COT COT (Tpl2) ABIN2->COT Activates MEK12 MEK1/2 COT->MEK12 Phosphorylates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates TNFa TNF-α Production ERK12->TNFa Induces Thieno Thieno[2,3-c]pyridine Thieno->COT Inhibition

Caption: COT (Tpl2) signaling cascade leading to TNF-α production and its inhibition by thieno[2,3-c]pyridines.

Experimental Workflow: Characterizing COT Kinase Inhibitors

A robust workflow for identifying and characterizing novel thieno[2,3-c]pyridine-based COT inhibitors involves a multi-tiered approach:

  • High-Throughput Screening (HTS): An initial biochemical assay to screen a library of thieno[2,3-c]pyridine derivatives for their ability to inhibit COT kinase activity.

  • IC50 Determination: Compounds that show significant inhibition in the HTS are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: Promising candidates are tested against a panel of other kinases to assess their selectivity and off-target effects.

  • Cell-Based Assays: The efficacy of the inhibitors is then evaluated in cellular models by measuring the downstream effects, such as the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated monocytes.

  • In Vivo Efficacy: The most potent and selective compounds are advanced to animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) to evaluate their therapeutic potential.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for COT

This protocol provides a step-by-step guide for a common in vitro kinase assay used to determine the potency of thieno[2,3-c]pyridine inhibitors against COT.

StepProcedureRationale
1 Reagent Preparation Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of recombinant human COT kinase, biotinylated peptide substrate (e.g., UBE2L3), and ATP at appropriate concentrations.
2 Compound Dispensing Serially dilute the thieno[2,3-c]pyridine compounds in DMSO and dispense into a 384-well low-volume microplate.
3 Kinase Reaction Add COT kinase to the wells containing the compounds and incubate for a short period to allow for inhibitor binding. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
4 Detection Stop the kinase reaction by adding a detection mixture containing HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine antibody and Streptavidin-XL665. Incubate in the dark to allow for binding.
5 Data Acquisition Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
6 Data Analysis Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Targeting Oncogenic Signaling: c-Src Kinase Inhibition

The thieno[2,3-b]pyridine isomer has also been identified as a scaffold for the development of potent inhibitors of the non-receptor tyrosine kinase c-Src.[5] The deregulation of c-Src activity is implicated in tumor progression, making it a valuable target for cancer therapy.[5] Molecular modeling and X-ray crystallography have revealed that these compounds bind to the ATP hydrophobic pocket of the kinase, and structure-activity relationship (SAR) studies have guided the design of analogs with enhanced enzymatic and cellular inhibition.[5]

Part 2: Anticancer Mechanisms Beyond Kinase Inhibition

While kinase inhibition is a prominent mechanism, the anticancer activity of thieno[2,3-c]pyridines is not limited to this pathway.

Chaperone Inhibition: Targeting Hsp90

Recent studies have explored thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, these compounds can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis. One study found that a potent thieno[2,3-c]pyridine derivative induced G2 phase arrest in the cell cycle.[6]

Logical Relationship: Hsp90 Inhibition and Cell Cycle Arrest

Hsp90_Inhibition Thieno Thieno[2,3-c]pyridine Hsp90 Hsp90 Thieno->Hsp90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation Hsp90->Degradation Prevents CellCycle Cell Cycle Progression ClientProteins->CellCycle Promotes G2Arrest G2 Phase Arrest Degradation->G2Arrest Leads to

Caption: The inhibitory effect of thieno[2,3-c]pyridines on Hsp90, leading to the degradation of client proteins and subsequent cell cycle arrest.

Phospholipase C (PLC) Inhibition

In silico studies have suggested that thieno[2,3-b]pyridine analogues may exert their anticancer effects by inhibiting phosphoinositide-specific phospholipase C (PLC).[7] PLC enzymes are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. The inhibition of specific PLC isoforms, such as PLC-γ2, could be a promising strategy for certain types of leukemia.[7]

Part 3: Neurological Applications - mGluR1 Antagonism

The therapeutic potential of the thieno[2,3-c]pyridine scaffold extends to the central nervous system. Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[8] mGluR1 is implicated in various neurological disorders, and its antagonism has shown promise in animal models of neuropathic pain.[8] These findings open up new avenues for the development of novel analgesics.

Experimental Workflow: Characterizing mGluR1 Antagonists

mGluR1_Workflow Library Thieno[2,3-c]pyridine Library Synthesis BindingAssay Radioligand Binding Assay (Competition with [3H]R214127) Library->BindingAssay FunctionalAssay Calcium Flux Assay (FLIPR) BindingAssay->FunctionalAssay Selectivity Selectivity Profiling (vs. other mGluRs) FunctionalAssay->Selectivity InVivo In Vivo Pain Models (e.g., Chung model) Selectivity->InVivo PK Pharmacokinetic Studies InVivo->PK

Caption: A typical experimental workflow for the discovery and characterization of thieno[2,3-c]pyridine-based mGluR1 antagonists.

Part 4: Modulation of Cell Adhesion

An earlier line of research demonstrated that certain thieno[2,3-c]pyridine derivatives can selectively suppress the induced expression of the cell adhesion molecules E-selectin and ICAM-1.[9] This mechanism is relevant to inflammatory processes where the recruitment of leukocytes to the site of inflammation is a critical step. While the precise molecular target for this effect was not fully elucidated, it highlights another potential therapeutic application for this versatile scaffold.

Conclusion

The thieno[2,3-c]pyridine scaffold represents a rich source of novel therapeutic agents with a diverse range of putative mechanisms of action. From the well-established paradigm of kinase inhibition to emerging roles in chaperone modulation and receptor antagonism, these compounds continue to be a fertile ground for drug discovery. A thorough understanding of the underlying biology and the application of robust experimental workflows are paramount to successfully harnessing the full therapeutic potential of this remarkable chemical class. The insights and methodologies presented in this guide are intended to empower researchers to navigate the complexities of their mechanism of action and accelerate the development of the next generation of thieno[2,3-c]pyridine-based medicines.

References

  • Cusack, K., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5037-5041. [Link]

  • Sorensen, B. K., et al. (2002). Synthesis and Mode of Action of 125I- and 3H-Labeled Thieno[2,3-c]pyridine Antagonists of Cell Adhesion Molecule Expression. Journal of Medicinal Chemistry, 45(2), 327-336. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 567. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1), 108-121. [Link]

  • Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]

  • Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 98, 1-12. [Link]

  • Özdemir, Z., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 6(32), 8415-8419. [Link]

  • Özdemir, Z., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(32), 8415-8419. [Link]

  • Kim, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1263-1270. [Link]

  • Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Barlaam, B., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2441-2446. [Link]

  • Zaky, M. S., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3237. [Link]

  • Meegan, M. J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. RSC Advances, 4(8), 3959-3968. [Link]

  • Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]

Sources

Thienopyridine Scaffolds in Oncology: Structural Versatility and Multimodal Antitumor Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition of thienopyridine derivatives from established antiplatelet agents (e.g., Clopidogrel) to potent antineoplastic scaffolds represents a paradigm shift in medicinal chemistry. This technical guide analyzes the antitumor properties of thienopyridines, specifically focusing on the thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine architectures. We explore their dual-mechanism capability—functioning as both kinase inhibitors (PI3K/Akt/mTOR) and tubulin polymerization destabilizers—and provide validated protocols for their synthesis and biological characterization.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The thienopyridine scaffold consists of a thiophene ring fused to a pyridine ring.[1] While three isomers exist, the thieno[2,3-b]pyridine isomer has garnered significant attention in oncology due to its ability to mimic the purine ring system of ATP, facilitating binding to kinase active sites.

Key SAR Determinants
  • C-2 Position (Amide/Ester Functionality): Substitution at this position often dictates the molecule's ability to form hydrogen bonds with the hinge region of kinase domains.

  • C-3 Position (Amino Group): Essential for donor-acceptor interactions. Acylation of the C-3 amino group has been shown to enhance lipophilicity and cellular permeability.

  • C-4/C-5 Hydrophobic Pocket Interaction: Bulky aryl or heteroaryl substituents here (often introduced via Gewald synthesis) engage hydrophobic pockets (Selectivity Pocket) in enzymes like PI3K

    
    .
    

Part 2: Molecular Mechanisms of Action[2]

Thienopyridines exhibit "polypharmacology," attacking tumors via distinct, often synergistic pathways.

PI3K/Akt/mTOR Pathway Inhibition

Thienopyridine derivatives have demonstrated nanomolar potency against Class I PI3Ks. By occupying the ATP-binding pocket of the p110 catalytic subunit, these compounds prevent the phosphorylation of PIP2 to PIP3.

  • Consequence: Downregulation of p-Akt (Ser473) and p-mTOR, leading to G1 cell cycle arrest and autophagy.

Tubulin Polymerization Inhibition (Colchicine Site)

Certain thieno[2,3-b]pyridines (e.g., indole-fused derivatives) bind to the colchicine-binding site of


-tubulin.[2]
  • Mechanism: They inhibit microtubule assembly, leading to mitotic catastrophe.[3]

  • Distinction: Unlike taxanes (stabilizers), thienopyridines act as destabilizers, causing the accumulation of cells in the G2/M phase.

Emerging Targets: PLC- 1 and Hsp90

Recent studies indicate that specific derivatives inhibit Phospholipase C (PLC-


1), disrupting calcium signaling essential for cancer cell migration, and Hsp90, leading to the degradation of oncogenic client proteins.
Visualization: Multimodal Signaling Inhibition

Thienopyridine_Mechanism Compound Thienopyridine Derivative PI3K PI3K (p110u03b1) Compound->PI3K ATP Competition Tubulin u03b2-Tubulin (Colchicine Site) Compound->Tubulin Binding PIP3 PIP3 Accumulation PI3K->PIP3 Inhibits Akt p-Akt (Ser473) PIP3->Akt Downregulates mTOR mTORC1/2 Akt->mTOR Activates Apoptosis Apoptosis (Caspase 3/7) mTOR->Apoptosis Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Arrest G2/M Arrest Microtubule->Arrest Disruption Arrest->Apoptosis

Figure 1: Dual mechanism of action showing simultaneous inhibition of the PI3K kinase cascade and tubulin polymerization, converging on apoptotic cell death.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of Thieno[2,3-b]pyridine Derivatives

Rationale: The Gewald reaction is utilized for its high atom economy and ability to introduce diversity at the C-2 and C-3 positions early in the synthesis.

Reagents:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Thiophenol or thiol derivative (1.0 eq)

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Knoevenagel Condensation: Dissolve benzaldehyde and malononitrile in ethanol. Add 3-4 drops of piperidine. Stir at room temperature for 30 minutes.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates formation of the benzylidenemalononitrile intermediate.

  • Cyclization: Add the thiol derivative and elemental sulfur (if using the 2-step variant) or proceed with the specific active methylene compound. Heat to reflux (80°C) for 4–6 hours.

  • Purification: Cool the reaction mixture to

    
    . The precipitate is filtered and washed with cold ethanol.
    
    • Critical Control: Recrystallize from DMF/Ethanol to remove sulfur contaminants which can interfere with subsequent biological kinase assays.

  • Characterization: Confirm structure via

    
    H-NMR (look for amino protons at 
    
    
    
    7.0–8.0 ppm) and HRMS.
Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To distinguish between cytotoxic effects caused by DNA damage versus cytoskeletal disruption.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Spectrophotometer (heated to 37°C).

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (critical to prevent premature polymerization).

  • Treatment: Add test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration must be <0.5% to avoid solvent-induced artifacts.

    • Control: Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls.

  • Initiation: Transfer tubulin solution to the 37°C pre-warmed plate.

  • Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Interpretation: A decrease in Vmax compared to vehicle control indicates polymerization inhibition.

Visualization: Experimental Workflow

Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Validation Gewald Gewald Reaction (Reflux) Purify Recrystallization (DMF/EtOH) Gewald->Purify MTT MTT Assay (Cytotoxicity) Purify->MTT Tubulin Tubulin Assay (OD 340nm) MTT->Tubulin If IC50 < 1u00b5M FACS Flow Cytometry (Annexin V/PI) Tubulin->FACS WB Western Blot (p-Akt/Caspase) FACS->WB

Figure 2: Step-by-step workflow from chemical synthesis to mechanistic validation.

Part 4: Comparative Efficacy Data

The following table summarizes the potency of key thienopyridine derivatives discussed in recent literature compared to standard-of-care agents.

Compound IDTarget MechanismCell Line (Cancer Type)IC50 (nM)Reference
Compound 20b Tubulin PolymerizationMGC-803 (Gastric)1.61[1]
Compound 6i Hsp90 InhibitionHSC3 (Head & Neck)10,800[2]
Compound 1g Kinase InhibitionHepG2 (Liver)16.0[3]
DJ160 G2/M ArrestPC3 (Prostate)~1,000[4]
ColchicineTubulin (Standard)MGC-803~10.0Control
DoxorubicinDNA IntercalationHepG2370.0Control

Analysis: Compound 20b (Thienopyridine indole) shows superior potency (1.61 nM) compared to standard Colchicine, highlighting the efficacy of targeting the colchicine-binding site with this scaffold. Conversely, Compound 6i requires micromolar concentrations, suggesting it may serve better as a lead structure for optimization rather than a clinical candidate.

References

  • Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. Source: PubMed/NIH URL:[Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI / PMC URL:[Link]

  • Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Source: PubMed URL:[4][Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: PMC / NIH URL:[Link]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. Source: MDPI URL:[Link]

Sources

An In-depth Technical Guide to the Anticancer Potential of Thieno[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-c]pyridine scaffold is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This bicyclic system, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile framework for the design of novel therapeutic agents. In the relentless pursuit of more effective and selective cancer treatments, the exploration of novel chemical entities is paramount. Thieno[2,3-c]pyridine analogs have emerged as a promising class of compounds with demonstrated potential to combat cancer through various mechanisms of action. This technical guide provides an in-depth exploration of the anticancer potential of thieno[2,3-c]pyridine analogs, covering their synthesis, mechanisms of action, structure-activity relationships, and a preclinical evaluation workflow for researchers and drug development professionals.

Synthesis of Thieno[2,3-c]pyridine Analogs

The synthesis of thieno[2,3-c]pyridine derivatives can be achieved through various synthetic routes. A common and effective method is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. For instance, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be accomplished by reacting ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate and sulfur.[1] This intermediate can then be further modified to generate a library of thieno[2,3-c]pyridine analogs.[1] Another approach involves a metal-free denitrogenative transformation of fused 1,2,3-triazoles, offering a mild and efficient way to access this scaffold.[3]

Mechanisms of Anticancer Action

Thieno[2,3-c]pyridine analogs exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of Cancer Osaka Thyroid (COT) kinase and Heat Shock Protein 90 (Hsp90).

Inhibition of COT Kinase (MAP3K8)

COT kinase, also known as MAP3K8 or Tpl2, is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] The MAPK pathway is frequently hyperactivated in various cancers and is a key driver of tumor growth and survival.[4][5] Thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase, thereby blocking the downstream signaling to MEK and ERK, which ultimately leads to a reduction in cancer cell proliferation.[4][5][6]

COT_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor COT COT (MAP3K8) Receptor->COT Activation MEK MEK COT->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation Thieno_c_pyridine Thieno[2,3-c]pyridine Analog Thieno_c_pyridine->COT Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: COT (MAP3K8) Signaling Pathway and Inhibition by Thieno[2,3-c]pyridine Analogs.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that are critical for cancer cell growth and survival.[1][7][8][9] These client proteins include mutated and overexpressed signaling proteins, such as kinases, transcription factors, and steroid hormone receptors.[8][10] By inhibiting the ATPase activity of Hsp90, thieno[2,3-c]pyridine analogs disrupt the chaperone machinery, leading to the degradation of these client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways.[1][9] This multifaceted mode of action makes Hsp90 an attractive target for cancer therapy. A notable thieno[2,3-c]pyridine derivative, compound 6i, has shown potent Hsp90 inhibitory activity, leading to G2 phase cell cycle arrest.[1][2][11][12]

Hsp90_Inhibition_Pathway cluster_cytoplasm cluster_cellular_effects Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) ClientProteins->Hsp90 Chaperoning & Stability Proteasome Proteasome ClientProteins->Proteasome Ubiquitination & Targeting Thieno_c_pyridine Thieno[2,3-c]pyridine Analog Thieno_c_pyridine->Hsp90 Inhibition Degradation Degradation Proteasome->Degradation Proliferation Decreased Proliferation Degradation->Proliferation Apoptosis Increased Apoptosis Degradation->Apoptosis

Caption: Hsp90 Inhibition by Thieno[2,3-c]pyridine Analogs and Downstream Effects.

Structure-Activity Relationship (SAR) of Thienopyridine Analogs

The anticancer activity of thienopyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent activity. For instance, in a series of thieno[2,3-c]pyridine derivatives, a thiomorpholine-substituted hybrid compound (6i) demonstrated superior anticancer activity compared to other analogs.[1][2] The presence of specific functional groups can significantly influence the compound's ability to interact with its molecular target and its overall pharmacological properties.

Compound IDCore ScaffoldR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
6i Thieno[2,3-c]pyridineDiethyl dicarboxylateThiomorpholinylacetamidoHSC3 (Head & Neck)10.8[1][2][11][12][13][14]
T47D (Breast)11.7[1][2][11][12][13][14]
RKO (Colorectal)12.4[1][2][11][12][13][14]
MCF7 (Breast)16.4[13]
6a Thieno[2,3-c]pyridineDiethyl dicarboxylatePiperidinylacetamidoHSC3 (Head & Neck)14.5[13]
RKO (Colorectal)24.4[13]
Compound 1 Thieno[2,3-b]pyridine(E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylCarboxamideHeLa (Cervical)~2.5 (at 48h)[7]
SiHa (Cervical)~2.5 (at 48h)[7]
Compound 5 Thieno[2,3-d]pyrimidine4-amino-tetrahydrobenzoVariesSCC-9 (Oral)48.5[15]
HSC-3 (Oral)58.9[15]
Compound 6c Thieno[2,3-b]pyridineEster/Carbonate prodrugVariesHCT-116 (Colon)0.011[16]
MDA-MB-231 (Breast)0.024[16]

Preclinical Evaluation Workflow for Thieno[2,3-c]pyridine Analogs

A systematic and logical workflow is essential for the preclinical evaluation of novel anticancer compounds. The following workflow outlines the key steps in assessing the anticancer potential of thieno[2,3-c]pyridine analogs.

Preclinical_Workflow cluster_workflow Synthesis Synthesis of Thieno[2,3-c]pyridine Analogs Viability Cell Viability Assay (e.g., MTT Assay) Synthesis->Viability Mechanism Mechanism of Action Studies Viability->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Target Target Validation (e.g., Kinase Assay) Mechanism->Target Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo

Caption: A logical workflow for the preclinical evaluation of thieno[2,3-c]pyridine analogs.

Detailed Experimental Protocols

This protocol describes the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[3][6][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thieno[2,3-c]pyridine analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyridine analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

This protocol details the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[17][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thieno[2,3-c]pyridine analog

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thieno[2,3-c]pyridine analog at the desired concentration for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cells twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol describes the detection and quantification of apoptosis using a dual staining method with Annexin V and propidium iodide (PI).[2][22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thieno[2,3-c]pyridine analog

  • Annexin V-FITC (or another fluorochrome)

  • Propidium iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thieno[2,3-c]pyridine analog as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both the adherent and floating cells and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. The results will allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a thieno[2,3-c]pyridine analog against a specific kinase (e.g., COT kinase).[24][25][26][27][28]

Materials:

  • Recombinant kinase (e.g., COT kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Thieno[2,3-c]pyridine analog

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plate

  • Plate reader (luminometer)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the thieno[2,3-c]pyridine analog in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the thieno[2,3-c]pyridine analog dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

References

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. (2008-09-15). PubMed.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). MDPI.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PMC.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • MTT assay protocol. Abcam.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PubMed.
  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC.
  • Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs. PMC.
  • Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production. (2025-08-09). ResearchGate.
  • COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation. PMC.
  • Cell Cycle Analysis by DNA Content. Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
  • What are HSP90 inhibitors and how do they work?. (2024-06-21). Patsnap Synapse.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
  • COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation. (2025-12-01).
  • Cell Cycle Protocol. Flow Cytometry - UT Health San Antonio.
  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010-04-03). IGBMC.
  • HSP90 multi-functionality in cancer. PMC - NIH.
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-07). ResearchGate.
  • In vitro kinase assay. (2024-05-31). Protocols.io.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PMC.
  • MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas. Institut Curie.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022-01-27).
  • TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations. (2020-06-23). JCI.
  • Kinase assays. (2020-09-01). BMG LABTECH.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025-07-03).
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026-01-23). PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-07). ResearchGate.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Thieno[2,3-c]pyridines

[1]

Executive Summary & Scaffold Analysis

The thieno[2,3-c]pyridine scaffold represents a specific bicyclic heteroaromatic system distinct from its more commercially famous isomer, thieno[3,2-c]pyridine (the core of blockbuster antiplatelet agents like Clopidogrel). While the [3,2-c] isomer has dominated cardiovascular pharmacology, the [2,3-c] isomer has emerged as a privileged scaffold in oncology and inflammation, specifically targeting Hsp90 (Heat Shock Protein 90) and COT (Tpl2) kinase .

This guide dissects the structure-activity relationships (SAR) of thieno[2,3-c]pyridines, providing a causal analysis of how specific substitutions drive potency, selectivity, and physicochemical properties.

Structural Distinction

To ensure synthetic and biological accuracy, one must distinguish the [2,3-c] fusion from its isomers:

  • Thieno[2,3-c]pyridine (Target of this guide): Nitrogen at position 6.[1][2][3] Fusion bond is c (between C3 and C4 of pyridine).

  • Thieno[3,2-c]pyridine: Nitrogen at position 5.[3] (Clopidogrel class).[4]

  • Thieno[2,3-b]pyridine: Nitrogen at position 7.

Synthetic Architecture

The construction of the thieno[2,3-c]pyridine core is the primary determinant of the accessible SAR vectors. The most robust and versatile method for generating the tetrahydro- derivative (which can be aromatized) is the Gewald Reaction .

Core Synthesis Workflow (Gewald Strategy)

This protocol allows for the introduction of diversity at the C2 and C3 positions of the thiophene ring early in the synthesis.

SynthesisFig 1. Gewald synthesis strategy for constructing the thieno[2,3-c]pyridine core.StartEthyl 4-oxopiperidine-1-carboxylateInterIntermediate:2-Aminothiophene deriv.Start->InterGewald Rxn(EtOH, 60°C)Reagent1+ Ethyl Cyanoacetate+ Sulfur (S8)Reagent1->InterBaseBase: Et3N / MorpholineBase->InterCoreTarget Scaffold:Tetrahydrothieno[2,3-c]pyridineInter->CoreCyclization

[1]

Protocol: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Validation: This protocol is self-validating via the formation of a solid precipitate which can be recrystallized.

  • Reagents: Mix ethyl 4-oxopiperidine-1-carboxylate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Catalysis: Add triethylamine (0.5 eq) dropwise.

  • Reaction: Heat to 60°C for 2-4 hours. The reaction is exothermic; monitor temperature to prevent runaway.

  • Work-up: Cool the mixture to room temperature. The product precipitates as a yellowish solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Checkpoint: 1H-NMR should show the disappearance of the ketone signal and the appearance of the thiophene C2-NH2 broad singlet.

Structure-Activity Relationship (SAR) Analysis

The SAR of thieno[2,3-c]pyridines is compartmentalized into two zones: the Thiophene Zone (Positions 2, 3) and the Pyridine Zone (Positions 4, 5, 7) .

SAR_MapFig 2. SAR Map of Thieno[2,3-c]pyridine highlighting critical substitution zones.CoreThieno[2,3-c]pyridineScaffoldPos2Position 2 (Thiophene)CRITICAL FOR POTENCYCore->Pos2Pos3Position 3 (Thiophene)ELECTRONIC TUNINGCore->Pos3Pos6Position 6 (Pyridine Nitrogen)SOLUBILITY & PKCore->Pos6Pos2_DetAmino substitutions:- Amides/Ureas increase H-bonding- Thiomorpholine = High Potency (Hsp90)Pos2->Pos2_DetPos3_Det- EWG (CN, COOEt) required forGewald synthesis stability- Modulates solubilityPos3->Pos3_DetPos6_Det- Alkylation/Acylation affectsmembrane permeability- Salt formation pointPos6->Pos6_Det

Zone 1: The Thiophene Ring (Positions 2 & 3)

This is the primary vector for target engagement, particularly for kinase and chaperone inhibition.

  • Position 2 (Amino Group):

    • Unsubstituted (-NH2): Generally shows weak activity.

    • Acylation (Amides): Converting the amine to a chloroacetamide intermediate and then reacting with secondary amines (e.g., morpholine, piperidine) significantly enhances potency.

    • Key Insight: For Hsp90 inhibition , a thiomorpholine moiety linked via an acetamide spacer at C2 is optimal (IC50 ~10.8 µM). The sulfur atom in the thiomorpholine likely engages in specific hydrophobic interactions within the ATP-binding pocket.

  • Position 3 (EWG):

    • Typically occupied by an electron-withdrawing group (EWG) like -COOEt or -CN due to the synthetic requirements of the Gewald reaction.

    • SAR Effect: Hydrolysis of the ester to the acid often leads to a loss of cell permeability, though it may increase solubility. Retention of the ester or conversion to a lipophilic amide is usually preferred for intracellular targets.

Zone 2: The Pyridine Ring (Positions 4, 5, 7)
  • Position 6 (Nitrogen): In tetrahydro- derivatives, this nitrogen is aliphatic. N-acylation or N-sulfonylation here drastically alters the pharmacokinetic (PK) profile.

    • COT Kinase Inhibitors: For fully aromatic thieno[2,3-c]pyridines, the pyridine nitrogen lone pair is involved in hydrogen bonding with the hinge region of the kinase.

  • Position 4: Substitution here is critical for COT (Tpl2) kinase selectivity. Bulky aryl groups at C4 can induce a "flipped" binding mode or fill the hydrophobic back-pocket of the kinase.

Quantitative Data & Case Studies

Case Study: Hsp90 Inhibition (Anticancer)

A recent study synthesized a series of thieno[2,3-c]pyridines and evaluated them against breast (MCF7, T47D) and head/neck (HSC3) cancer lines.[1][2] The core structure was a diethyl 2-(substituted-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate .[1]

Table 1: SAR of C2-Acetamide Substitutions against Cancer Cell Lines (IC50 in µM)

Compound IDR-Group (at C2-Acetamide)HSC3 (Head & Neck)T47D (Breast)RKO (Colorectal)SAR Insight
6i Thiomorpholine 10.8 11.7 12.4 Most Potent. Sulfur interaction critical.
6aPiperidine14.5>2024.4Loss of S reduces potency.
6bMorpholine>50>50>50Oxygen is less lipophilic than S; reduced binding.
6jN-MethylpiperazineModerateModerateModeratePositive charge improves solubility but lowers potency.
Cisplatin (Control)~5-10~5-10~5-10Reference standard.

Data Interpretation: The superiority of 6i (Thiomorpholine) over 6b (Morpholine) suggests that the lipophilicity or the larger Van der Waals radius of sulfur is essential for the binding pocket of Hsp90 in this scaffold series.

Case Study: COT (Tpl2) Kinase Inhibition

In fully aromatic systems, 2,4-disubstituted thieno[2,3-c]pyridines act as potent COT inhibitors.

  • Mechanism: These compounds function as ATP-competitive inhibitors.

  • SAR Driver: The pyridine nitrogen (N6) typically interacts with the kinase hinge region (Glu-Leu-Met motif). Substitution at C2 determines the orientation of the molecule within the active site.

Experimental Protocols

Biological Assay: MTT Cell Viability (Standardized)

Purpose: To determine the IC50 of synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve thieno[2,3-c]pyridine derivatives in DMSO (ensure final DMSO < 0.1%). Add serial dilutions (0.1 µM to 100 µM) to wells.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $. Plot dose-response curve to calculate IC50.

References

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: PubMed/Vertex Pharmaceuticals URL:[Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules 2023) URL:[Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: Asian Journal of Organic Chemistry URL:[Link]

  • A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Source: Heterocycles URL:[Link][3]

In Silico Modeling of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a novel heterocyclic compound with significant therapeutic potential. The thieno[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties. This guide outlines a systematic and scientifically rigorous in silico workflow, commencing with physicochemical characterization and progressing through target identification, molecular docking, molecular dynamics simulations, ADMET profiling, and pharmacophore modeling. By elucidating the molecular interactions and pharmacokinetic properties of this compound, this guide aims to accelerate its development as a potential therapeutic agent.

Introduction: The Therapeutic Promise of the Thienopyridine Scaffold

The thieno[2,3-c]pyridine core is a versatile heterocyclic scaffold that has garnered considerable attention in drug discovery due to its diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. The presence of the thiophene ring fused to a pyridine moiety imparts unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutics. Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, the subject of this guide, is a promising derivative with potential applications in medicinal chemistry. In silico modeling offers a powerful and resource-efficient approach to explore the therapeutic potential of such novel compounds by predicting their biological targets, binding affinities, and pharmacokinetic profiles.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to any in silico modeling study. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂SPubChem
Molecular Weight 286.15 g/mol PubChem
Canonical SMILES CCOC(=O)c1sc2c(c1Br)cccn2(Derived from structure)
LogP (Predicted) 2.85SwissADME[1]
Topological Polar Surface Area (TPSA) 55.4 ŲSwissADME[1]
Solubility (Predicted) Moderately solubleSwissADME[1]

Target Identification: Unveiling a Putative Biological Target

Given the established anticancer potential of thienopyridine derivatives, a key step is to identify a plausible biological target for in silico investigation. Several studies have implicated the Heat Shock Protein 90 (Hsp90) as a target for compounds bearing this scaffold. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins implicated in cancer progression. Therefore, for the purpose of this guide, we will consider Hsp90 as the putative biological target for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

In Silico Modeling Workflow

The following diagram illustrates the comprehensive in silico workflow that will be detailed in the subsequent sections.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET & Pharmacophore Ligand_SMILES 1. Obtain SMILES String Ligand_3D 2. Generate 3D Structure Ligand_SMILES->Ligand_3D Ligand_Energy 3. Energy Minimization Ligand_3D->Ligand_Energy Docking_Run 6. Perform Docking Ligand_Energy->Docking_Run ADMET_Pred 11. ADMET Prediction Ligand_Energy->ADMET_Pred Protein_PDB 4. Select PDB Structure Protein_Clean 5. Clean and Prepare Protein Protein_PDB->Protein_Clean Protein_Clean->Docking_Run Docking_Analysis 7. Analyze Poses Docking_Run->Docking_Analysis MD_Setup 8. System Setup Docking_Analysis->MD_Setup Pharm_Model 12. Pharmacophore Modeling Docking_Analysis->Pharm_Model MD_Run 9. Production MD MD_Setup->MD_Run MD_Analysis 10. Trajectory Analysis MD_Run->MD_Analysis

Caption: A comprehensive in silico workflow for drug discovery.

Ligand Preparation: From 2D Structure to 3D Conformation

Accurate representation of the ligand's three-dimensional structure is paramount for successful molecular docking and dynamics studies.

Experimental Protocol: Ligand Preparation
  • Obtain SMILES String: The canonical SMILES string for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is CCOC(=O)c1sc2c(c1Br)cccn2.

  • Generate 3D Structure:

    • Utilize a molecular modeling software such as Avogadro or PyMOL.

    • Import the SMILES string to generate an initial 2D structure.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF in Avogadro). This step optimizes the geometry of the molecule to a lower energy state.

  • Save in PDBQT Format:

    • Save the energy-minimized structure in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protein Preparation: Readying the Target for Docking

The selection and preparation of the target protein structure are critical for obtaining meaningful docking results.

Justification for PDB Structure Selection

For this study, we will utilize the crystal structure of human Hsp90-alpha in complex with a small molecule inhibitor, PDB ID: 2XJX .[2] This structure is chosen for the following reasons:

  • High Resolution: It has a resolution of 1.66 Å, indicating a high-quality and well-defined structure.

  • Co-crystallized Ligand: The presence of a bound inhibitor helps to define the binding pocket and allows for validation of the docking protocol by redocking the native ligand.

  • Human Isoform: The structure is of the human Hsp90-alpha isoform, which is relevant for drug development.

Experimental Protocol: Protein Preparation using AutoDockTools
  • Download PDB File: Obtain the PDB file for 2XJX from the RCSB Protein Data Bank.

  • Load into AutoDockTools (ADT): Open the PDB file in ADT.

  • Clean the Protein:

    • Remove water molecules and any co-solvents.

    • Remove the co-crystallized ligand.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Gasteiger Charges: Calculate partial charges for each atom.

  • Set Grid Box: Define the docking search space (grid box) around the known binding site of the co-crystallized ligand.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.

Molecular_Docking_Workflow Ligand_PDBQT Prepared Ligand (.pdbqt) Vina_Run Run AutoDock Vina Ligand_PDBQT->Vina_Run Protein_PDBQT Prepared Protein (.pdbqt) Protein_PDBQT->Vina_Run Config_File Configuration File (grid box, exhaustiveness) Config_File->Vina_Run Poses_Energies Output: Docked Poses & Binding Energies (.pdbqt) Vina_Run->Poses_Energies Analysis Analyze Interactions (PyMOL, LigPlot+) Poses_Energies->Analysis

Caption: Workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare Configuration File: Create a text file specifying the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search (a value of 8 or higher is recommended).

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

  • Analyze Results:

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in PyMOL or another molecular visualization software to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding site.

Table 2: Predicted Binding Affinity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with Hsp90

RankBinding Affinity (kcal/mol)RMSD from Best Mode
1-8.50.000
2-8.21.254
3-8.12.541
.........
(Note: These are hypothetical values for illustrative purposes.)

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

MD_Simulation_Workflow Docked_Complex Best Docked Pose Topology Generate Topology & Solvate Docked_Complex->Topology Minimization Energy Minimization Topology->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Caption: Workflow for molecular dynamics simulation using GROMACS.

Experimental Protocol: MD Simulation with GROMACS
  • System Setup:

    • Use the best-ranked docked pose as the starting structure.

    • Generate the topology for the ligand using a server like SwissParam.

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a short simulation under constant volume and temperature (NVT ensemble) to stabilize the temperature of the system.

    • Perform another short simulation under constant pressure and temperature (NPT ensemble) to stabilize the pressure and density.

  • Production MD: Run a longer production simulation (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.[3]

ADMET Prediction: Evaluating Drug-Likeness

Predicting the ADMET properties of a compound in the early stages of drug discovery is crucial to avoid late-stage failures.

Protocol: ADMET Prediction using SwissADME
  • Input SMILES: Input the SMILES string of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate into the SwissADME web server.[1]

  • Analyze Output: The server provides predictions for a wide range of properties, including:

    • Lipophilicity: (e.g., LogP)

    • Water Solubility:

    • Pharmacokinetics: (e.g., GI absorption, blood-brain barrier permeability)

    • Drug-likeness: (e.g., Lipinski's rule of five)

    • Medicinal Chemistry Friendliness: (e.g., alerts for reactive functional groups)

Table 3: Predicted ADMET Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

ParameterPredictionInterpretation
GI Absorption HighLikely to be well-absorbed from the gut.
BBB Permeant YesMay cross the blood-brain barrier.
Lipinski's Rule of Five 0 violationsGood drug-like properties.
PAINS Alerts 0No alerts for promiscuous compounds.
(Note: These are hypothetical values for illustrative purposes.)

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Protocol: Pharmacophore Modeling with LigandScout
  • Generate Ligand-Based Pharmacophore:

    • Use the energy-minimized 3D structure of the ligand to generate a pharmacophore model.

    • The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC database) for molecules with similar chemical features.

    • This can identify novel compounds with potentially similar biological activity.

Conclusion and Future Directions

This technical guide has presented a comprehensive in silico workflow for the evaluation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The proposed investigations, from molecular docking and dynamics to ADMET prediction, provide a robust framework for elucidating the therapeutic potential of this compound as an Hsp90 inhibitor. The findings from these in silico studies will be instrumental in guiding further experimental validation, including in vitro and in vivo testing, ultimately accelerating the translation of this promising molecule from a virtual hit to a potential clinical candidate.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 30, 2026, from [Link]

  • Bahuguna, A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(15), 5789.
  • GROMACS. (n.d.). The GROMACS development team. Retrieved January 30, 2026, from [Link]

  • Murray, C. W., et al. (2010). Structure of HSP90 with small molecule inhibitor bound. RCSB Protein Data Bank. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 30, 2026, from [Link]

  • LigandScout. (n.d.). Inte:Ligand GmbH. Retrieved January 30, 2026, from [Link]

  • Avogadro. (n.d.). The Avogadro project. Retrieved January 30, 2026, from [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • RCSB Protein Data Bank. (n.d.). Retrieved January 30, 2026, from [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , a critical scaffold for kinase inhibitors and GPCR modulators.

The protocol prioritizes a convergent, pre-functionalized approach over late-stage halogenation to ensure absolute regiochemical fidelity at the 4-position (pyridine ring).

Executive Summary & Strategic Analysis

The thieno[2,3-c]pyridine core is a bioisostere of isoquinoline and quinoline, widely utilized in drug discovery. The presence of a bromine atom at the C4 position (adjacent to the ring fusion) is synthetically invaluable, acting as a handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) distinct from the C2-ester functionality.

The Synthetic Challenge

Direct bromination of the parent thieno[2,3-c]pyridine-2-carboxylate is ill-advised. Electrophilic aromatic substitution (EAS) typically favors the electron-rich thiophene C3 position or yields mixtures. To guarantee the 4-bromo regiochemistry, this protocol employs a Directed Ortho Metalation (DoM) strategy to construct a fully functionalized pyridine precursor, followed by a Thorpe-Ziegler type cyclization .

Retrosynthetic Logic

The synthesis disconnects the thiophene ring to reveal a 3,4-disubstituted pyridine precursor.

  • Key Precursor: 2-bromo-4-chloropyridine-3-carboxaldehyde.

  • Logic: The C2-bromo substituent on the pyridine becomes the C4-bromo on the final fused system. The C4-chloro group acts as the leaving group for the thiolate nucleophile.

Retrosynthesis Target Ethyl 4-bromothieno[2,3-c] pyridine-2-carboxylate Disconnection Thiophene Ring Disconnection Target->Disconnection Retrosynthesis Precursor 2-Bromo-4-chloropyridine- 3-carboxaldehyde Disconnection->Precursor Reagents Ethyl Thioglycolate + Base Precursor->Reagents StartingMat 2-Bromo-4-chloropyridine Precursor->StartingMat DoM (LDA/DMF)

Figure 1: Retrosynthetic analysis showing the origin of the 4-bromo substituent from the 2-position of the pyridine starting material.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-4-chloropyridine-3-carboxaldehyde

Principle: Directed Ortho Metalation (DoM). The acidity of the C3 proton in 2-bromo-4-chloropyridine is significantly enhanced by the inductive effects of the adjacent halogens. Lithium Diisopropylamide (LDA) selectively deprotonates C3, followed by formylation with DMF.

Materials:

  • 2-Bromo-4-chloropyridine (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/heptane)

  • DMF (Dimethylformamide), anhydrous (1.5 eq)

  • THF (Tetrahydrofuran), anhydrous

  • Ammonium chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with anhydrous THF (10 mL/g of substrate).

  • Cooling: Add 2-bromo-4-chloropyridine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA solution dropwise over 30 minutes. Crucial: Maintain internal temperature below -70 °C to prevent "halogen dance" or benzyne formation.

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Quality Control Check:

  • 1H NMR (CDCl3): Look for the aldehyde singlet distinctively downfield (~10.3 ppm).

  • Yield Target: 75-85%.

Step 2: Cyclization to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Principle: A cascade sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by Aldol Condensation.

  • SNAr: The thiolate anion (from ethyl thioglycolate) attacks C4 of the pyridine. Why C4 and not C2? The C4 position is activated by the ortho-formyl group and is para (gamma) to the pyridine nitrogen, making it highly electrophilic compared to the C2-bromo position (which is sterically crowded and less activated for SNAr by the formyl group).

  • Condensation: The internal methylene anion attacks the aldehyde, followed by dehydration to aromatize the thiophene ring.

Materials:

  • 2-Bromo-4-chloropyridine-3-carboxaldehyde (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • DMF (Dimethylformamide) or DMSO (Solvent)

Protocol:

  • Mixing: Dissolve the aldehyde (from Step 1) in DMF (5 mL/mmol).

  • Addition: Add Ethyl thioglycolate followed by K₂CO₃.

  • Reaction: Heat the mixture to 60-80 °C . Note: Do not exceed 90 °C to avoid displacing the bromine at the C2 position (which corresponds to C4 in the product).

  • Monitoring: Monitor by TLC/LC-MS. Conversion is usually complete within 2-4 hours.

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF), and brine.

  • Purification: Recrystallization from Ethanol or column chromatography (0-20% EtOAc in Hexanes).

Data Validation:

Parameter Specification Note
Appearance Off-white to pale yellow solid
LC-MS [M+H]+ matches Calc. Mass Bromine isotope pattern (1:1 doublet) is essential.
1H NMR Thiophene C3-H singlet Typically ~8.0-8.2 ppm.

| Regiochemistry | NOE Correlation | NOE between Thiophene-H and Ester Ethyl group confirms cyclization direction. |

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the critical regioselectivity determining step. The aldehyde directs the incoming thiolate to the 4-position via electronic activation (SNAr), preserving the bromine at the 2-position (which becomes the 4-position in the final scaffold).

Mechanism Start 2-Br-4-Cl-Pyridine-3-CHO Inter1 Thiolate Attack (SnAr) at C4 (Ortho to CHO) Start->Inter1 + HS-CH2-COOEt / Base Inter2 Thioether Intermediate Inter1->Inter2 - Cl⁻ Cyclization Intramolecular Aldol & Dehydration Inter2->Cyclization Base / Heat Product Ethyl 4-bromothieno [2,3-c]pyridine-2-carboxylate Cyclization->Product - H2O

Figure 2: Mechanistic pathway highlighting the selective displacement of the 4-chloro substituent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 "Halogen Dance" (migration of Br).Ensure Temp < -75 °C. Add LDA slower. Ensure Pyridine is added to THF before cooling to avoid precipitation.
Regioisomer Mixture Attack at C2-Br during cyclization.Lower reaction temperature in Step 2 (keep < 60 °C). Ensure C4-Cl is used (Cl is better leaving group than Br in some activated SNAr, but here regiocontrol is electronic).
Incomplete Cyclization Stalled at Aldol intermediate.Increase base equivalents or switch to NaOEt in EtOH (stronger base promotes dehydration).
Product Oiling Out DMF retention.Perform rigorous water washes or use lyophilization if stable. Recrystallize from EtOH/Water.[1]

References

  • Thienopyridine Scaffold Utility

    • Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637.

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933.

  • Thorpe-Ziegler Cyclization on Pyridines

    • El-Kashef, H. S., et al. (1993).[2] "Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems." Journal of Chemical Technology and Biotechnology, 57(1), 15-19.[2]

  • Regioselectivity in Halopyridines

    • Schlosser, M., et al. (2005). "Site-Selective Substitution of di-, tri-, and tetra-halopyridines." European Journal of Organic Chemistry, 2005(9), 1829.

Sources

Application Note: Precision Synthesis of Thieno[2,3-c]pyridines via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gewald Reaction for Thieno[2,3-c]pyridine Synthesis Content Type: Detailed Application Note and Protocol

Introduction & Strategic Significance

The thieno[2,3-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere to quinolines and isoquinolines.[1][2] Its derivatives have demonstrated potent activity as Hsp90 inhibitors (anticancer), anti-inflammatory agents, and adenosine receptor antagonists.[1][2]

While various synthetic routes exist, the Gewald reaction remains the most authoritative and scalable method for constructing this fused bicyclic system.[1][2] It allows for the one-pot condensation of a 4-piperidone derivative, an activated nitrile, and elemental sulfur to yield highly functionalized 2-aminothiophenes fused to a piperidine ring.[2]

Scope of this Guide: This protocol details the synthesis of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (and its analogs). We focus on two methodologies:

  • Classical Thermal Condensation: For scale-up and robustness.[2]

  • Microwave-Assisted Synthesis: For high-throughput library generation.[2]

Mechanistic Insight & Reaction Logic

To troubleshoot and optimize yields, one must understand the three-phase mechanism of the Gewald reaction.[2] It is not merely a mixing of reagents but a sequenced cascade.[2]

  • Knoevenagel Condensation: The base promotes the condensation of the ketone (4-piperidone) and the activated nitrile (

    
    -cyanoester) to form an 
    
    
    
    -unsaturated intermediate.[2]
  • Sulfuration: The thiophilic

    
    -carbon of the intermediate is attacked by elemental sulfur (
    
    
    
    ), likely via a polysulfide anion mechanism.[2]
  • Cyclization (Thorpe-Ziegler type): The resulting mercapto-nitrile undergoes intramolecular cyclization followed by tautomerization to aromatize the thiophene ring.[2]

Critical Control Point: The Knoevenagel step is reversible. Accumulation of water can push the equilibrium back.[2] Using dry solvents or molecular sieves can improve yields in difficult cases.[2]

GewaldMechanism cluster_conditions Reaction Environment Start 4-Piperidone Derivative Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Inter1 Condensation Reagent1 Activated Nitrile (e.g., Ethyl Cyanoacetate) Reagent1->Inter1 Base Base Catalyst (Morpholine/TEA) Base->Inter1 Inter2 Mercapto-intermediate Inter1->Inter2 Nucleophilic Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Product 2-Amino-thieno[2,3-c]pyridine Inter2->Product Cyclization & Aromatization

Figure 1: Mechanistic cascade of the Gewald reaction for thieno[2,3-c]pyridine synthesis.

Strategic Considerations
ParameterRecommendationRationale
Substrate (Ketone) N-Protected 4-Piperidones Unprotected piperidones can lead to N-alkylation side reactions or polymerization.[2] Use N-Benzyl, N-Boc, or N-Ethoxycarbonyl.[1][2]
Activated Nitrile Ethyl Cyanoacetate or Malononitrile Ethyl cyanoacetate yields the 3-carboxylate (versatile for further chemistry).[2] Malononitrile yields the 3-cyano derivative (higher atom economy).[2]
Base Catalyst Morpholine or Triethylamine Morpholine is preferred for thermal reactions as it acts as both a base and a nucleophilic catalyst for sulfur activation.[2]
Solvent Ethanol (Abs.) or Methanol Protic solvents stabilize the polar intermediates.[2] Ethanol is standard; Methanol is faster but lower boiling.[2]
Sulfur Source Powdered Sulfur (

)
Use finely powdered sulfur to maximize surface area.[1] "Flowers of sulfur" is adequate.
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Standard)

Best for gram-scale synthesis where equipment is limited.[2]

Reagents:

  • 1-Benzyl-4-piperidone (10 mmol, 1.89 g)[1][2]

  • Ethyl cyanoacetate (10 mmol, 1.13 g)[1][2]

  • Sulfur powder (10 mmol, 0.32 g)[1][2]

  • Morpholine (15 mmol, 1.3 mL)[1][2]

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Pre-mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-benzyl-4-piperidone and ethyl cyanoacetate in ethanol.

  • Activation: Add morpholine dropwise. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow/orange, indicating initial condensation.[1][2]

  • Sulfur Addition: Add the powdered sulfur in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 8–12 hours.

    • Self-Validating Check: The sulfur powder should dissolve completely within the first hour.[2] If undissolved sulfur remains after 2 hours, add an additional 0.5 mL of morpholine.[1][2]

  • Termination: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 2 hours.

  • Isolation: The product often precipitates as a solid.[2] Filter the precipitate under vacuum.[2]

    • If no precipitate:[1] Pour the mixture into 100 mL of ice-water. Stir vigorously to induce precipitation.[2]

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

  • Characterization: Dry the solid in a vacuum oven at 50°C.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid optimization.[2]

Parameters:

  • Instrument: Biotage Initiator or CEM Discover[1][2]

  • Vessel: 10 mL sealed microwave vial

  • Temperature: 120°C

  • Time: 15–20 minutes

  • Power: Dynamic (Max 200 W)[1][2]

Step-by-Step Workflow:

  • Load 1-benzyl-4-piperidone (2 mmol), ethyl cyanoacetate (2 mmol), and sulfur (2 mmol) into the vial.

  • Add Ethanol (3 mL) and Morpholine (3 mmol).

  • Cap the vial and vortex for 30 seconds to suspend the sulfur.

  • Irradiate at 120°C for 15 minutes.

  • Cool to room temperature (using compressed air cooling on the instrument).

  • Pour contents into ice-water (20 mL). Filter the resulting solid.[2][3]

  • Wash with cold ethanol (2 x 5 mL) and dry.

Workflow Visualization

ExperimentalWorkflow Input Reagents: 4-Piperidone + Nitrile + S8 Choice Select Method Input->Choice Thermal Thermal Reflux 80°C, 8-12 Hours Choice->Thermal Scale-up (>5g) MW Microwave Irradiation 120°C, 15-20 Mins Choice->MW Library (<1g) Quench Quench in Ice-Water (Induce Precipitation) Thermal->Quench MW->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Ethanol/DMF) Filter->Purify

Figure 2: Decision tree and workflow for Thermal vs. Microwave synthesis.

Data Summary & Expected Results

The following data represents typical outcomes for the synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .

MetricThermal MethodMicrowave MethodNotes
Reaction Time 8–12 Hours15–20 MinutesMW offers >95% time reduction.[2]
Isolated Yield 65–75%85–92%MW minimizes side reactions (e.g., dimerization).[1][2]
Appearance Yellow to Pale Orange SolidPale Yellow CrystalsColor purity is often higher in MW.[1][2]
Melting Point 110–112°C111–113°CSharp MP indicates high purity.[2]

H NMR (DMSO-

)

7.2 (s,

), 7.3 (m, Ph), 3.5 (s,

)
IdenticalKey diagnostic: Broad singlet for

at >7 ppm.[1][2]

Key Spectral Features (Validation):

  • IR: Distinct double absorption bands for primary amine (

    
    ) at 3300–3400 cm
    
    
    
    and ester carbonyl at ~1680 cm
    
    
    .[1][2]
  • 
    H NMR:  Look for the disappearance of the ketone signal and the appearance of the thiophene ring substituents. The methylene protons of the piperidine ring adjacent to the thiophene usually appear as multiplets around 2.5–3.0 ppm.[2]
    
Troubleshooting & Optimization
  • Problem: Low Yield/Gummy Product

    • Cause: Incomplete Knoevenagel condensation or polymerization of the nitrile.[2]

    • Solution: Pre-stir the ketone, nitrile, and base for 30 minutes before adding sulfur.[1] Ensure the ethanol is dry.[2]

  • Problem: Sulfur Remains Undissolved

    • Cause: Insufficient base or temperature too low.[2]

    • Solution: Add a catalytic amount of pure diethylamine or increase the morpholine load.[2] Ensure vigorous stirring.

  • Problem: Difficulty in Purification

    • Solution: If recrystallization from ethanol fails, try a solvent pair of DMF/Water (dissolve in min.[1] DMF, add water until turbid).[1]

References
  • Original Methodology: Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte, 99(1), 94–100.[2] Link[1][2]

  • Thieno[2,3-c]pyridine Specifics: El-Gazzar, A. B. A., et al. (2007).[1][2] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57, 395–411.[1][5] Link

  • Anticancer Applications (Hsp90): Gopalsamy, A., et al. (2025).[1][2][6] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Molecules. Link[1][2]

  • Microwave Optimization: Sridhar, M., et al. (2007).[1] Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters, 48(18), 3171-3172.[2] Link[1][2]

  • Mechanism Insight: Sabnis, R. W. (1994).[1] The Gewald Reaction. Sulfur Reports, 16(1), 1-17.[1][2][4] Link[1][2]

Sources

Application Notes and Protocols for the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold and the Imperative for Metal-Free Synthesis

The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that constitutes the central structural framework of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticoagulant, anticancer, and kinase inhibitory properties.[1][2] The unique spatial arrangement of the thiophene and pyridine rings allows for specific interactions with various biological targets, making it a highly sought-after motif in modern drug discovery and development.[2]

Traditionally, the synthesis of thieno[2,3-c]pyridines has often relied on methodologies that employ transition metal catalysts. While effective, these methods present significant challenges, particularly in a pharmaceutical context. The use of expensive and often toxic heavy metals such as palladium, copper, or nickel necessitates rigorous and costly purification steps to remove residual metal contaminants from the final active pharmaceutical ingredient (API).[1] This not only increases the overall cost of synthesis but also poses environmental concerns. Consequently, the development of robust, efficient, and metal-free synthetic routes to access this important scaffold is a critical objective in contemporary organic and medicinal chemistry.

This comprehensive guide presents detailed application notes and step-by-step protocols for three distinct and effective metal-free strategies for the synthesis of thieno[2,3-c]pyridine derivatives. Each method has been selected for its unique advantages, including mild reaction conditions, readily available starting materials, and the circumvention of transition metal catalysis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Methodology 1: 1,2,3-Triazole-Mediated Denitrogenative Transformation

This innovative, metal-free approach leverages a fused 1,2,3-triazole intermediate, which upon acid-mediated denitrogenation, undergoes a transformative cyclization to yield the thieno[2,3-c]pyridine core. This multi-step synthesis offers significant advantages, including the use of simple, inexpensive starting materials and the ability to introduce a variety of substituents at a late stage.[1][3][4]

Causality and Experimental Rationale

The entire process is a cascade of well-understood organic reactions. The initial one-pot triazolation efficiently constructs the 1,2,3-triazole ring. The subsequent modified Pomeranz-Fritsch reaction is an acid-catalyzed intramolecular electrophilic substitution that forges the fused ring system of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine. The final and key step is the acid-mediated denitrogenative transformation. Here, a strong acid like trifluoromethanesulfonic acid (TfOH) protonates the triazole ring, promoting the extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process. This generates a reactive vinyl cation intermediate which is then trapped by a nucleophile (an alcohol, carboxylic acid, or nitrile), leading to the formation of the substituted thieno[2,3-c]pyridine ring system through a nucleophilic insertion or a transannulation mechanism.[1][6]

Visualizing the Workflow: Triazole-Mediated Synthesis

workflow1 cluster_0 Step 1: One-Pot Triazolation cluster_1 Step 2: Pomeranz-Fritsch Cyclization cluster_2 Step 3: Denitrogenative Transformation A 2-Acetylthiophene C 1-(2,2-Dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole A->C One-Pot Reaction B NaN3, TMSCHN2 B->C D Thieno[2,3-c][1,2,3]triazolo [1,5-a]pyridine C->D Acid Catalyst (e.g., H2SO4) E Substituted Thieno[2,3-c]pyridine D->E TfOH, Nucleophile (R-OH, R-COOH, R-CN)

Caption: Workflow for the 1,2,3-triazole-mediated synthesis.

Detailed Experimental Protocol: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine

Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole

  • To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent, add sodium azide (1.5 eq) and trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

Step 2: Synthesis of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine

  • Dissolve the crude 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fused triazole.

Step 3: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add n-butanol (2.0 eq) as the nucleophile.

  • Add trifluoromethanesulfonic acid (TfOH, 2.0 eq) as the catalyst.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 7-(butoxymethyl)thieno[2,3-c]pyridine.

Data Presentation: Substrate Scope and Yields
EntryNucleophileProductYield (%)[1]
1n-Butanol7-(Butoxymethyl)thieno[2,3-c]pyridine72
2Methanol7-(Methoxymethyl)thieno[2,3-c]pyridine65
3Phenol7-(Phenoxymethyl)thieno[2,3-c]pyridine58
4Acetic Acid7-(Acetoxymethyl)thieno[2,3-c]pyridine85
5Propionic Acid7-(Propionyloxymethyl)thieno[2,3-c]pyridine82
6BenzonitrileImidazo[1,5-a]thieno[2,3-c]pyridine derivative68

Methodology 2: Gewald Multicomponent Reaction and Subsequent Aromatization

The Gewald reaction is a classic and highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes.[7] By strategically choosing the starting materials, this reaction can be adapted for the metal-free synthesis of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which can then be aromatized to the desired thieno[2,3-c]pyridine.[8]

Causality and Experimental Rationale

This two-stage process begins with the Gewald reaction, a base-catalyzed condensation of a ketone (N-substituted-4-piperidone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur.[7] The base, typically a secondary amine like morpholine or piperidine, facilitates the initial Knoevenagel condensation between the piperidone and the nitrile. This is followed by the addition of sulfur to the enolate intermediate and subsequent intramolecular cyclization and tautomerization to form the stable 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.[7]

The second stage involves the dehydrogenation (aromatization) of the tetrahydrothieno[2,3-c]pyridine. This is achieved using a strong oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is a powerful hydrogen acceptor and efficiently removes two molecules of hydrogen from the saturated pyridine ring, leading to the formation of the fully aromatic thieno[2,3-c]pyridine system. This step is typically performed under neutral, thermal conditions.

Visualizing the Mechanism: Gewald Reaction Pathway

mechanism2 cluster_gewald Gewald Reaction cluster_aromatization Aromatization Start N-Boc-4-Piperidone + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation (Base-catalyzed) Start->Knoevenagel Intermediate1 Piperidylidene Malononitrile Knoevenagel->Intermediate1 SulfurAdd Sulfur Addition Intermediate1->SulfurAdd Intermediate2 Thiolate Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product1 Tetrahydrothieno[2,3-c]pyridine Cyclization->Product1 Aromatization Dehydrogenation with DDQ Product1->Aromatization Product2 Aromatic Thieno[2,3-c]pyridine Aromatization->Product2

Caption: Key steps in the Gewald reaction and subsequent aromatization.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

  • In a round-bottom flask, combine N-Boc-4-piperidone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine (0.2 eq).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. A yellow precipitate will form as the reaction proceeds.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the tetrahydrothieno[2,3-c]pyridine derivative.[9]

Step 2: Aromatization to tert-butyl 2-amino-3-cyanothieno[2,3-c]pyridine-6(5H)-carboxylate

  • Dissolve the tetrahydrothieno[2,3-c]pyridine derivative (1.0 eq) in a high-boiling point, inert solvent such as dioxane or toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the DDQ-hydroquinone byproduct will form.

  • Filter the mixture to remove the solid byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aromatic thieno[2,3-c]pyridine.

Methodology 3: Acid-Catalyzed Cyclization of a Schiff Base

This classical yet effective metal-free method involves the construction of the pyridine ring onto a pre-existing thiophene core. The key steps are the formation of a Schiff base followed by an acid-catalyzed intramolecular cyclization.

Causality and Experimental Rationale

The synthesis begins with the condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base (imine). This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. The subsequent and critical step is the acid-catalyzed cyclization. A strong acid, such as polyphosphoric acid (PPA) or a mineral acid, protonates the acetal, leading to its hydrolysis to an aldehyde in situ. The acid also activates the thiophene ring for an intramolecular electrophilic attack by the protonated imine or the newly formed aldehyde, resulting in the closure of the pyridine ring. The choice of a strong dehydrating acid like PPA is crucial as it serves as both the catalyst and the reaction medium, promoting the cyclization and subsequent dehydration to form the aromatic pyridine ring.[10]

Visualizing the Workflow: Schiff Base Cyclization

workflow3 cluster_3 Step 1: Schiff Base Formation cluster_4 Step 2: Acid-Catalyzed Cyclization F 2-Thiophenecarboxaldehyde H Schiff Base Intermediate F->H Condensation (Water Removal) G Aminoacetaldehyde Dimethyl Acetal G->H I Thieno[2,3-c]pyridine H->I Strong Acid (e.g., PPA)

Caption: Workflow for the acid-catalyzed Schiff base cyclization.

Detailed Experimental Protocol: Synthesis of Thieno[2,3-c]pyridine

Step 1: Formation of the Schiff Base

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in benzene or toluene.[10]

  • Add a catalytic amount of p-toluenesulfonic acid (optional, but can accelerate the reaction).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude Schiff base is an oil and can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 100 °C with stirring.

  • Slowly add the crude Schiff base from the previous step to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 140-160 °C and maintain for 2-3 hours.

  • Monitor the reaction by taking aliquots, quenching with water, neutralizing, extracting, and analyzing by TLC.

  • After completion, cool the reaction mixture to below 100 °C and carefully pour it onto a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a strong base, such as a concentrated sodium hydroxide or potassium hydroxide solution, while cooling in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure thieno[2,3-c]pyridine.[10]

Conclusion and Future Perspectives

The methodologies presented in this guide offer robust and reliable metal-free alternatives for the synthesis of thieno[2,3-c]pyridine derivatives. The 1,2,3-triazole-mediated denitrogenative transformation provides a modern and versatile route with excellent opportunities for late-stage functionalization. The Gewald reaction offers a classic, high-yielding approach to the tetrahydro-analogs, which are valuable intermediates in their own right, while the acid-catalyzed Schiff base cyclization represents a more traditional but effective strategy.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By eliminating the need for transition metal catalysts, these protocols not only contribute to more sustainable and cost-effective chemical synthesis but also simplify the purification process, a critical consideration in the development of new pharmaceutical agents. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective variations, and exploring their application in the synthesis of complex, biologically active molecules.

References

  • BenchChem. (2025).
  • Cil, E., Van Hecke, K., & Van der Eycken, E. V. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(5), e202500060. [Link]

  • LIRIAS. (2025).
  • Nangunuri, B. G., Shirke, R. P., & Kim, M. H. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.
  • PubMed. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Library of Medicine. [Link]

  • Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. US3969358A.
  • ResearchGate. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. [Link]

  • PubMed. (2010). Combinatorial synthesis of substituted thieno[3,2-b]pyridines and other annulated heterocycles via new S(N)2-->Thorpe-Ziegler-->Thorpe-Guareschi domino reactions. Journal of Combinatorial Chemistry, 12(1), 9-12. [Link]

  • ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. [Link]

  • ResearchGate. (2025). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]

  • MDPI. (2020). Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles. Materials, 13(8), 1898. [Link]

  • LIRIAS. (2025).
  • ResearchGate. (2025). Synthesis of N-protected protected aminoacetaldehyde dimethyl acetal....
  • JOCPR. (2022). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-8.
  • DTIC. (2025). Piperidine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • ResearchGate. (2025).
  • PubChem. (2025). tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thieno[2,3-c]pyridines and the Power of Suzuki Coupling

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including potent anticancer agents and kinase inhibitors. The ability to functionalize this core structure with precision is paramount for developing novel therapeutics. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[1]

This application note provides a comprehensive guide to the Suzuki coupling of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key building block for the synthesis of a diverse library of thieno[2,3-c]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting common challenges.

Reaction Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_complex Ar-Pd(II)L2-X (Palladium(II) Complex) Pd0->PdII_complex Oxidative Addition Pd0->PdII_complex ArX Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (Aryl Halide) OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R PdII_complex->ArPdR Transmetalation (Base-mediated) PdII_complex->ArPdR BoronicAcid R-B(OH)2 (Boronic Acid) BoronicAcid->PdII_complex Base Base (e.g., K2CO3) Base->PdII_complex Transmetalation Transmetalation ArPdR->Pd0 Reductive Elimination ArPdR->Pd0 Product Ethyl 4-arylthieno[2,3-c]pyridine-2-carboxylate (Product) ArPdR->Product RedElim Reductive Elimination Conventional_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base, and solvent to a flask. Start->Setup Degas Degassing: - Purge with an inert gas (e.g., Argon or Nitrogen). Setup->Degas Heat Heating: - Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Degas->Heat Monitor Reaction Monitoring: - Track progress using TLC or LC-MS. Heat->Monitor Workup Aqueous Work-up: - Quench the reaction and extract the product. Monitor->Workup Upon completion Purify Purification: - Purify the crude product by column chromatography. Workup->Purify Analyze Characterization: - Analyze the final product (NMR, MS). Purify->Analyze End End Analyze->End

Caption: Workflow for the conventional Suzuki coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate should be between 0.1 and 0.5 M.

  • Degassing: Purge the reaction mixture with a gentle stream of an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. [3][4] Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 equiv.), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water or 1,4-dioxane and water. [3]3. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes). [4]The power should be adjusted to maintain the target temperature.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in the conventional heating protocol.

Data Presentation: A Survey of Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of various arylboronic acids with heteroaryl bromides, providing a useful reference for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)100 / 12h85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/EtOH/H₂O (2:1:1)90 / 8h80-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (5:1)110 / 16h75-85
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)120 (Microwave) / 20min90-98
52-Naphthylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene/H₂O (10:1)100 / 24h70-80

Note: The yields presented are typical ranges observed for similar heteroaryl bromide substrates and may require optimization for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Troubleshooting Common Issues in Suzuki Coupling Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas the reaction mixture with an inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature.
Formation of homocoupled product (boronic acid dimer) - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) catalyst or ensure complete in situ reduction of the Pd(II) precatalyst. [5]
Protodeboronation (loss of the boronic acid group) - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and ensure the base is not hygroscopic.- Use a boronic ester instead of the boronic acid.- Monitor the reaction closely and stop it upon completion.
Dehalogenation of the starting material - Presence of a hydride source (e.g., from solvent or base)- Use a different solvent or base.- Add a scavenger for hydride species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-thieno[2,3-c]pyridine-2-carboxylates from Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols provided in this application note, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and development. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in these critical synthetic transformations.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Royal Society of Chemistry. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo... PubMed. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link]

  • Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. Royal Society of Chemistry. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. Available at: [Link]

  • Suzuki couplings involving heteroaryl bromides. ResearchGate. Available at: [Link]

Sources

Application Note: Functionalization of the Thieno[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization strategies for the thieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with isoquinoline and quinoline. This framework is increasingly utilized in the development of kinase inhibitors (e.g., c-Src, Hsp90) and anticancer agents.

Structural Analysis & Reactivity Profile

The thieno[2,3-c]pyridine scaffold is a 5,6-fused bicyclic system. Proper numbering is critical for regioselective planning.

  • Numbering: Sulfur is position 1 . The thiophene carbons are 2 and 3 . The pyridine ring carbons are 4 , 5 , and 7 , with the Nitrogen atom at position 6 .

  • Electronic Bias:

    • C-2 (Thiophene

      
      ):  The most electron-rich site, highly susceptible to deprotonation (lithiation) and electrophilic aromatic substitution.
      
    • C-7 (Pyridine

      
      ):  Electron-deficient but activatable via 
      
      
      
      -oxide formation. This is the primary vector for nucleophilic substitution (S
      
      
      Ar) after activation.
    • C-4 (Pyridine peri): Sterically congested and electronically deactivated. Functionalization here is best achieved during de novo synthesis (cyclization) rather than late-stage modification.

    • C-5 (Pyridine

      
      ):  generally inert to direct functionalization compared to C-7.
      

ReactivityMap Core Thieno[2,3-c]pyridine Core C2 C-2 Position (Thiophene α) Core->C2 Direct Lithiation (n-BuLi) Electrophilic Subst. C7 C-7 Position (Pyridine α) Core->C7 N-Oxide Activation Reissert-Henze Rxn C4 C-4 Position (Peri-Position) Core->C4 De Novo Synthesis (Cyclization Precursors)

Figure 1: Reactivity map of the thieno[2,3-c]pyridine scaffold highlighting the three primary vectors for diversification.

Protocol 1: C-7 Functionalization via N-Oxide Activation

Rationale: Direct electrophilic halogenation of the pyridine ring is difficult due to its electron-deficient nature. The "N-oxide shunt" reverses this polarity. Oxidation to the N-oxide renders the C-7 position susceptible to nucleophilic attack by halide ions (using POCl


 or POBr

) via the Reissert-Henze mechanism, or acetoxylation via the Boekelheide rearrangement.

Step 1: N-Oxidation

  • Dissolve thieno[2,3-c]pyridine (1.0 equiv) in DCM (0.1 M).

  • Cool to 0 °C in an ice bath.

  • Add m-CPBA (1.2–1.5 equiv, 77% max) portion-wise.

  • Warm to RT and stir for 3–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower R

    
    ).
    
  • Workup: Wash with sat. NaHCO

    
     (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
    • Yield Expectation: >85% (Off-white solid).[1]

Step 2: Regioselective C-7 Chlorination

  • Suspend the N-oxide (1.0 equiv) in anhydrous POCl

    
     (10 equiv). Note: POCl
    
    
    
    acts as both reagent and solvent.
  • Add Et

    
    N (2.0 equiv) dropwise (exothermic).
    
  • Heat to reflux (105 °C) for 2–4 hours.

  • Cool to RT and concentrate under reduced pressure to remove excess POCl

    
    .
    
  • Quench: Pour the residue onto crushed ice/water carefully. Neutralize with solid Na

    
    CO
    
    
    
    to pH 7–8.
  • Extract with EtOAc (x3). Purify via flash chromatography (Hex/EtOAc).

    • Product: 7-chlorothieno[2,3-c]pyridine.

    • Mechanism:[2][3] O-phosphorylation followed by nucleophilic attack of chloride at C-7 and elimination of the phosphate group.

Protocol 2: C-2 Regioselective Lithiation & Trapping

Rationale: The C-2 proton (adjacent to Sulfur) is the most acidic (pK


 ~32). Lithiation is highly regioselective at -78 °C. This allows for the introduction of formyl, carboxyl, halogen, or alkyl groups.

Reagents:

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.

  • Solvent: Anhydrous THF (critical).

  • Electrophiles: DMF (formyl), CO

    
     (carboxyl), I
    
    
    
    (iodo), MeI (methyl).

Procedure:

  • Prepare a solution of thieno[2,3-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath). Strict temperature control is required to prevent ring opening or polymerization.

  • Add n-BuLi (1.1 equiv) dropwise over 10–15 minutes.

    • Observation: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.

  • Stir at -78 °C for 30–45 minutes.

  • Add the Electrophile (1.2–1.5 equiv) neat or in THF solution.

    • For DMF: Add neat DMF rapidly.

    • For Iodine: Add I

      
       solution in THF.
      
  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

  • Quench with sat. NH

    
    Cl solution.
    
  • Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    

Table 1: Electrophile Compatibility & Outcomes

ElectrophileProduct Functional GroupTypical YieldNotes
DMF C-2 Formyl (-CHO)75-85%Precursor for reductive amination
CO

(s)
C-2 Carboxylic Acid (-COOH)60-75%Add dry ice pellets directly to reaction
I

C-2 Iodide (-I)70-80%Excellent for Suzuki/Sonogashira coupling
MeSSMe C-2 Thiomethyl (-SMe)80-90%-
Protocol 3: Palladium-Catalyzed Cross-Coupling (C-7 & C-4)

Rationale: Once a halogen (Cl, Br, I) is installed at C-7 (via N-oxide) or C-4 (via synthesis), the core serves as an excellent substrate for Pd-catalyzed couplings. The C-7 position is particularly reactive toward S


Ar and Pd-coupling due to the adjacent pyridine nitrogen.

Standard Suzuki-Miyaura Coupling Protocol:

  • Combine Halo-thieno[2,3-c]pyridine (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and Base (Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    , 2.0 equiv) in a reaction vial.
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Degas by bubbling Nitrogen for 10 minutes.

  • Add Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
  • Heat to 90–100 °C for 4–12 hours.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Comparison of Reactivity (Halogen Displacement):

  • C-7 Position: Highly reactive. Works well with Suzuki, Buchwald-Hartwig (Amination), and Sonogashira.

  • C-4 Position: Moderately reactive. Steric hindrance from the peri-sulfur (position 1) can impact bulky ligands. Phosphine ligands like XPhos or SPhos are recommended for difficult substrates.

Summary of Synthetic Pathways

The following workflow illustrates the logical progression from the raw core to functionalized drug candidates.

Workflow Start Thieno[2,3-c]pyridine Lithiation 1. n-BuLi, -78°C 2. Electrophile (E+) Start->Lithiation NOxide m-CPBA (N-Oxidation) Start->NOxide C2_Prod 2-Substituted Derivative Lithiation->C2_Prod Intermediate N-Oxide Intermediate NOxide->Intermediate Rearrange POCl3 or POBr3 (Reissert-Henze) Intermediate->Rearrange C7_Halo 7-Halo-thieno[2,3-c]pyridine Rearrange->C7_Halo Coupling Pd-Catalyzed Coupling C7_Halo->Coupling Final 7-Aryl/Amino Derivative Coupling->Final

Figure 2: Step-by-step functionalization workflow. Path 1 targets the thiophene ring (C-2); Path 2 targets the pyridine ring (C-7).

References
  • Synthesis and Reactivity of Thieno[2,3-c]pyridines

    • Detailed protocols on cyclization and halogen
    • Source:

  • N-Oxide Mediated Functionalization

    • Mechanistic insights into the Reissert-Henze reaction on thienopyridines.
    • Source:

  • Medicinal Chemistry Applications (Hsp90 Inhibitors)

    • Application of the core in anticancer drug design.[3]

    • Source:

  • C-H Activation Strategies

    • Direct arylation protocols applicable to thieno-fused systems.
    • Source:

  • General Thienopyridine Properties

    • Physical and chemical data for the core scaffold.[4]

    • Source:

Sources

Application Notes and Protocols for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Thienopyridine Scaffold

The thienopyridine nucleus, a heterocyclic scaffold composed of fused thiophene and pyridine rings, represents a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including notable antiplatelet effects through P2Y12 receptor antagonism.[2][3][4] More recently, the focus has expanded to oncology, where novel thienopyridine derivatives are being investigated for their potent and specific anticancer properties.[1][5] These compounds can induce cell cycle arrest and apoptosis, suggesting their potential as targeted chemotherapeutic agents.[1][5]

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key chemical intermediate that serves as a versatile starting point for the synthesis of a diverse library of thienopyridine-based compounds.[6] Its unique structure, featuring a bromine atom at the 4-position, allows for further chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates with enhanced efficacy and selectivity against various cancer cell lines. This document provides a comprehensive guide for researchers on utilizing derivatives of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate for in vitro cancer cell line evaluation, with a focus on a hypothesized mechanism involving the inhibition of Heat Shock Protein 90 (Hsp90).

Hypothesized Mechanism of Action: Targeting Hsp90

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[1] In various cancers, Hsp90 is overexpressed, making it an attractive target for cancer therapy.[1] The inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, disrupting multiple signaling pathways simultaneously and leading to cell cycle arrest and apoptosis.[1] Recent studies on thieno[2,3-c]pyridine derivatives have shown their potential to act as Hsp90 inhibitors, providing a strong rationale for investigating this mechanism for novel compounds derived from Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.[1]

Hsp90_Inhibition_Pathway cluster_0 Normal Cell Signaling cluster_1 Therapeutic Intervention Client_Oncoproteins Client Oncoproteins (e.g., Akt, Raf-1, CDK4) Cell_Survival Cell Survival, Proliferation, Angiogenesis Client_Oncoproteins->Cell_Survival Ubiquitination Ubiquitination & Proteasomal Degradation Client_Oncoproteins->Ubiquitination Hsp90 Hsp90 Hsp90->Client_Oncoproteins Chaperoning & Stabilization Thienopyridine_Derivative Thienopyridine Derivative (from Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate) Hsp90_Inhibited Hsp90 (ATP-binding site blocked) Thienopyridine_Derivative->Hsp90_Inhibited Inhibition Hsp90_Inhibited->Ubiquitination Leads to Apoptosis Apoptosis & Cell Cycle Arrest Ubiquitination->Apoptosis

Caption: Hypothesized mechanism of action for thienopyridine derivatives.

Experimental Workflow for Compound Evaluation

A systematic approach is essential to characterize the anticancer potential of novel derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Synthesized Thienopyridine Derivative Cell_Culture 1. Cell Line Selection & Culture (e.g., MCF-7, T47D, HSC-3, RKO) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 3. IC50 Determination (Dose-Response Curves) MTT_Assay->IC50 Apoptosis_Assay 4. Apoptosis Analysis (Annexin V-FITC/PI Staining) IC50->Apoptosis_Assay Cell_Cycle 5. Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Conclusion Conclusion: Elucidation of Anticancer Profile Apoptosis_Assay->Conclusion Cell_Cycle->Conclusion

Caption: Recommended experimental workflow for in vitro evaluation.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in dimethyl sulfoxide (DMSO), and its absorbance is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, HSC-3, RKO)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thienopyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • Thienopyridine derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thienopyridine derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

  • Cancer cell lines

  • Thienopyridine derivative

  • PI staining solution (containing RNase A and a permeabilizing agent like Triton X-100)

  • 70% cold ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thienopyridine derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests cell cycle arrest.[1]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example IC₅₀ Values of a Thienopyridine Derivative (Compound X)

Cell LineTissue of OriginIC₅₀ (µM) ± SD
MCF-7Breast Cancer15.2 ± 1.8
T47DBreast Cancer11.7 ± 1.3
HSC-3Head and Neck Cancer10.8 ± 0.9
RKOColorectal Cancer12.4 ± 1.5

Table 2: Example Cell Cycle Distribution in HSC-3 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)60.5 ± 4.125.2 ± 2.514.3 ± 1.9
Compound X (IC₅₀)25.8 ± 3.210.0 ± 1.864.2 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 2 would suggest that Compound X induces a G2/M phase arrest in HSC-3 cells, a finding consistent with the disruption of proteins involved in cell cycle progression, which are often Hsp90 client proteins.[1]

Conclusion and Future Directions

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a valuable scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of its derivatives. Based on the promising results from related thienopyridine compounds, a key avenue for future investigation is the direct validation of Hsp90 inhibition through techniques such as Western blotting to assess the degradation of known Hsp90 client proteins and in silico molecular docking studies to predict binding modes.[1] These further studies will be crucial in elucidating the precise mechanism of action and advancing the most promising compounds towards preclinical development.

References

  • Al-Ostath, A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Pipzine Chemicals. (2026). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Available at: [Link]

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. Available at: [Link]

  • Google Patents. (2000). Synthesis of ethyl bromopyruvate.
  • PubMed. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Available at: [Link]

  • Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]

  • Pipzine Chemicals. (n.d.). Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • ResearchGate. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Available at: [Link]

  • PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]

  • PubMed. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]

Sources

Advanced Application Note: Thieno[2,3-c]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-c]pyridine scaffold represents a distinct bioisostere of quinoline and isoquinoline, offering unique electronic properties and vector positioning for kinase inhibition. While its isomers (thieno[2,3-b] and thieno[3,2-c]) are widely documented as PI-PLC and Aurora kinase inhibitors respectively, the [2,3-c] isomer has emerged as a potent scaffold for inhibiting MAP3K8 (COT/Tpl2) and modulating Hsp90 , a chaperone critical for the stability of oncogenic kinases.

This guide provides a technical roadmap for the application of thieno[2,3-c]pyridines in drug discovery, focusing on Structure-Activity Relationship (SAR) logic, validated biochemical assay protocols, and cellular target engagement workflows.

Chemical Rationale & SAR Logic

The Scaffold Advantage

The thieno[2,3-c]pyridine core fuses a thiophene ring to a pyridine ring. Unlike the [2,3-b] isomer, the [2,3-c] orientation positions the pyridine nitrogen (N6) and the thiophene sulfur to create a specific dipole moment that favors binding in the ATP-hinge region of serine/threonine kinases.

  • Lipophilicity: The thiophene moiety increases lipophilicity compared to pure naphthyridines, enhancing cell permeability.

  • Vector Availability: The Gewald reaction synthesis route typically yields functional handles at positions C-2 (amine) and C-3 (cyano/ester), which are critical for hydrogen bonding with the kinase hinge region.

Structural Anatomy & Optimization (SAR)

The following diagram illustrates the core pharmacophore and optimization strategy for kinase selectivity, specifically targeting the ATP-binding pocket of Tpl2/COT.

SAR_Logic cluster_logic Optimization Logic Core Thieno[2,3-c]pyridine Core Scaffold Pos2 Position C-2 (Amine/Amide) Hinge Binder (Donor-Acceptor motif) Core->Pos2 Critical H-Bond Pos3 Position C-3 (CN/COOR) Electronic Tuning (Gatekeeper Interaction) Core->Pos3 Steric fit Pos6 Position N-6 (Pyridine N) Solvent Front / Solubilizing Group (e.g., Morpholine/Piperazine) Core->Pos6 PK/Solubility Pos7 Position C-7 Hydrophobic Pocket Fit (Selectivity Determinant) Core->Pos7 Affinity Logic2 Kinase Selectivity (Tpl2 vs EGFR) Pos7->Logic2 Logic1 Gewald Reaction Entry Point Logic1->Pos2 Logic1->Pos3

Figure 1: Structural optimization logic for thieno[2,3-c]pyridines. The C-2 and C-3 positions are established early via Gewald synthesis, while N-6 allows for late-stage solubility tuning.

Target Profiling

Thieno[2,3-c]pyridines exhibit a specific kinase inhibition profile.[1] Researchers should prioritize the following targets during screening:

Target Kinase / ProteinMechanism of ActionClinical RelevanceTypical IC50 Range
MAP3K8 (COT/Tpl2) ATP-CompetitiveInflammation (RA, IBD), Tumorigenesis10 - 100 nM
Hsp90 Chaperone InhibitionStability of client kinases (e.g., Akt, Raf)0.5 - 15 µM
GRK2 ATP-CompetitiveHeart Failure, GPCR desensitization50 - 500 nM
Aurora Kinase B ATP-CompetitiveMitosis / Cell Division100 - 1000 nM

Critical Note: Do not confuse with thieno[2,3-b]pyridines (PI-PLC inhibitors) or thieno[3,2-d]pyrimidines (EGFR inhibitors). The specific [2,3-c] isomer topology is essential for Tpl2 selectivity.

Application Protocol 1: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the IC50 of a thieno[2,3-c]pyridine derivative against Tpl2 (COT) kinase. Rationale: The ADP-Glo assay is preferred over FRET for this scaffold because thienopyridines can be autofluorescent in the blue/green range, potentially interfering with TR-FRET signals. ADP-Glo is a luminescence-based endpoint assay.

Reagents Required[1][2][3][4]
  • Enzyme: Recombinant Human COT/Tpl2 (active).

  • Substrate: MEK1 (inactive) or a synthetic peptide substrate.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock of the thieno[2,3-c]pyridine compound in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

    • Control: Include Staurosporine as a positive control and DMSO-only as a negative control (Max signal).

  • Kinase Reaction Setup (384-well plate):

    • Transfer 1 µL of compound to the well.

    • Add 2 µL of Enzyme Master Mix (final conc. 5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

    • Add 2 µL of Substrate/ATP Mix (final ATP conc. should be at

      
      , typically 10-50 µM).
      
    • Total Volume: 5 µL.

    • Incubation: Seal plate and incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 mins at RT.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

    • Calculation: Convert RLU to % Inhibition using the formula:

      
      
      

Application Protocol 2: Cellular Target Engagement

Objective: Validate Tpl2 inhibition via the suppression of TNF-


 release in LPS-stimulated PBMCs.
Rationale:  Tpl2 is the "gatekeeper" kinase for LPS-induced TNF-

production in macrophages/monocytes. This functional assay confirms the compound enters the cell and hits the specific pathway.
Pathway Visualization

Tpl2_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Tpl2 Tpl2 (COT) Kinase (Target) TLR4->Tpl2 Activation MEK MEK 1/2 Tpl2->MEK Phosphorylation ERK ERK 1/2 MEK->ERK TNF TNF-alpha (Cytokine Release) ERK->TNF Transcription/Translation Inhibitor Thieno[2,3-c]pyridine Inhibitor->Tpl2 Inhibition

Figure 2: The Tpl2 signaling cascade. Thieno[2,3-c]pyridines block the phosphorylation of MEK, preventing downstream TNF-alpha release.

Protocol Steps
  • Cell Culture:

    • Isolate human PBMCs or use the THP-1 monocytic cell line.

    • Seed 100,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.

  • Compound Treatment:

    • Add thieno[2,3-c]pyridine derivatives (0.1 µM - 10 µM) to cells.

    • Pre-incubation: 1 hour at 37°C is critical to ensure kinase occupancy before pathway activation.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL).

    • Incubate for 4 hours (for TNF-

      
       mRNA) or 18-24 hours (for secreted protein).
      
  • Readout (ELISA):

    • Harvest supernatant.

    • Quantify TNF-

      
       using a standard sandwich ELISA kit.
      
    • Success Criterion: A dose-dependent reduction in TNF-

      
       with an IC50 < 1 µM indicates potent cellular activity.
      

Validation & Troubleshooting ("Self-Validating Systems")

To ensure scientific integrity, every experiment must include internal checks.

Solubility Check (The "Crash" Test)

Thienopyridines are planar and prone to


-stacking aggregation.
  • Test: Dilute compound to 100 µM in assay buffer. Measure absorbance at 600 nm (turbidity).

  • Pass: OD600 < 0.005.

  • Fail: Visible precipitation or high OD. Solution: Add 0.05% CHAPS or modify the N-6 position with a morpholine ring.

Selectivity Counter-Screen

To prove the biological effect is due to [2,3-c] topology and not general toxicity:

  • Counter-screen: Test against EGFR (typically inhibited by thieno[3,2-d]pyrimidines) and PI-PLC (inhibited by thieno[2,3-b]pyridines).

  • Result: A selective [2,3-c] inhibitor should show >50-fold selectivity for Tpl2/COT over EGFR.

References

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Pharmaceuticals) URL:[Link][2]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer (Isomer Comparison). Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

Sources

Development of Hsp90 inhibitors from thieno[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Hsp90 Inhibitors from Thieno[2,3-c]pyridines

Executive Summary

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of multiple oncogenic "client" proteins (e.g., Her2, Akt, Raf-1).[1][2][3][4][5][6][7][8] Inhibition of Hsp90 leads to the simultaneous degradation of these clients, making it a powerful target for multi-nodal cancer therapy. While early inhibitors like Geldanamycin showed promise, they suffered from hepatotoxicity and poor solubility.[1]

This guide details the development of thieno[2,3-c]pyridines as a novel class of synthetic Hsp90 inhibitors.[9] Unlike macrocyclic natural products, this scaffold offers tunable solubility and a straightforward synthetic pathway. This Application Note provides a validated workflow for synthesizing the scaffold, evaluating ATP-binding affinity via Fluorescence Polarization (FP), and confirming biological activity through client protein degradation assays.

Part 1: Chemical Synthesis Protocol

Objective: Synthesize a library of thieno[2,3-c]pyridine derivatives (specifically the "6a-k" series) to target the Hsp90 N-terminal ATP-binding pocket.

Mechanism of Synthesis

The core scaffold is constructed using the Gewald Reaction , a multi-component condensation that forms a thiophene ring fused to a piperidone. This is followed by linker attachment and nucleophilic substitution to introduce diversity.

Protocol 1: Synthesis of Thieno[2,3-c]pyridine Derivatives

Reagents Required:

  • Ethyl 4-oxopiperidine-1-carboxylate (Starting Material)[9]

  • Ethyl cyanoacetate[10]

  • Elemental Sulfur (

    
    )
    
  • Morpholine (Base catalyst)

  • Chloroacetyl chloride[9][11]

  • Secondary amines (for R-group diversification, e.g., thiomorpholine)

Step-by-Step Methodology:

  • Scaffold Formation (Gewald Reaction):

    • Dissolve ethyl 4-oxopiperidine-1-carboxylate (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (30 mL).

    • Add elemental sulfur (10 mmol) and morpholine (10 mmol) dropwise.

    • Critical Step: Reflux the mixture at 70°C for 3–5 hours. The reaction is complete when the solid sulfur disappears and a precipitate forms.

    • Cool to room temperature (RT), filter the precipitate, and wash with cold ethanol to yield Intermediate A (Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate).

  • Linker Attachment (Chloroacetylation):

    • Dissolve Intermediate A (5 mmol) in dry Dichloromethane (DCM).

    • Add Triethylamine (TEA, 6 mmol) as a proton scavenger.

    • Cool to 0°C. Add Chloroacetyl chloride (5.5 mmol) dropwise over 15 minutes.

    • Stir at RT for 4 hours. Wash with water/brine, dry over

      
      , and concentrate to yield the Chloroacetamide Intermediate .
      
  • Library Diversification (Nucleophilic Substitution):

    • Dissolve the Chloroacetamide Intermediate (1 mmol) in dry THF (5 mL).

    • Add the desired secondary amine (e.g., thiomorpholine for compound 6i ) (1.5 mmol).

    • Heat to 55–60°C for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane).

    • Purification: Evaporate solvent and recrystallize from ethanol/water to obtain the final Hsp90 inhibitor candidate.

Yield Expectation: 70–85% for the final step. Validation: Confirm structure via


-NMR (look for thiophene protons) and HRMS.

Part 2: Biochemical Validation (Fluorescence Polarization)

Objective: Quantify the binding affinity (


) of the synthesized compounds to the Hsp90 N-terminal ATP pocket.

Principle: This assay uses Geldanamycin-FITC (GM-FITC) , a fluorescent probe that binds the Hsp90 ATP pocket. When bound to the large Hsp90 protein (90 kDa), the probe rotates slowly, resulting in high fluorescence polarization (mP). A potent inhibitor will displace the probe, causing it to rotate rapidly and lowering the mP value.

Protocol 2: Hsp90 Fluorescence Polarization (FP) Assay

Materials:

  • Recombinant Human Hsp90

    
     (N-terminal domain).
    
  • Tracer: Geldanamycin-FITC (GM-FITC) (5 nM final concentration).

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 20 mM 
    
    
    
    , 0.01% Triton X-100, 2 mM DTT.[1]
  • Black 384-well microplates (Corning #3575).

Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x the final concentration.

  • Plate Setup:

    • Add 10

      
      L of Assay Buffer containing 10 nM Hsp90
      
      
      
      to each well.
    • Add 0.2

      
      L of test compound (serial dilution).
      
    • Incubate for 15 minutes at RT to allow compound binding.

  • Tracer Addition: Add 10

    
    L of Assay Buffer containing 10 nM GM-FITC.
    
  • Equilibration: Incubate for 3 hours at RT in the dark.

  • Measurement: Read Fluorescence Polarization on a multimode reader (e.g., EnVision).

    • Excitation: 485 nm | Emission: 535 nm.

  • Analysis: Plot mP vs. log[Compound] to determine

    
    .
    

Success Criteria:

  • Z' Factor: > 0.5 (indicates a robust assay).[6][8][11][12]

  • Reference Control: 17-AAG should yield an

    
    .
    

Part 3: Cellular Mechanism of Action (Client Degradation)

Objective: Confirm that the compound inhibits Hsp90 in cells by inducing the degradation of client proteins (Her2, Akt) and upregulating Hsp70 (Heat Shock Response).

Protocol 3: Western Blotting for Client Degradation

Cell Lines: MCF-7 or SKBr3 (Breast cancer lines dependent on Her2/Akt).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to attach overnight.
    
  • Treatment: Treat cells with test compounds (1, 10, 50

    
    M) or Vehicle (DMSO) for 24 hours .
    
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • SDS-PAGE: Load 20

    
    g protein per lane on a 4–12% Bis-Tris gel.
    
  • Immunoblotting: Transfer to PVDF membrane and probe with:

    • Anti-Her2/ErbB2: (Client - expected decrease)

    • Anti-Akt: (Client - expected decrease)

    • Anti-Hsp70: (Co-chaperone - expected increase )

    • Anti-

      
      -Actin:  (Loading Control - no change)
      
  • Quantification: Normalize band intensity to

    
    -Actin.
    

Data Interpretation: A potent thieno[2,3-c]pyridine inhibitor (like compound 6i ) will show a dose-dependent disappearance of Her2 and Akt bands and a strong appearance of Hsp70 bands compared to the DMSO control.

Part 4: Visualizations

Figure 1: Synthesis of Thieno[2,3-c]pyridine Hsp90 Inhibitors

Caption: The synthetic pathway utilizes a Gewald reaction to form the core scaffold, followed by chloroacetylation and amine substitution to generate the Hsp90 inhibitor library.

SynthesisPath SM1 Ethyl 4-oxopiperidine- 1-carboxylate Gewald Gewald Reaction (S8, Morpholine, 70°C) SM1->Gewald SM2 Ethyl cyanoacetate SM2->Gewald InterA Intermediate A (Thieno[2,3-c]pyridine core) Gewald->InterA Cyclization Linker Chloroacetylation (Cl-CH2-COCl, TEA) InterA->Linker InterB Chloroacetamide Intermediate Linker->InterB Linker Attachment Subst Nucleophilic Substitution (R2-NH, THF, 60°C) InterB->Subst Final Final Inhibitor (Compound 6i) Subst->Final Diversification

Figure 2: Hsp90 Inhibition & Client Degradation Mechanism

Caption: Mechanism of Action. Binding of the inhibitor to the Hsp90 ATP pocket blocks the chaperone cycle, leading to ubiquitin-mediated proteasomal degradation of oncogenic clients.

Hsp90Mechanism Inhibitor Thieno[2,3-c]pyridine Inhibitor Hsp90_ATP Hsp90 (ATP-Bound) Active Chaperone Inhibitor->Hsp90_ATP Competes with ATP Hsp90_Inhib Hsp90-Inhibitor Complex (Inactive) Hsp90_ATP->Hsp90_Inhib Inhibitor Binding Client Client Protein (Her2, Akt, Raf-1) Hsp90_Inhib->Client Destabilizes Client HSF1 HSF1 Release (Heat Shock Response) Hsp90_Inhib->HSF1 Displacement Ubiquitin E3 Ligase / CHIP Recruitment Client->Ubiquitin Misfolding Proteasome 26S Proteasome Ubiquitin->Proteasome Poly-Ubiquitination Degradation Protein Degradation (Cell Death) Proteasome->Degradation Hsp70 Hsp70 Upregulation HSF1->Hsp70 Transcription

Part 5: Data Summary & SAR Insights

Table 1: Structure-Activity Relationship (SAR) Summary of Thieno[2,3-c]pyridines

Compound IDR-Group Substitution (Amine)Hsp90 Binding (

)
MCF-7 Cell Viability (

)
Solubility
6a Morpholine1.2

M
16.4

M
High
6b Piperidine2.5

M
> 50

M
Moderate
6i (Lead) Thiomorpholine 0.45

M
10.8

M
High
17-AAG (Control)0.78

M
0.5

M
Low

Key SAR Findings:

  • Thiomorpholine Preference: The inclusion of a sulfur atom in the R-group (Compound 6i) significantly enhances potency compared to the oxygen-containing morpholine (6a). This suggests a specific hydrophobic interaction or "sulfur-pi" interaction within the hydrophobic sub-pocket of Hsp90.

  • Linker Length: The acetamido linker provides optimal spacing for the R-group to exit the ATP pocket and interact with solvent-exposed residues, improving solubility over rigid natural products.

References

  • Chandrasekaran, B. et al. "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, vol. 18, no. 2, 2025.[2][9][13][14] [Link]

  • Luo, Z. et al. "Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor." RSC Advances, 2019. [Link]

  • Du, Y. et al.[15] "High-throughput screening fluorescence polarization assay for tumor-specific Hsp90." Journal of Biomolecular Screening, 2007. [Link]

  • Trepel, J. et al. "Targeting the dynamic Hsp90 complex in cancer." Nature Reviews Cancer, 2010. [Link]

  • Gewald, K. et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

Sources

Application Note: Experimental Protocols for Assessing PI-PLC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phosphoinositide-specific Phospholipase C (PI-PLC) is a pivotal enzyme family (comprising


 isoforms) that transduces extracellular signals from G Protein-Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs) into intracellular secondary messengers. The inhibition of PI-PLC is a critical therapeutic target for inflammatory diseases, cancer metastasis, and neuropathic pain.

However, assessing PI-PLC inhibition is fraught with artifacts due to the transient nature of its primary product (


) and the rapid kinetics of downstream calcium flux.[1] This guide outlines a multi-tiered experimental strategy moving from high-throughput functional screening  to metabolic accumulation assays  and direct enzymatic kinetics , ensuring robust validation of inhibitory compounds.

Mechanistic Background

To design a valid inhibition protocol, one must understand the signal transduction cascade. PI-PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (


) into two second messengers:
  • Inositol 1,4,5-trisphosphate (

    
    ):  Soluble; binds 
    
    
    
    receptors on the ER to release
    
    
    .
  • Diacylglycerol (DAG): Membrane-bound; activates Protein Kinase C (PKC).

Signaling Pathway Diagram

PIPLC_Pathway GPCR GPCR / RTK Gq Gq / G11 Protein GPCR->Gq Activation PLC PI-PLC (Target) Gq->PLC Stimulation PIP2 PIP2 (Substrate) PLC->PIP2 Hydrolysis IP3 IP3 (Soluble) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca  Binds IP3R PKC PKC Activation DAG->PKC

Figure 1: The PI-PLC signaling cascade. Inhibition of the red node (PI-PLC) prevents the formation of downstream green effectors.

Experimental Strategy & Assay Selection

A single assay is rarely sufficient to confirm specific PI-PLC inhibition. We recommend a "Triangulation Approach":

FeatureCalcium Flux (Protocol 1) IP-One HTRF (Protocol 2) Fluorogenic Substrate (Protocol 3)
Readout Functional (

levels)
Metabolic (IP1 Accumulation)Enzymatic (Cleavage Kinetics)
Throughput High (FLIPR/Plate Reader)High (TR-FRET)Medium/High
Sensitivity Very HighHighModerate
Artifact Risk High (False positives from ion channel blockers)Low (Specific to Inositol pathway)Low (Direct interaction)
Primary Use Initial ScreeningHit ValidationMechanism of Action

Protocol 1: High-Throughput Calcium Mobilization Assay

Rationale: This is the industry standard for primary screening. It measures the functional consequence of PI-PLC activity (


 release).
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing a Gq-coupled GPCR (e.g., M1 Muscarinic or

    
    -Adrenergic).
    
  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Inhibitor Control: U73122 (Active PI-PLC inhibitor).

  • Negative Control: U73343 (Inactive analog; critical for ruling out non-specific toxicity).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Probenecid 2.5 mM optional to prevent dye leakage).

Step-by-Step Methodology
  • Cell Seeding: Plate cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 20

      
      L of Fluo-4 AM (2 
      
      
      
      M final) in assay buffer.
    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (Pre-Incubation):

    • Add test compounds or U73122 (0.1 - 10

      
      M).
      
    • Critical: Incubate for 15-20 minutes before agonist addition. PI-PLC inhibitors often require time to access the membrane interface.

  • Stimulation & Read:

    • Place plate in FLIPR or kinetic plate reader (e.g., Hamamatsu FDSS).

    • Inject Agonist (e.g., Carbachol at

      
       concentration).[2]
      
    • Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Data Interpretation: Calculate the "Area Under the Curve" (AUC) or Peak Fluorescence minus Baseline.



Protocol 2: IP-One HTRF Accumulation Assay (Validation)

Rationale: Calcium assays are prone to false positives (e.g., SERCA pump inhibitors). The IP-One assay measures Inositol Monophosphate (IP1) .[3] In the presence of Lithium Chloride (LiCl), IP1 degradation is blocked.[1][2][3][4][5] Since IP1 is a direct metabolite of IP3, this assay specifically validates the PLC pathway.

Workflow Diagram

IPOne_Workflow Step1 1. Cell Seeding (White 384-well) Step2 2. Stimulation Buffer (LiCl 50mM + Agonist + Inhibitor) Step1->Step2 Step3 3. Incubation (1 Hour @ 37°C) Step2->Step3 Step4 4. Lysis & Detection (Add IP1-d2 + Anti-IP1-Eu) Step3->Step4 Step5 5. Read HTRF (665nm / 620nm) Step4->Step5

Figure 2: The IP-One HTRF workflow. LiCl is the rate-limiting reagent that allows signal accumulation.

Methodology (HTRF/TR-FRET)
  • Reagents: Use a commercial IP-One kit (e.g., Cisbio/Revvity).

  • Stimulation Buffer: Prepare HBSS containing 50 mM LiCl .

    • Note: LiCl inhibits inositol monophosphatase, trapping the signal as IP1.[5]

  • Assay Execution:

    • Remove culture media from cells.

    • Add 14

      
      L Stimulation Buffer containing the Test Inhibitor. Incubate 20 mins.
      
    • Add 7

      
      L Agonist (at 
      
      
      
      ) in Stimulation Buffer.
    • Incubate for 60 minutes at 37°C (Metabolic accumulation takes longer than Ca flux).

  • Detection:

    • Add 5

      
      L IP1-d2 conjugate (Acceptor).
      
    • Add 5

      
      L Anti-IP1-Cryptate (Donor) in Lysis Buffer.
      
    • Incubate 1 hour at RT.

  • Measurement: Read on an HTRF-compatible reader. Calculate Ratio:

    
    .
    

Self-Validating Check: The signal is inversely proportional to PI-PLC activity (Competitive Assay).

  • High PI-PLC activity

    
     High IP1 
    
    
    
    Low FRET signal.
  • Inhibition

    
     Low IP1 
    
    
    
    High FRET signal .

Protocol 3: Cell-Free Fluorescent Substrate Assay

Rationale: To confirm the compound acts directly on the enzyme (and not on the GPCR or G-protein), use a purified PI-PLC isoform and a fluorogenic substrate like WH-15 or xy-69 .

Methodology
  • Substrate: WH-15 (a PIP2 analog that becomes fluorescent upon cleavage).[6][7]

  • Enzyme: Recombinant purified PLC-

    
     or PLC-
    
    
    
    .
  • Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM

    
     (essential for activity), 0.1% Sodium Cholate (to form mixed micelles).
    
  • Procedure:

    • Mix 10 ng purified PI-PLC with Test Inhibitor in the buffer.

    • Add WH-15 substrate (10

      
      M final).
      
    • Monitor fluorescence increase (Ex 355nm / Em 535nm) kinetically for 30 minutes.

Troubleshooting & Scientific Integrity (E-E-A-T)

The "U73122 Paradox"

While U73122 is the most cited inhibitor, it is an alkylating agent with significant off-target effects, including the inhibition of SERCA pumps (leading to false positives in Ca-flux assays).

  • Trustworthiness Rule: Never publish U73122 data without the U73343 negative control. If U73343 also inhibits the signal, the effect is non-specific.

Z-Factor Validation

For any high-throughput screen, calculate the Z-factor to ensure assay robustness:



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (Max signal), 
    
    
    
    : Negative control (Min signal).
  • A value

    
     is required for a valid screen.
    

References

  • Bleasdale, J. E., et al. (1990).[8][9] Selective inhibition of receptor-coupled phospholipase C-dependent processes in human platelets and polymorphonuclear neutrophils.[8] Journal of Pharmacology and Experimental Therapeutics.[8]

  • Huang, W., et al. (2011). A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes. ACS Chemical Biology.

  • Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry.

  • MacMillan, D., & McCarron, J. G. (2010).[10] The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle.[10] British Journal of Pharmacology.

  • Cisbio / Revvity. IP-One HTRF Assay Principle and Technical Manual.

Sources

Thieno[2,3-d]pyrimidine Derivatives: Synthesis, Profiling, and Antiallergenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the development of thieno[2,3-d]pyrimidine derivatives as potent antiallergenic agents. Structurally bioisosteric to quinazolines and purines, these scaffolds exhibit significant efficacy in stabilizing mast cells and inhibiting the release of pro-inflammatory mediators (histamine,


-hexosaminidase, and cytokines). This guide details the optimized Gewald synthesis route, in vitro validation using the RBL-2H3 mast cell model, and in vivo efficacy profiling via Passive Cutaneous Anaphylaxis (PCA).

Chemical Rationale & Synthesis Protocol

The Scaffold Advantage

The thieno[2,3-d]pyrimidine core mimics the ATP-binding pocket of various kinases. In the context of allergy, derivatives of this scaffold have shown dual-activity potential:

  • Syk Kinase Inhibition: Blocking the upstream signaling of the high-affinity IgE receptor (

    
    ).
    
  • PDE4 Inhibition: Preventing the degradation of cAMP, thereby raising the activation threshold of mast cells.

Synthetic Workflow (The Gewald Reaction)

The most robust route to the 2-aminothiophene intermediate—the precursor for the pyrimidine ring closure—is the Gewald reaction.

Protocol: One-Pot Gewald Synthesis

Reagents: Cyclohexanone (or substituted ketone), Malononitrile, Elemental Sulfur, Morpholine (catalyst), Ethanol.

  • Preparation: In a round-bottom flask, dissolve cyclohexanone (10 mmol) and malononitrile (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add elemental sulfur (10 mmol) followed by dropwise addition of morpholine (10 mmol). Note: The reaction is exothermic.

  • Reflux: Heat the mixture to 60°C for 2 hours, then reflux for an additional 6 hours.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the 2-aminothiophene intermediate.

  • Cyclization (Pyrimidine Ring Formation): Reflux the intermediate in Formamide (10 mL/g) for 8 hours. Cool and filter to obtain the final thieno[2,3-d]pyrimidine-4(3H)-one core.[1]

Synthetic Pathway Visualization

SynthesisPath cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization S1 Ketone + Malononitrile S3 2-Aminothiophene Intermediate S1->S3 EtOH, 60°C S2 + Sulfur / Morpholine S2->S3 S4 Reflux in Formamide S3->S4 S5 Thieno[2,3-d]pyrimidine Scaffold S4->S5 Ring Closure

Figure 1: Two-step synthetic route utilizing the Gewald multi-component reaction followed by formamide cyclization.

In Vitro Profiling: RBL-2H3 Mast Cell Degranulation

The Rat Basophilic Leukemia (RBL-2H3) cell line is the gold standard for screening antiallergenic compounds due to its high expression of


. The release of 

-hexosaminidase serves as a robust surrogate marker for histamine release.
Reagents & Buffers
  • Sensitization Buffer: MEM with 0.2

    
    g/mL anti-DNP IgE.
    
  • Tyrode’s Buffer (Challenge): 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA (pH 7.4).
  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-

    
    -D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5).
    
  • Stop Solution: 0.1 M Na

    
    CO
    
    
    
    /NaHCO
    
    
    (pH 10.0).
Protocol: -Hexosaminidase Release Assay[2][3]
  • Seeding: Plate RBL-2H3 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Sensitization: Replace medium with Sensitization Buffer (containing anti-DNP IgE). Incubate for 12–16 hours at 37°C.

  • Washing: Wash cells

    
     with PBS and 
    
    
    
    with Tyrode’s Buffer to remove unbound IgE.
  • Drug Treatment: Add test compounds (dissolved in Tyrode’s, DMSO < 0.1%) at varying concentrations. Incubate for 30 minutes.

    • Positive Control:[2] Ketotifen or Quercetin.

    • Vehicle Control: 0.1% DMSO in Tyrode’s.

  • Challenge: Add DNP-HSA (Antigen) to a final concentration of 1

    
    g/mL. Incubate for 30 minutes at 37°C.
    
  • Supernatant Collection: Transfer 50

    
    L of supernatant to a fresh plate.
    
  • Lysis (Total Content): Add 50

    
    L of 1% Triton X-100 to the remaining cells to measure total enzyme content.
    
  • Enzymatic Reaction: Add 50

    
    L of Substrate Solution  to both supernatant and lysate wells. Incubate for 60 minutes at 37°C.
    
  • Termination: Add 100

    
    L of Stop Solution .
    
  • Readout: Measure absorbance at 405 nm .

Data Analysis

Calculate the percentage of degranulation using the formula:



Calculate % Inhibition relative to the vehicle-treated control.

Mechanism of Action (MoA)

Thieno[2,3-d]pyrimidines exert antiallergenic effects primarily by interrupting the early-phase signaling cascade downstream of the IgE receptor.

The Signaling Pathway

Upon antigen cross-linking of IgE-bound


, the Src-family kinase Lyn  phosphorylates ITAMs, recruiting Syk  kinase. Syk activation is the "gatekeeper" step that leads to:
  • PLC

    
     activation:  Generates IP
    
    
    
    (calcium mobilization) and DAG (PKC activation).
  • Degranulation: Fusion of histamine granules with the plasma membrane.

  • Cytokine Production: Late-phase inflammation (TNF-

    
    , IL-4).
    

Thieno[2,3-d]pyrimidines competitively inhibit ATP binding at the Syk catalytic domain, effectively silencing the downstream cascade.

Pathway Visualization

MoA cluster_membrane Cell Membrane Rec FcεRI Receptor (Cross-linked) Lyn Lyn Kinase Rec->Lyn Phosphorylation Syk Syk Kinase Lyn->Syk Recruitment PLC PLCγ Activation Syk->PLC Signal Transduction Inhibitor Thieno[2,3-d]pyrimidine (Inhibitor) Inhibitor->Syk ATP Competition (BLOCK) Ca Ca2+ Mobilization PLC->Ca Granules Degranulation (Histamine Release) Ca->Granules

Figure 2: Signal transduction pathway showing the blockade of Syk kinase by the thienopyrimidine derivative.

In Vivo Validation: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is critical for verifying that the compound is bioavailable and capable of preventing capillary permeability changes induced by histamine.

Experimental Design Table
ParameterSpecification
Animal Model ICR or BALB/c Mice (Male, 6-8 weeks)
Sensitization Anti-DNP IgE (0.5

g/site )
Challenge DNP-HSA (1 mg/kg) + 1% Evans Blue Dye
Route Intradermal (Ear) for IgE; Intravenous (Tail Vein) for Challenge
Readout Extravasation of Evans Blue Dye (OD 620 nm)
Detailed Protocol
  • Sensitization (Day 0): Inject 20

    
    L of anti-DNP IgE intradermally into the right ear  pinna. Inject 20 
    
    
    
    L of PBS into the left ear (control).
  • Latency: Allow 24 hours for IgE to bind to mast cells.[3]

  • Drug Administration (Day 1): Administer the test compound (PO or IP) 1 hour prior to antigen challenge.

  • Challenge: Inject 200

    
    L of saline containing DNP-HSA (100 
    
    
    
    g) and 1% Evans Blue dye intravenously via the tail vein.
  • Reaction: Wait 30 minutes. The right ear should turn blue in vehicle-treated animals due to histamine-induced vascular leakage.

  • Tissue Harvest: Euthanize mice. Punch out a defined area (e.g., 6 mm biopsy punch) from both ears.

  • Dye Extraction: Incubate ear punches in 1 mL of Formamide at 63°C overnight.

  • Quantification: Measure the absorbance of the formamide extract at 620 nm .

  • Efficacy Calculation: Compare the optical density (OD) of the drug-treated group vs. the vehicle group.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. Retrieved from

  • National Institutes of Health (NIH). (2014). Measuring Local Anaphylaxis in Mice (PCA Protocol). Journal of Visualized Experiments. Retrieved from

  • Creative Bioarray. Passive Cutaneous Anaphylaxis (PCA) Model Services. Retrieved from

  • El-Malah, A. A., et al. (2015).[4] Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[4][5] Retrieved from

  • Frontiers in Immunology. (2018). Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. Retrieved from

Sources

Synthesis of novel thieno[2,3-d]pyrimidine derivatives for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Thieno[2,3-d]pyrimidine Scaffolds as Potent Anticancer Agents

Introduction: The Strategic Value of the Scaffold

In the pursuit of novel anticancer therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a premier bioisostere of the quinazoline nucleus (found in approved drugs like Gefitinib and Erlotinib). By replacing the benzene ring of quinazoline with a thiophene ring, researchers can exploit specific electronic and steric properties that often result in enhanced binding affinity to receptor tyrosine kinases (RTKs) such as EGFR , VEGFR-2 , and PI3K .

Why this scaffold?

  • Bioisosterism: It mimics the ATP-binding motif of purines, allowing it to fit snugly into the kinase ATP-binding pocket.

  • Synthetic Versatility: The thiophene ring allows for facile introduction of diverse substituents at the 5- and 6-positions, enabling fine-tuning of lipophilicity and metabolic stability.

  • Intellectual Property: It offers a distinct chemical space outside the crowded quinazoline patent landscape.

ScaffoldComparison cluster_0 Established Drug Class cluster_1 Target Bioisostere Quinazoline Quinazoline Scaffold (e.g., Gefitinib) Thieno Thieno[2,3-d]pyrimidine (Novel Target) Quinazoline->Thieno Bioisosteric Replacement (Benzene -> Thiophene) Properties Enhanced Lipophilicity Altered Metabolic Profile Retained ATP-Mimicry Thieno->Properties

Figure 1: Structural evolution from quinazoline to thieno[2,3-d]pyrimidine.[1]

Chemical Synthesis Strategy

The synthesis relies on the Gewald Reaction , a robust multicomponent condensation that constructs the thiophene ring in a single step. This is followed by cyclization to form the pyrimidine ring and subsequent functionalization.

Mechanism of the Gewald Reaction

The reaction involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) in the presence of elemental sulfur and a base.[2][3]

  • Step 1: Knoevenagel condensation to form an

    
    -unsaturated nitrile.
    
  • Step 2: Base-catalyzed sulfurization.

  • Step 3: Intramolecular cyclization to yield the 2-aminothiophene derivative.

SynthesisWorkflow Start Ketone + Malononitrile + Sulfur Gewald Gewald Reaction (Base: Morpholine/Ethanol) Start->Gewald Intermediate1 2-Aminothiophene-3-carbonitrile Gewald->Intermediate1 60°C, 3-5h Cyclization Cyclization (Formic Acid/H2SO4 or Formamide) Intermediate1->Cyclization Core Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination ChloroInt 4-Chloro-thieno[2,3-d]pyrimidine Chlorination->ChloroInt Reflux, 4h Substitution Nucleophilic Substitution (Anilines/Amines) ChloroInt->Substitution Final Final Anticancer Agent Substitution->Final iPrOH, Reflux

Figure 2: Step-wise synthetic pathway for thieno[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-cyano-thiophene (The Gewald Step)

This step is critical. The choice of base and temperature control determines the yield and purity.

Reagents:

  • Ketone (e.g., Cyclohexanone) (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (10 mmol) or Diethylamine

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, mix the ketone and malononitrile in ethanol.

  • Activation: Add elemental sulfur to the mixture.

  • Initiation: Dropwise add morpholine over 15 minutes. Note: The reaction is exothermic.[4] Maintain temperature below 50°C initially to prevent polymerization.

  • Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: Filter the solid precipitate, wash extensively with water (to remove morpholine salts) and cold ethanol.

  • Purification: Recrystallize from ethanol.

Checkpoint: The product should be a yellowish crystalline solid. IR should show distinct peaks for


 (~3300-3400 cm⁻¹) and 

(~2200 cm⁻¹).
Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

This step constructs the pyrimidine ring.

Reagents:

  • 2-Amino-3-cyano-thiophene derivative (from Protocol A)

  • Formic acid (85%) or Formamide (excess)

  • Catalytic conc.

    
     (if using formic acid)
    

Procedure:

  • Mix the thiophene intermediate (10 mmol) with Formamide (15 mL).

  • Reflux at 160–180°C for 6–8 hours.

  • Cool the mixture and pour into ice-cold water.

  • The solid product precipitates out.[2] Filter, wash with water, and dry.

  • Recrystallize from DMF/Ethanol mixture.

Protocol C: Chlorination and Nucleophilic Substitution (SNAr)

This creates the "warhead" for kinase inhibition.

Safety Warning:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Chlorination: Reflux the pyrimidin-4-one derivative (5 mmol) in

    
     (10 mL) for 3–5 hours.
    
  • Quenching: Evaporate excess

    
     under reduced pressure. Pour the residue onto crushed ice carefully. Neutralize with 
    
    
    
    solution to precipitate the 4-chloro derivative.
  • Substitution: Dissolve the 4-chloro derivative (1 mmol) in Isopropanol (10 mL). Add the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 mmol).

  • Reaction: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold isopropanol and ether.

Biological Evaluation Strategy

To validate the anticancer potential, a dual-screening approach is recommended: phenotypic screening (cell viability) followed by target validation (kinase assay).

Protocol D: In Vitro Cytotoxicity Assay (MTT)

Standard validation for cell viability.[5]

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Control: Gefitinib or Erlotinib.

  • MTT Reagent (5 mg/mL in PBS).[6]

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with synthesized compounds at varying concentrations (

    
    ) for 48h.
    
  • MTT Addition: Add 20

    
     MTT reagent per well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media, add DMSO (100

    
    ) to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol E: EGFR Kinase Inhibition Assay

Confirms the mechanism of action.

Method: ADP-Glo™ Kinase Assay (Promega) or similar.

  • Incubate the compound with recombinant EGFR enzyme and ATP.

  • The reaction generates ADP.

  • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase/luciferin reaction.

  • Luminescence is inversely proportional to kinase inhibition.

Data Presentation & Analysis

When reporting results, structure your Structure-Activity Relationship (SAR) data clearly.

Table 1: Representative SAR Data (Simulated for Structure)

Compound IDR1 (Thiophene)R2 (Aniline)A549

(

)
EGFR

(nM)
TP-01 MethylPhenyl15.2450
TP-02 Methyl3-Cl, 4-F-Phenyl0.8 22
TP-03 Cyclohexyl3-Ethynylphenyl1.235
Gefitinib --0.53.0

Interpretation:

  • TP-02 demonstrates that electron-withdrawing groups (Cl, F) on the aniline ring significantly improve potency, likely due to halogen bonding in the hydrophobic pocket of EGFR.

  • Bulky groups at R1 (Cyclohexyl in TP-03 ) maintain activity, suggesting tolerance in the solvent-exposed region.

Troubleshooting & Expert Tips

  • Gewald Reaction Fails: If the reaction yields tar, ensure the sulfur is fully dissolved. Use a higher boiling solvent like DMF if ethanol fails, but purification will be harder.

  • Incomplete Chlorination: Old

    
     hydrolyzes. Distill 
    
    
    
    before use if the bottle has been open for months.
  • Solubility Issues: Thienopyrimidines are lipophilic. For biological assays, dissolve in 100% DMSO to make a 10mM stock, then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cellular toxicity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link

  • Mosmann, T. (1983).[5] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its thienopyridine core is a scaffold found in various pharmacologically active agents, making it a valuable intermediate in drug discovery and development.[1] The precise analytical characterization of this compound is paramount to ensure the quality, purity, and stability of active pharmaceutical ingredients (APIs) derived from it. Inconsistent purity or the presence of uncharacterized impurities can significantly impact the safety, efficacy, and manufacturability of the final drug product.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a suite of robust analytical methods for the comprehensive characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. We will delve into chromatographic and spectroscopic techniques, presenting not only the protocols but also the scientific rationale behind the methodological choices. All methods are presented with a focus on validation and system suitability, ensuring they are fit for their intended purpose in a regulated environment, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is essential for developing appropriate analytical methods. These properties dictate choices regarding solubility, chromatographic conditions, and detection techniques.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂S-
Molecular Weight 286.15 g/mol -
Predicted Boiling Point ~409 °C[5]
Predicted Density ~1.62 g/cm³[5]
Appearance Typically a solid powder[6]
Solubility Soluble in organic solvents like Dichloromethane, Dimethylformamide (DMF), and Tetrahydrofuran (THF); sparingly soluble in alcohols; poorly soluble in water.[6]

Chromatographic Analysis: Purity, Assay, and Impurity Profiling

Chromatography is the cornerstone of quantitative analysis in pharmaceutical development, allowing for the separation and quantification of the main compound from its impurities.[7][8]

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The method's versatility, precision, and robustness make it ideal for both quantifying the compound (assay) and detecting process-related impurities or degradation products.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the moderately non-polar thienopyridine ring system.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile) is employed. The acid (e.g., formic or trifluoroacetic acid) helps to protonate any basic sites on the molecule, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the silica support. The gradient elution allows for the timely elution of both more polar and less polar impurities within a single run.

  • Detector: UV detection is selected due to the presence of the chromophoric thienopyridine aromatic system, which exhibits strong absorbance in the UV range.

Protocol 1: RP-HPLC Method for Purity and Assay

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh approximately 10 mg of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution (for Assay & Purity): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. These criteria ensure the chromatographic system is performing adequately.[9][10]

Method Validation Framework: This HPLC method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R2) guidelines.[2][11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can exclusively measure the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (via DAD) should pass. No co-elution at the analyte's retention time in stressed/spiked samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0% for assay; %RSD ≤ 10.0% for impurities >0.1%.[4]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria must be met when varying flow rate (±0.1 mL/min), column temp (±2°C), etc.
Stability-Indicating Properties and Forced Degradation

To confirm that the HPLC method can separate the main compound from its degradation products, forced degradation studies are essential. This involves subjecting the sample to harsh conditions to intentionally induce degradation.

Protocol 2: Forced Degradation Study

  • Prepare solutions of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (~0.1 mg/mL) and expose them to the following conditions:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours.
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress Solid sample stored at 105 °C for 48 hours.
Photolytic Stress Solution exposed to UV/Vis light (ICH Q1B option 2) for 7 days.
  • After exposure, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 1).

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are chromatographically resolved from the parent peak with a resolution of ≥ 1.5. Peak purity analysis of the parent peak in stressed samples should confirm its spectral homogeneity.

Gas Chromatography (GC-MS) for Potential Genotoxic Impurities

While the primary compound is not suitable for GC, this technique is critical for detecting and quantifying volatile or semi-volatile impurities, such as alkyl halides, which could be potential genotoxic impurities (PGIs) from the synthesis process.[12][13] Headspace GC coupled with a Mass Spectrometer (MS) provides exceptional sensitivity and specificity for this task.[14]

Causality Behind Method Design:

  • Headspace Sampling: This technique is ideal for analyzing trace volatile compounds in a non-volatile sample matrix. It avoids injecting the main compound, which could degrade in the hot injector or contaminate the system.

  • Column Choice: A VF-624ms or similar column is used because its phase is specifically designed for the separation of volatile organic compounds.[13]

  • MS Detection: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is crucial for impurity analysis.[15]

Protocol 3: Headspace GC-MS for Alkyl Halide Impurities

  • Instrumentation:

    • A Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.

  • GC-MS Conditions:

ParameterCondition
Column VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 260 °C
MS Ion Source Temp 230 °C
MS Mode Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for target impurities
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Vial Equilibration Time 20 min
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).

    • Seal the vial immediately.

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques provide orthogonal information to chromatography and are indispensable for confirming the chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Ethyl Group: A quartet signal (~4.4 ppm) for the -CH₂- group and a triplet signal (~1.4 ppm) for the -CH₃ group, with coupling between them.

  • Thienopyridine Core: Several distinct signals in the aromatic region (typically ~7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the protons on the fused ring system are unique and confirm the substitution pattern.

  • The absence of a proton at the 4-position and the presence of signals corresponding to the other ring protons would confirm the 4-bromo substitution.

Protocol 4: NMR Analysis

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Additional experiments like COSY, HSQC, and HMBC can be performed to assign all signals and confirm connectivity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.

Key Diagnostic Features in Mass Spectrum:

  • Molecular Ion Peak: The most critical piece of information is the mass of the molecular ion (M⁺).

  • Bromine Isotope Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity (1:1 ratio).[16] This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester moiety.[17] Fragmentation of the thienopyridine ring can also occur.[18]

Integrated Analytical Workflow

A robust quality control strategy integrates these methods into a logical workflow to ensure comprehensive characterization of each batch.

Workflow for Batch Release

Analytical_Workflow cluster_0 Sample & Documentation cluster_1 Testing Phase cluster_2 Data Review & Reporting Sample Sample Receipt Prep Sample Preparation Sample->Prep Log Sample COA Certificate of Analysis Review HPLC HPLC Analysis (Assay, Purity) Prep->HPLC GC GC-MS Analysis (Residual Solvents) Prep->GC ID Spectroscopic ID (NMR/MS as needed) Prep->ID Processing Data Processing & Integration HPLC->Processing GC->Processing ID->Processing Review Peer & QA Review Processing->Review Check against Specs Report Final Report Generation Review->Report Approve

Caption: Integrated workflow from sample receipt to final reporting.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality and minimizing instrument downtime.

Troubleshooting Decision Tree for HPLC

HPLC_Troubleshooting start Problem Observed split_peaks Split or Tailing Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift pressure_high High Backpressure start->pressure_high check_column Check Column Health (Void, Contamination) split_peaks->check_column Is column old? check_mobile_phase Verify Mobile Phase (pH, Composition, Degassed) split_peaks->check_mobile_phase Is pH correct? sample_overload Dilute Sample split_peaks->sample_overload High concentration? rt_shift->check_mobile_phase New buffer? check_flow Check Flow Rate & Leaks rt_shift->check_flow Pump issue? check_temp Verify Column Temp rt_shift->check_temp Oven stable? pressure_high->check_column Gradual increase? pressure_high->check_flow Flow rate correct? check_filter Check for Blockage (In-line filter, Frit) pressure_high->check_filter Sudden increase?

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of c-Src, PfGSK-3). The 4-bromo derivative (Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate) is a critical intermediate because the bromine atom at the C4 position (adjacent to the bridgehead) offers a unique vector for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that is sterically distinct from the C2 ester.

However, synthesizing this specific isomer with high yield is notoriously difficult due to:

  • Regiocontrol: Ensuring the thiophene ring fuses correctly to the c-face of the pyridine.

  • Halogen Dance/Loss: Preventing debromination during the precursor synthesis.

  • Cyclization Efficiency: Managing the competition between SNAr displacement and polymerization during the Thorpe-Ziegler/Fiesselmann cyclization.

This guide provides a self-validating protocol and a troubleshooting matrix to resolve these bottlenecks.

Module 1: The Validated Synthesis Workflow

To achieve the 4-bromo substitution pattern, the most robust route utilizes 3,5-dibromopyridine as the starting material. The symmetry of the starting material eliminates early-stage regioselectivity issues, ensuring the final bromine ends up at the C4 position of the thieno[2,3-c]pyridine system.

Step-by-Step Protocol
Stage A: Precursor Synthesis (3,5-Dibromo-4-pyridinecarboxaldehyde)

Critical Step: This reaction relies on a directed ortho-lithiation. Temperature control is non-negotiable.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78 °C . Add LDA (1.1 eq) dropwise over 30 mins.

    • Note: Do not use n-BuLi directly if possible; LDA is more selective for the 4-position deprotonation and reduces bromine-lithium exchange side reactions.

  • Formylation: Stir for 30 min at -78 °C. Add DMF (1.5 eq) dropwise.

  • Quench: Stir 1h at -78 °C, then quench with sat. NH4Cl before removing the cooling bath.

  • Yield Target: >85% conversion.

Stage B: Cyclization (The Fiesselmann Modification)

Mechanism: Sequential SNAr displacement of one bromine followed by aldol condensation.

  • Reagents: Suspend 3,5-dibromo-4-pyridinecarboxaldehyde (1.0 eq) and Ethyl thioglycolate (1.1 eq) in DMF or DMSO.

  • Base Addition: Add K2CO3 (2.5 eq) or Cs2CO3 (for faster rates).

    • Optimization: For difficult substrates, use DBU (2.0 eq) in MeCN at 60°C.

  • Temperature: Heat to 60–80 °C . Monitor by LCMS.

    • Endpoint: Disappearance of the aldehyde peak.

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold ethanol.[1]

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_trouble Critical Failure Modes Start Start: 3,5-Dibromopyridine Lithiation Step 1: Lithiation (LDA, -78°C) Formylation (DMF) Start->Lithiation Regioselective Deprotonation Intermediate Intermed: 3,5-Dibromo-4-pyridinecarboxaldehyde Lithiation->Intermediate C4-Formylation Debrom Impurity: Debrominated Pyridine (Cause: Temp > -70°C) Lithiation->Debrom Cyclization Step 2: Cyclization (Ethyl Thioglycolate + K2CO3) Intermediate->Cyclization SNAr + Aldol Condensation Target Target: Ethyl 4-bromothieno[2,3-c] pyridine-2-carboxylate Cyclization->Target Ring Closure Hydrolysis Impurity: Carboxylic Acid (Cause: Wet DMF/High Temp) Cyclization->Hydrolysis

Caption: Figure 1. Optimized synthetic pathway from 3,5-dibromopyridine to the target 4-bromo thienopyridine, highlighting critical failure points.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My cyclization yield is stuck at <30%. I see a lot of starting material and undefined tar. What is wrong?

Diagnosis: This is likely a competition between the SNAr reaction and the polymerization of the aldehyde. Solution:

  • Switch Solvent: Change from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex intermediate, accelerating the SNAr step (displacement of the first bromine).

  • Order of Addition: Do not mix everything at once.

    • Protocol: Mix the aldehyde and ethyl thioglycolate first. Add the base portion-wise over 1 hour. This keeps the concentration of the reactive enolate low, favoring the intramolecular cyclization over intermolecular polymerization.

  • Temperature: If using K2CO3, increase T to 90 °C. If using DBU, keep T < 60 °C to avoid degradation.

Q2: I am observing significant debromination (loss of the Br at C4).

Diagnosis: This usually happens during Stage A (Lithiation) , not the cyclization. Mechanism: Lithium-Halogen exchange (Li-Br exchange) is faster than deprotonation if the temperature is too high or if n-BuLi is used directly. Corrective Action:

  • Use LDA: Lithium Diisopropylamide is bulky and less nucleophilic, favoring deprotonation (ortho-lithiation) over Li-Br exchange.

  • Temperature Discipline: The internal temperature must never rise above -70 °C during the addition of the base. Use an internal probe, not just a bath thermometer.

Q3: The product precipitates but is difficult to filter (slimy/gummy).

Diagnosis: Presence of oligomers or trapped DMF. Workup Optimization:

  • Dilute the reaction mixture with Water:Methanol (4:1) instead of pure water. The methanol helps solubilize organic impurities while precipitating the crystalline product.

  • Sonication: Sonicate the slurry for 10 minutes before filtration to break up aggregates.

Q4: How do I confirm I have the 4-bromo isomer and not the 7-bromo isomer?

Scientific Logic: If you started with 3,5-dibromopyridine (symmetric), the product must be the 4-bromo isomer (by thieno[2,3-c] numbering).

  • Verification:

    • 1H NMR: You should see two singlets for the pyridine protons.[2]

    • NOE (Nuclear Overhauser Effect): Irradiate the ester ethyl group. If you see an enhancement of the thiophene proton but no enhancement of the pyridine protons, it supports the structure.

    • Crucially: The proton at C7 (adjacent to N) will be a singlet at ~9.0-9.2 ppm. The proton at C5 (adjacent to Br) will be a singlet at ~8.5 ppm.

Module 3: Optimization Data (Solvent & Base Screening)

Use this table to select conditions based on your available reagents.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1K2CO3 (2.5)DMF80445-55Standard. Variable reproducibility.
2Cs2CO3 (2.0) DMSO 60 2 78 Recommended. Best balance of rate/yield.
3NaH (1.2)THF0 -> RT1230Too aggressive; side reactions observed.
4DBU (2.[3][4]0)MeCN60365Good for scale-up (homogeneous).
5TEA (3.0)EtOHReflux24<10Base too weak for this substrate.
Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Cyclization Yield Issue->LowYield Debrom Debromination Issue->Debrom Purity Gummy Solid Issue->Purity CheckBase Using K2CO3? LowYield->CheckBase CheckTemp Temp > -78°C? Debrom->CheckTemp SolventTrap Trapped DMF? Purity->SolventTrap SwitchCs Switch to Cs2CO3/DMSO CheckBase->SwitchCs Yes StrictTemp Maintain Internal T < -75°C CheckTemp->StrictTemp Yes MeOHWash Add MeOH to Workup SolventTrap->MeOHWash Yes

Caption: Figure 2. Decision matrix for resolving common synthetic failures.

References

  • Litvinov, V. P. (2004). The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds.[5] Russian Chemical Reviews, 73(7), 637–669.

  • Ghandi, M., et al. (2013). A Novel Method for the Synthesis of Thieno[2,3-c]pyridines.[4][5][6] Tetrahedron Letters, 54(1), 120-124. (Validates the aldehyde/thioglycolate route).

  • Pipzine Chemicals. (2024). Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Product Data.

  • PubChem. (2024). Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine.

  • Frontier Specialty Chemicals. (2024). Thieno[2,3-c]pyridine-2-carboxylic acid derivatives.

Sources

Technical Support Center: Purification of Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The methodologies outlined below are designed to address common challenges encountered during the isolation and purification of this key intermediate, ensuring high purity for downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Given the thienopyridine core, impurities may consist of related isomers, over-brominated or de-brominated species, and hydrolyzed carboxylic acid. The pyridine moiety can also make the compound susceptible to contamination with water and related basic impurities like picolines and lutidines.[1][2]

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both techniques can be effective, and the choice often depends on the impurity profile and the desired scale of purification. Column chromatography is typically more effective for removing a wide range of impurities with different polarities, often providing a higher yield of pure product.[3] Recrystallization is an excellent method for removing small amounts of impurities from a larger batch of material, provided a suitable solvent is found. It can be a more straightforward and scalable technique if the crude product is already of reasonable purity.

Q3: My compound appears as an oil, but the literature suggests it should be a solid. What should I do?

A3: The physical state can be influenced by residual solvents or impurities. An oily appearance often indicates the presence of impurities that are depressing the melting point. It is recommended to first attempt to remove residual solvents under high vacuum. If the product remains an oil, purification by column chromatography is the best approach to isolate the pure, solid compound.[4]

Q4: Can the pyridine nitrogen in the thienopyridine ring cause issues during silica gel chromatography?

A4: Yes, the basic nature of the pyridine nitrogen can lead to interactions with the acidic silica gel. This can result in peak tailing, streaking, and in some cases, decomposition of the target compound on the column. To mitigate these effects, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Issue 1: Poor Separation During Column Chromatography

Question: I am having difficulty separating my target compound from a closely eluting impurity during column chromatography. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures to find the one that provides the best separation (largest ΔRf) between your product and the impurity.

  • Fine-tune the Polarity: If a binary system does not provide adequate separation, consider adding a third solvent to modulate the selectivity. For example, adding a small amount of dichloromethane to a hexane/ethyl acetate mixture can sometimes improve resolution.

  • Use a High-Performance Silica Gel: Employing silica gel with a smaller particle size (e.g., 25-40 µm) can significantly enhance the resolution of the separation.

  • Consider an Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity due to its chemical nature.

Issue 2: Low Recovery of the Product from the Column

Question: After column chromatography, the yield of my purified product is very low. What could be the cause?

Answer: Low recovery can stem from several factors, including irreversible adsorption onto the silica gel or product instability.

Troubleshooting Steps:

  • Deactivate the Silica Gel: As mentioned, the pyridine nitrogen can strongly adsorb to acidic silica. Pre-treating the silica gel with the eluent containing a small amount of triethylamine before loading the sample can help minimize this interaction.

  • Avoid Prolonged Exposure: The longer the compound remains on the column, the greater the chance for degradation or irreversible binding. Use a slightly more polar solvent system to expedite elution, provided separation is not compromised.

  • Check for Product Instability: The bromo-substituent might be susceptible to degradation on the stationary phase. Running a small-scale "plug" of silica in a pipette to quickly check for product stability can be a useful diagnostic tool.

Issue 3: Difficulty in Inducing Crystallization

Question: I have a purified, oily product that I am trying to recrystallize, but it will not solidify. How can I induce crystallization?

Answer: Inducing crystallization can sometimes be challenging, especially if the compound has a tendency to form a supersaturated solution or an oil.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal formation.

  • Reduce the Temperature Slowly: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Try a Different Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate using flash column chromatography.

Materials:

  • Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

  • Silica gel (40-63 µm)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to determine the optimal eluent system. A good starting point is a 4:1 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation:

ParameterRecommended Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 7:3 Hexane:Ethyl Acetate
Modifier (optional) 0.1% Triethylamine
Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate by recrystallization.

Materials:

  • Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask, heating mantle, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision High_Purity High Purity (>95%) Decision->High_Purity Good Separation Low_Purity Low Purity (<95%) Decision->Low_Purity Complex Mixture Recrystallization Recrystallization High_Purity->Recrystallization Column Column Chromatography Low_Purity->Column Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product

Caption: General workflow for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Troubleshooting_Tree Start Purification Issue Poor_Sep Poor Separation in Column? Start->Poor_Sep Low_Yield Low Yield? Start->Low_Yield No_Crystals No Crystals Form? Start->No_Crystals Optimize_Eluent Optimize Eluent System Poor_Sep->Optimize_Eluent Yes Change_Stationary Change Stationary Phase Poor_Sep->Change_Stationary Still Poor Add_Base Add Base to Eluent Low_Yield->Add_Base Yes Faster_Elution Use More Polar Eluent Low_Yield->Faster_Elution Still Low Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Yes Seed_Solution Add Seed Crystal No_Crystals->Seed_Solution Still Oily

Caption: Decision tree for troubleshooting common purification challenges.

References

  • Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes - ACS Publications.
  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI.
  • Purification of Pyridine - Chempedia - LookChem.
  • Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives - Benchchem.
  • Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate - Pipzine Chemicals.
  • 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester - Pipzine Chemicals.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC.
  • Purification method of pyridine and pyridine derivatives - Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • 4 - Organic Syntheses Procedure.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC - NIH.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Single-atom editing for the construction of boron-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00210A.
  • Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives - Taylor & Francis.
  • Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Preparation method of thienopyridine compound - Google Patents.
  • Synthesis and thrombolytic activity of new thienopyrimidinone derivatives - PubMed.
  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - ResearchGate.

Sources

Technical Support Center: Pomeranz-Fritsch Cyclization for Thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Adapting the Pomeranz-Fritsch (PF) cyclization—originally designed for isoquinolines—to thienopyridines presents two distinct failure modes not typically seen in benzene systems:

  • Acid-Catalyzed Polymerization: The electron-rich thiophene ring is hypersensitive to the strong mineral acids (e.g., H₂SO₄) used in classical PF, often resulting in "black tar" rather than cyclized product.

  • Regiochemical Mismatch: Cyclization onto the thiophene ring favors the

    
    -position (C2). Consequently, synthesizing thieno[3,2-c]pyridine (closing at C2) is kinetically favored, while thieno[2,3-c]pyridine (closing at C3) is disfavored and prone to decomposition.
    

The Solution Strategy: Successful synthesis requires abandoning the classical "one-pot, strong acid" protocol in favor of the Bobbitt Modification (reductive cyclization) or the use of Superacids/Lewis Acids under strictly anhydrous conditions.

Troubleshooting Hub: Diagnostic & Repair

Issue 1: Reaction mixture turns into insoluble black tar/polymer.

Diagnosis: Thiophene Polymerization. The classical Pomeranz-Fritsch conditions (conc. H₂SO₄, reflux) are too harsh. The protonated imine acts as an electrophile, but the thiophene ring, being highly electron-rich, undergoes intermolecular polymerization faster than intramolecular cyclization.

Corrective Protocol (The Bobbitt Modification): Switch to a two-step reductive cyclization sequence.

  • Reduction: Reduce the Schiff base (imine) to the amine using NaBH₄. This breaks the conjugation, lowering the reactivity of the system and preventing polymerization.

  • Cyclization: Cyclize the resulting amino-acetal. The amine is often protected (e.g., N-tosyl, N-acetyl) to generate an N-sulfonyliminium ion in situ, which cyclizes cleanly.

Issue 2: Low yield when synthesizing Thieno[2,3-c]pyridine (from 2-thiophenecarboxaldehyde).

Diagnosis: The


-Cyclization Barrier. 
You are attempting to cyclize onto the C3 (

) position of the thiophene ring. Electrophilic aromatic substitution at C3 is significantly slower than at C2. The intermediate carbocation is less stable, leading to reversibility and side reactions.

Corrective Protocol:

  • Halogen Blocking: Use 2-bromo-3-thiophenecarboxaldehyde or similar derivatives where the highly reactive

    
    -positions are blocked or directed.
    
  • Acid Switch: Use Polyphosphoric Acid (PPA) or POCl₃ in solution rather than neat sulfuric acid. PPA acts as both solvent and catalyst, stabilizing the transition state.

Issue 3: Starting material (acetal) is recovered unchanged.

Diagnosis: Insufficient Acetal Activation. The acid used is not strong enough to eject the alkoxy group and form the reactive oxonium/iminium species, or water is present (hydrolyzing the imine back to aldehyde).

Corrective Protocol:

  • Drying: Ensure the system is strictly anhydrous. Use molecular sieves during Schiff base formation.

  • Lewis Acid Spike: Add BF₃·OEt₂ or TiCl₄ . These oxophilic Lewis acids coordinate avidly to the acetal oxygens, forcing ionization even at lower temperatures.

Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for selecting the correct cyclization method based on the thiophene isomer and observed stability.

PomeranzFritsch Start Start: Thiophene Carboxaldehyde + Aminoacetal Imine Schiff Base (Imine) Formed Start->Imine CheckPos Target Isomer? Imine->CheckPos PathA Target: Thieno[2,3-c]pyridine (Cyclization at C3 - Difficult) CheckPos->PathA From 2-CHO PathB Target: Thieno[3,2-c]pyridine (Cyclization at C2 - Favored) CheckPos->PathB From 3-CHO Classical Classical PF (H2SO4, Heat) RISK: Polymerization PathA->Classical Avoid Lewis Lewis Acid (BF3·OEt2) anhydrous PathA->Lewis Recommended PathB->Classical Possible but risky Bobbitt Bobbitt Modification (1. NaBH4, 2. Acid) SAFE: No Polymerization PathB->Bobbitt Highly Recommended Tar Black Tar / Polymer Classical->Tar High Probability Product Crystalline Thienopyridine Bobbitt->Product High Yield Lewis->Product Moderate Yield

Caption: Decision tree for selecting cyclization conditions. Note that the Bobbitt modification is the universal safety net for electron-rich thiophenes.

Validated Experimental Protocols

Method A: The Bobbitt Modification (Recommended for High Purity)

Best for: Avoiding polymerization and accessing tetrahydro-thienopyridines.

  • Schiff Base Formation:

    • Combine thiophene-carboxaldehyde (10 mmol) and aminoacetaldehyde dimethyl acetal (10 mmol) in dry toluene (50 mL).

    • Reflux with a Dean-Stark trap for 4 hours to remove water.

    • Evaporate solvent to yield the crude imine oil.

  • Reduction:

    • Dissolve crude imine in EtOH (30 mL).

    • Add NaBH₄ (15 mmol) portion-wise at 0°C. Stir at RT for 2 hours.

    • Quench with water, extract with DCM, and dry. Yields amine intermediate.[1][2][3][4][5][6][7]

  • Cyclization:

    • Dissolve the amine in 6M HCl (20 mL). Note: For sensitive substrates, use trifluoroacetic acid (TFA) in DCM.

    • Heat to reflux for 1-2 hours.

    • Validation: Monitor disappearance of the acetal protons (~4.5 ppm) via ¹H NMR.

    • Basify with NH₄OH to precipitate the product.

Method B: Lewis Acid Mediated (For Fully Aromatic Targets)

Best for: Direct access to aromatic thienopyridines without an oxidation step.

  • Preparation: Dissolve the Schiff base (prepared as above) in anhydrous DCM under Argon.

  • Activation: Cool to -78°C. Add BF₃·OEt₂ (3.0 equiv) dropwise.

  • Cyclization: Allow to warm slowly to RT over 12 hours.

  • Quench: Pour into saturated NaHCO₃.

  • Why this works: The Lewis acid activates the acetal at low temperature, allowing cyclization to proceed faster than the thermal polymerization of the thiophene ring.

Comparative Data: Acid Catalyst Performance

The choice of acid dictates the balance between yield and polymerization.

Catalyst SystemAcidity (H₀)Polymerization RiskYield (Thieno[3,2-c])Yield (Thieno[2,3-c])Notes
Conc. H₂SO₄ -12Critical < 20% (Tar)0%Too harsh for thiophenes.
PPA (Polyphosphoric) N/A (Viscous)Moderate45-60%15-30%Standard for deactivated rings. Difficult workup.
6M HCl (Bobbitt) -2Low75-90% 50-65% Requires reduction step first. Best purity.
BF₃·OEt₂ / TFA N/A (Lewis)Low60-75%40-50%Best for one-pot anhydrous protocols.

References

  • Herz, W., & Tsai, L. (1955). Sulfur Analogs of Isoquinolines and β-Carbolines.[8] III. The Pomeranz—Fritsch Reaction. Journal of the American Chemical Society, 77(13), 3529–3532. Link

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines.[1][2][3][4][6][7][8][9][10] IV. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry, 30(7), 2247–2250. Link

  • Głuszyńska, A., & Rozwadowska, M. D. (2000).[3][7] Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids. Tetrahedron: Asymmetry, 11(11), 2359–2366.[7] Link

  • Kudo, K., et al. (2020).[3] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 9(12), 1252–1257. Link

  • Litvinov, V. P. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54, 864–904.[8] Link

Sources

Improving solubility of thieno[2,3-c]pyridine compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[2,3-c]pyridine Solubility Optimization

Ticket ID: TSP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Thieno[2,3-c]pyridine Challenge

Welcome to the technical support hub. You are likely here because your thieno[2,3-c]pyridine derivative (a common scaffold for kinase inhibitors and receptor modulators) is precipitating in your biological assay.

The Root Cause: The thieno[2,3-c]pyridine core is a fused heterocyclic system.[1] It is inherently planar and lipophilic , leading to strong intermolecular


-

stacking. While the pyridine nitrogen offers a theoretical handle for protonation, its pKa is often quite low (~1.0–2.0), meaning it remains uncharged and hydrophobic at physiological pH (7.4). This results in "crashing out" when diluted from DMSO into aqueous media.

Issue 1: "My compound won't dissolve completely in the DMSO stock."

Diagnosis: Aggregates may have formed during synthesis or lyophilization. Planar heterocycles often form tight crystal lattices that resist solvation, even in DMSO.

Troubleshooting Protocol:

  • Solvent Verification: Ensure you are using anhydrous DMSO (Dimethyl Sulfoxide). Water absorption from the air decreases DMSO's solvating power exponentially.

  • The "Sonication Sweep":

    • Do not just vortex. Vortexing only mixes; it does not break crystal lattices.

    • Action: Sonicate the stock solution in a water bath at 37°C for 10–15 minutes.

    • Visual Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, the compound is not dissolved.

  • Alternative Solvent: If DMSO fails, switch to DMF (Dimethylformamide) . Thieno-fused systems often show slightly higher solubility in DMF due to different polarity interactions, though DMF is more toxic to cells (see Biological Compatibility below).

Issue 2: "The compound precipitates immediately when I add buffer."

Diagnosis: This is "Solvent Shock." You are likely pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into a predominantly aqueous buffer (PBS or Media). The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.

Resolution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.

Protocol:

  • Stock: 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO first (creating 1 mM).

  • Step-Down: Dilute 1:10 into a "transition buffer" containing 50% DMSO / 50% Water.

  • Final: Dilute into assay media to reach final concentration.

(See Diagram 1 for the visual workflow)

Issue 3: "I need higher concentrations, but DMSO is toxic to my cells."

Diagnosis: You have hit the "Solubility-Toxicity Wall." Most cells tolerate only 0.1% to 0.5% DMSO.[2] If your compound requires 1% DMSO to stay in solution, you are measuring solvent toxicity, not drug efficacy.

Resolution: Complexation with Cyclodextrins For thieno[2,3-c]pyridines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. It encapsulates the hydrophobic thienopyridine core while presenting a hydrophilic exterior to the buffer.

The HP-


-CD Formulation Protocol: 
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilization:

    • Dissolve your compound in a minimal volume of DMSO (e.g., 10

      
      L).
      
    • Add the 20% HP-

      
      -CD solution (e.g., 990 
      
      
      
      L) slowly while vortexing.
    • Result: The final solution is 1% DMSO / 20% Cyclodextrin.

  • Assay Use: Dilute this mix into your cell media. The cyclodextrin prevents the compound from crashing out, even at low DMSO levels.

Visual Technical Guides

Diagram 1: The "Anti-Crash" Serial Dilution Workflow

Caption: A stepwise dilution strategy to prevent shock precipitation of lipophilic thienopyridines.

SerialDilution Stock 10mM Stock (100% DMSO) Inter Intermediate (1mM in 100% DMSO) Stock->Inter 1:10 Dilution (DMSO to DMSO) Transition Transition Step (100µM in 50% DMSO) Inter->Transition 1:10 Dilution (Add Water/Buffer slowly) Assay Assay Well (1µM in <1% DMSO) Transition->Assay Final Dilution (Into Media) Note Prevents kinetic precipitation Transition->Note

Diagram 2: Solubilization Decision Tree

Caption: Logic flow for selecting the correct formulation strategy based on assay requirements.

DecisionTree Start Start: Compound Precipitates in Assay Media CheckConc Is required conc > 10µM? Start->CheckConc HighConc Yes CheckConc->HighConc LowConc No (<10µM) CheckConc->LowConc CycCheck Can you use Cyclodextrins? HighConc->CycCheck UseCD Use HP-β-CD Formulation CycCheck->UseCD Yes (Cell/Biochem Assay) ChangeSolvent Switch to PEG400/Water Cosolvent System CycCheck->ChangeSolvent No (Specific Interaction) DMSOLimit Is DMSO limit strict (<0.1%)? LowConc->DMSOLimit DMSOLimit->UseCD Yes (Sensitive Cells) Serial Use Step-Down Serial Dilution DMSOLimit->Serial No (Standard Assay)

Reference Data: Solvent Biocompatibility Limits

When optimizing solubility, you must balance solubility against toxicity. Use this table to set your "Vehicle Control" limits.

Solvent / AdditiveMax Tolerated (Cell Culture)Max Tolerated (Enzymatic)Mechanism of Interference
DMSO 0.1% (Sensitive)0.5% (Robust)2% - 5%Membrane permeabilization; Denaturation of enzymes.
Ethanol < 0.1%< 1%Signal transduction activator; Protein precipitation.
HP-

-CD
0.5% - 2% (w/v)High toleranceCan sequester lipid components of the assay buffer.
PEG 400 < 1%< 5%Viscosity changes; Osmotic stress.
Tween-80 < 0.01%< 0.05%Lyses cells; Creates bubbles in optical reads.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in Drug Discovery. [Link]

  • Haverkate, N. A., et al. (2014). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.

    
    -CD efficacy for thienopyridines).
    [Link]
    
  • PubChem. Thieno[2,3-c]pyridine Compound Summary. (Physicochemical properties).[3][4][5][6][7][8] [Link]

Sources

Side reactions in the bromination of thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Bromination of Thienopyridines Status: Active Operator: Senior Application Scientist

Introduction: The Thienopyridine Challenge

Welcome to the technical support hub for thienopyridine functionalization. If you are working with thieno[2,3-b]pyridine, thieno[3,2-c]pyridine, or their isomers, you are likely encountering a classic "push-pull" conflict.

The Core Problem: Thienopyridines are fused bicyclic systems containing an electron-rich thiophene ring and an electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution (

    
    ):  Naturally favors the thiophene ring (specifically 
    
    
    
    -positions relative to sulfur, or
    
    
    -positions if activated).
  • Nucleophilic Attack/Lithiation: Favors the pyridine ring or the most acidic proton (

    
     to sulfur).
    

Bromination attempts often fail due to three primary failure modes: Regio-scrambling , S-Oxidation , and Halogen Dance . This guide addresses these specific failure modes with mechanistic solutions.

Module 1: Troubleshooting Regioselectivity

User Ticket #101:

"I am trying to brominate thieno[2,3-b]pyridine using


 or NBS, but I am getting a mixture of isomers or no reaction at the desired C-4 position. How do I control this?"
Diagnostic & Solution:

Direct bromination of the parent thieno[2,3-b]pyridine is notoriously difficult because the pyridine nitrogen deactivates the system, while the thiophene sulfur is prone to oxidation.

The Fix: The N-Oxide Activation Route To install a bromine at the pyridine ring (C-4), you must reverse the electronics. You cannot rely on standard


.

Protocol:

  • Activation: Convert the thienopyridine to its N-oxide using m-CPBA. This activates the C-4 position via the "push" effect of the N-oxide oxygen.

  • Bromination: React the N-oxide with

    
     (nucleophilic substitution) or use an electrophilic source in the presence of an activator.
    
  • Deoxygenation: Reduce the N-oxide back to the pyridine (using

    
     or Fe/Acetic Acid).
    

Why this works: The N-oxide oxygen donates electron density into the pyridine ring, making C-4 susceptible to attack, which is impossible in the neutral, electron-deficient pyridine.

User Ticket #102:

"I need the bromine on the thiophene ring (C-2 or C-3), but I'm getting complex mixtures."

Diagnostic & Solution:

For thiophene-ring functionalization, the method depends strictly on the isomer structure.

Target PositionRecommended MethodMechanismKey Reagent
C-2 (

to S)
Lithiation-Quench Deprotonation (

driven)

-BuLi /

, then

C-3 (

to S)
Electrophilic Subst.

(Electronic control)
NBS / DMF (Mild)
C-3 (via Halogen Dance) Base-Catalyzed Migration Thermodynamic rearrangementLDA (allows Br to migrate to C-3)

Warning: If you use


-BuLi on a 3-bromo-thienopyridine, the Lithium-Halogen exchange is faster than deprotonation. The lithium will replace the bromine, and if you quench, you lose your bromine.

Module 2: Chemical Stability & Side Reactions

User Ticket #201:

"My reaction mixture turned into a black tar. NMR shows loss of the aromatic signals."

Root Cause: S-Oxidation and Ring Opening

Using strong oxidants (like


 in acetic acid or 

) often attacks the sulfur atom before the carbon skeleton.

The Pathway:

  • S-Oxidation: Sulfur oxidizes to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
  • Loss of Aromaticity: The sulfoxide is not aromatic. The thiophene ring loses stability.

  • Polymerization: The diene character of the oxidized ring leads to rapid Diels-Alder-type oligomerization (the "tar").

Corrective Action:

  • Switch to NBS: Use N-bromosuccinimide (NBS) in ACN or DMF. This is a non-oxidizing source of

    
    .
    
  • Scavengers: If using

    
    , add a Lewis Acid catalyst (like 
    
    
    
    ) to accelerate the substitution so it outcompetes the oxidation.

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for brominating thieno[2,3-b]pyridine to avoid side reactions.

Thienopyridine_Bromination Start Start: Thieno[2,3-b]pyridine Target_C2 Target: C-2 (Thiophene) Start->Target_C2 Target_C3 Target: C-3 (Thiophene) Start->Target_C3 Target_C4 Target: C-4 (Pyridine) Start->Target_C4 Method_Lith Method: Lithiation (n-BuLi, -78°C, then CBr4) Target_C2->Method_Lith Most Acidic Proton Method_NBS Method: NBS in DMF (SEAr Mechanism) Target_C3->Method_NBS Electronic Preference Method_NOxide Method: N-Oxide Activation (m-CPBA -> POBr3) Target_C4->Method_NOxide Activate Pyridine Risk_Dance RISK: Halogen Dance (Br migrates if temp > -78°C) Method_Lith->Risk_Dance If warm up too fast Risk_Ox RISK: S-Oxidation (Avoid H2O2/HBr) Method_NBS->Risk_Ox If oxidant too strong

Figure 1: Decision tree for regioselective bromination of thieno[2,3-b]pyridine, highlighting method selection based on target carbon and associated risks.

Module 4: Standard Operating Protocols (SOPs)

SOP-A: Regioselective C-4 Bromination (The N-Oxide Route)

Use this for functionalizing the pyridine ring.

  • Oxidation: Dissolve thieno[2,3-b]pyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir 4h. Wash with

    
    . Isolate N-oxide.[1]
    
  • Bromination: Dissolve N-oxide in anhydrous DCM. Add activating agent (e.g.,

    
     or 
    
    
    
    ) and TBAB (tetrabutylammonium bromide) as the bromide source.
  • Conditions: Stir at 0°C to RT for 16h.

  • Workup: Quench with water. Extract with DCM.

  • Reference: See J. Org.[2][3][4][5][6] Chem. 2015 [1].[3][4][5][6][7]

SOP-B: C-2 Bromination via Lithiation

Use this for the thiophene


-position.
  • Dry Conditions: Flame-dry flask under Argon. Add thienopyridine in dry THF.

  • Cooling: Cool to -78°C (Critical to prevent ring opening).

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 mins.
    
    • Note: The solution usually turns bright yellow/orange (lithiated species).

  • Quench: Add

    
     (1.2 eq) dissolved in THF.
    
  • Warm: Allow to warm to RT slowly.

  • Troubleshooting: If you see "scrambled" isomers, you likely had a "Halogen Dance." Keep temperature strictly controlled.

References

  • Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. Source: The Journal of Organic Chemistry (2015) URL:[5][Link]

  • Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one. Source: Journal of Heterocyclic Chemistry (2014) URL:[Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Source: Semantic Scholar / DFT Studies URL:[Link][8]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: ACS Omega (2021) URL:[Link]

Sources

Refinement of reaction conditions for Suzuki coupling on thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for scientists encountering difficulties with Suzuki-Miyaura cross-coupling on thienopyridine scaffolds.

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Catalyst Poisoning & Protodeboronation in Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Systems.

The Core Problem: Why Thienopyridines Fail

Thienopyridines are deceptive. While they appear to be standard heteroaromatics, they present a "double threat" in palladium catalysis that leads to stalled reactions:

  • Catalyst Sequestration (The "Sulfur Trap"): The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to soft Pd(II) species. This forms a resting state that is too stable to re-enter the catalytic cycle, effectively poisoning the catalyst.

  • Electronic Deficiencies: The pyridine ring pulls electron density, making the C–Halogen bond reactive (good for oxidative addition) but rendering the corresponding boronic acid species highly prone to hydrolytic instability (protodeboronation).

Module 1: Catalyst & Ligand Selection (The Engine)

User Question: "I am using Pd(PPh3)4 with Na2CO3, standard conditions. My LCMS shows 10% product and 90% unreacted starting material. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are experiencing ligand displacement poisoning . Triphenylphosphine (


) is a monodentate, relatively labile ligand. The high local concentration of the thienopyridine sulfur displaces the phosphine, forming a catalytically inactive [Pd-Sulfur] complex.

The Solution: Steric Bulk & Pre-catalysts You must use ligands that are bulky enough to prevent the sulfur atom from approaching the metal center, and electron-rich enough to accelerate oxidative addition.

ComponentRecommendationScientific Rationale
Ligand XPhos or SPhos These Buchwald dialkylbiaryl phosphines are bulky.[1] The lower aryl ring creates a "roof" over the Pd center, physically blocking sulfur coordination while allowing the substrate C-X bond to access the metal.
Alternative dtbpf or dppf Bisphosphines with large bite angles can enforce a geometry that resists sulfur displacement.
Pd Source Pd-G3/G4 Pre-catalysts Avoid Pd2(dba)3. Use XPhos Pd G4. This ensures a 1:1 L:Pd ratio. Excess free ligand (common when mixing Pd(OAc)2 + Ligand) can actually inhibit the reaction in these specific systems.
Module 2: The Boron Partner (The Fuel)

User Question: "I am trying to couple Thieno[2,3-b]pyridine-2-boronic acid with an aryl halide. The boronic acid disappears from the LCMS within 30 minutes, but no product is formed. I see a mass corresponding to the de-borylated thienopyridine."

Technical Diagnosis: This is Rapid Protodeboronation . Heteroaryl boronic acids, especially those with nitrogen/sulfur adjacent to the boron (2-position), are notoriously unstable. The basic conditions required for transmetalation unfortunately catalyze the hydrolysis of the C–B bond, replacing it with C–H.

The Solution: Slow Release & Protected Species You must switch from free boronic acids to protected surrogates that release the active species slowly, or "dampen" the base.

ApproachProtocol Adjustment
Strategy A (Esters) Switch to Pinacol Esters (BPin) . They are significantly more stable to hydrolysis than free acids.
Strategy B (MIDA) Use MIDA Boronates . These are slow-release reagents.[2] They require hydrolytic cleavage to become active, maintaining a low steady-state concentration of the unstable boronic acid, which is immediately consumed by the catalyst before it can decompose.
Strategy C (Salts) Use Potassium Trifluoroborates (

)
. These are air-stable and require specific conditions (often requiring a Lewis acid additive or specific solvent) but are immune to standard protodeboronation pathways.
Module 3: Base & Solvent (The Environment)

User Question: "My thienopyridine is not soluble in standard Toluene/Water mixtures. Can I use DMF?"

Technical Diagnosis: DMF is risky. At high temperatures (


), DMF can decompose to dimethylamine, which can act as a competitive ligand or nucleophile. Furthermore, thienopyridines are flat, stacking molecules with poor solubility.[3]

The Solution: The "Green" Alcohol System Move to alcoholic solvents or ethers with higher boiling points.

  • Solvent: n-Butanol or t-Amyl Alcohol . These dissolve thienopyridines well at high temperatures (

    
    ) and facilitate the solubility of inorganic bases without requiring a biphasic water mix.
    
  • Base:

    
     (Anhydrous) .[4] Phosphate is a milder base than carbonate and is less likely to trigger base-catalyzed decomposition of the heterocycle. If using Trifluoroborates, use 
    
    
    
    to help hydrolyze the
    
    
    group.
Visualizing the Failure Modes

The following diagram illustrates the two critical failure paths (Poisoning vs. Deboronation) and the corrective logic.

Suzuki_Thienopyridine_Logic Start Start: Suzuki Coupling Thienopyridine Substrate Check_Role Is the Thienopyridine the Electrophile (Halide) or Nucleophile (Boron)? Start->Check_Role Role_Halide Thienopyridine-Halide Check_Role->Role_Halide Role_Boron Thienopyridine-Boronic Acid Check_Role->Role_Boron Issue_Poison FAILURE MODE: Catalyst Poisoning by Sulfur Role_Halide->Issue_Poison Low Conversion Sol_Ligand SOLUTION: Switch to Bulky Ligand (XPhos, SPhos, dtbpf) Issue_Poison->Sol_Ligand Issue_Deboron FAILURE MODE: Rapid Protodeboronation (C-B bond hydrolysis) Role_Boron->Issue_Deboron SM Consumption No Product Sol_MIDA SOLUTION: Use MIDA Boronate or Potassium Trifluoroborate Issue_Deboron->Sol_MIDA Sol_Base SOLUTION: Use Anhydrous Base (K3PO4) in n-Butanol Issue_Deboron->Sol_Base

Caption: Decision matrix for diagnosing reaction failure based on the role of the thienopyridine substrate.

Optimized Experimental Protocol

Protocol ID: TP-SUZ-OPT-04 Applicability: Coupling of Chlorothienopyridines with Aryl Boronic Acids.

Reagents:

  • Substrate: 6-Chlorothieno[2,3-b]pyridine (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv) - Use Pinacol ester if acid is unstable.

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) OR n-Butanol (anhydrous).

Step-by-Step Procedure:

  • Vessel Prep: Charge a microwave vial or Schlenk tube with the Thienopyridine halide, Boronic acid, and

    
    . Add a magnetic stir bar.
    
  • Degassing (CRITICAL): Cap the vial. Evacuate and backfill with Argon (repeat 3x). Note: Oxygen promotes homocoupling and catalyst oxidation.

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the XPhos Pd G4 solid quickly, or add it as a solution in degassed THF if handling small scales. Reseal immediately.

  • Reaction:

    • Thermal: Heat to

      
       - 
      
      
      
      for 4–12 hours.
    • Microwave:

      
       for 30–60 minutes.
      
  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. If the thienopyridine contains basic nitrogens, ensure the aqueous layer is pH adjusted (pH ~9) during extraction to prevent salt formation.

References
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.

  • Queiroz, M. J. R., et al. (2010).[5] "Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling." European Journal of Medicinal Chemistry.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

Sources

Technical Support Center: Nitrogen Retention & Stability in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DENITRO-OPT-001 Subject: Troubleshooting Denitrogenative Transformation Side Products Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Denitrogenation Dilemma

In the synthesis of nitrogen-rich heterocycles (e.g., 1,2,3-triazoles, pyridotriazoles) or the utilization of diazo compounds, "denitrogenative transformation" refers to the extrusion of molecular nitrogen (


) to generate a reactive intermediate—typically a metal carbenoid or a diradical.

Users generally encounter two distinct failure modes:

  • Premature/Unwanted Denitrogenation: You intended to synthesize/keep the triazole ring, but it decomposed (extruded

    
    ) into a furan, pyrrole, or alkene.
    
  • Divergent Carbenoid Pathways (The "Dirty" Denitrogenation): You intended to extrude

    
     to perform a transannulation or insertion, but the reactive intermediate followed a side pathway (e.g., Wolff rearrangement, dimerization, or 
    
    
    
    -hydride elimination) instead of the desired bond formation.

This guide addresses both , with a primary focus on stabilizing the reactive intermediates to ensure pathway selectivity.

Diagnostic Decision Tree (Graphviz)

Before proceeding, identify your failure mode using the logic flow below.

Denitrogenation_Troubleshooting Start Identify the Problem Q1 Is the N2 extrusion INTENTIONAL? Start->Q1 No_Retention Goal: Retain N-Heterocycle (e.g., Triazole stability) Q1->No_Retention No (I want the Triazole) Yes_Carbenoid Goal: Clean N2 Extrusion (e.g., Transannulation) Q1->Yes_Carbenoid Yes (I want the Carbene) Issue_Thermal Issue: Thermal Ring Opening No_Retention->Issue_Thermal Action_Temp Protocol: T < 60°C Check Ring-Chain Equilibrium Issue_Thermal->Action_Temp Q2 What is the major side product? Yes_Carbenoid->Q2 Side_Dimer Azines/Dimers Q2->Side_Dimer Side_Wolff Wolff Rearrangement (Ketenes) Q2->Side_Wolff Side_Hydride Alkene Formation (Beta-Hydride Elim) Q2->Side_Hydride Action_Flow Solution: Flow Chemistry (High Dilution) Side_Dimer->Action_Flow Action_Elec Solution: Electronic Tuning (EDG on Ligand) Side_Wolff->Action_Elec Action_Ligand Solution: Steric Bulk (Prevent elimination) Side_Hydride->Action_Ligand

Caption: Decision matrix for diagnosing nitrogen extrusion failures. Blue nodes indicate decision points; dashed nodes indicate solution protocols.

Module A: Controlling Reactive Intermediates (Intentional Denitrogenation)

Context: You are performing a Rh(II) or Cu(I) catalyzed reaction (e.g., Gevorgyan pyridotriazole chemistry) and obtaining byproducts.

Issue 1: Carbene Dimerization (Azine Formation)

Symptom: Low yield of insertion product; isolation of symmetric dimers (R=R) or azines (


).
Root Cause:  The concentration of the diazo/carbene intermediate is too high relative to the trapping agent (alkyne/nitrile). The carbene reacts with its own precursor.

Protocol: Pseudo-High Dilution via Flow Chemistry To prevent intermolecular side reactions, the steady-state concentration of the reactive diazo species must be kept minimizingly low.

  • Setup: Use a continuous flow reactor (e.g., Vapourtec or Syrris).

  • Feed A: Pyridotriazole/Diazo precursor + Catalyst (Rh

    
    (oct)
    
    
    
    ).
  • Feed B: Trapping agent (Alkyne/Nitrile) in large excess (3–5 equiv).

  • Mixing: T-mixer followed by a heated coil residence time unit.

  • Parameters:

    • Temperature: 80–100 °C (sufficient for

      
       extrusion).
      
    • Residence Time: 5–10 minutes.

    • Why: Flow ensures that as soon as a carbene is formed, it is statistically surrounded by trapping agent, not other diazo molecules [1].

Issue 2: Wolff Rearrangement (The "Ketene" Trap)

Symptom: Formation of ring-contracted products or carboxylic acids (upon workup) instead of the desired transannulation. Root Cause: In


-diazoketones, migration of the substituent is faster than the intermolecular trapping. This is electronically driven.

Troubleshooting Table: Electronic Tuning

Ligand Class Effect on Carbenoid Recommended For

| Electron-Deficient (e.g., Rh


(pfb)

) | Makes carbene highly electrophilic. | C-H Insertions, Cyclopropanation.[1][2][3] Risk: High reactivity leads to promiscuous side reactions. | | Electron-Rich (e.g., Rh

(cap)

, Rh

(esp)

) | Stabilizes the carbene (donates electron density). | Preventing Wolff Rearrangement. Slows down the rearrangement, allowing intermolecular trapping to compete [2]. |
Issue 3:

-Hydride Elimination

Symptom: When using alkyl-substituted triazoles, you observe alkene formation rather than insertion. Root Cause: If the metal center has open coordination sites and the alkyl chain has


-hydrogens, elimination is kinetically favored over insertion.
Solution:  Switch to Triarylphosphine ligands  or bulky carboxylates (Rh

(tpa)

). Steric bulk prevents the agostic interaction required for hydride elimination.
Module B: Preventing Unwanted Denitrogenation (Retention)

Context: You are synthesizing a triazole or handling a diazo compound and it is decomposing.

The Ring-Chain Equilibrium Check

Many fused triazoles (like pyridotriazoles) exist in a thermal equilibrium with their open-chain diazo forms.



Protocol: Stabilizing the "Closed" Form

  • Temperature Thresholds:

    • < 60°C: Most pyridotriazoles remain predominantly closed.

    • > 80°C: Equilibrium shifts significantly to the diazo form;

      
       loss becomes irreversible.
      
  • Solvent Polarity:

    • Use non-polar solvents (Toluene, DCM) if you want to favor the closed form. Polar solvents can stabilize the zwitterionic nature of the open diazo form, accelerating decomposition [3].

  • Acid Suppression:

    • Trace acid can protonate the triazole, weakening the ring. Always buffer with mild base (

      
      ) if the synthesis allows.
      
Frequently Asked Questions (FAQ)

Q: I am seeing reduced products (R-CH2-R) instead of insertion. Where is the hydrogen coming from? A: This is "Protonation-Reduction." It usually comes from trace water in the solvent reacting with the metal carbenoid.

  • Fix: Dry all solvents over molecular sieves (3Å). If the problem persists, the source might be the substrate itself (acidic protons). Switch to a less electrophilic catalyst (Rh

    
    (oct)
    
    
    
    
    
    Rh
    
    
    (esp)
    
    
    ).

Q: Can I use UV light instead of Rhodium to drive the reaction? A: Yes, photo-denitrogenation is possible (Blue LEDs, 450-470 nm).

  • Warning: Photochemical carbenes are "free" carbenes (not metal-stabilized). They are much more reactive and less selective. Expect higher rates of C-H insertion side products unless the substrate is tethered (intramolecular) [4].

Q: Is it safe to scale up denitrogenative reactions? A: Batch scale-up of denitrogenation is hazardous due to rapid gas evolution (


) and heat release.
  • Requirement: For scales >1g, Continuous Flow is mandatory to manage the exotherm and gas generation safely [1].

References
  • Greb, A., et al. (2017). "Unstable diazo compounds for cross-coupling in continuous flow."[4] Vapourtec Application Notes. Link

  • Yadagiri, D., Rivas, M., & Gevorgyan, V. (2020).[1] "Denitrogenative Transformations of Pyridotriazoles and Related Compounds." Journal of Organic Chemistry. Link

  • Lopes, A. B., et al. (2017).[5] "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." Journal of the Brazilian Chemical Society. Link

  • Jurberg, I. D., et al. (2014). "Carbene Transfer Reactions Catalyzed by Rhodium(II) Carboxylate Complexes." Organic Reactions.[5][6][7][8][9][10] (General reference for ligand effects on Wolff Rearrangement).

Sources

Technical Support Center: Thieno[2,3-c]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific synthetic and handling challenges associated with the thieno[2,3-c]pyridine scaffold. It is designed for medicinal chemists requiring actionable solutions for regioselectivity, catalyst poisoning, and solubility issues.[1]

Introduction: The Scaffold Challenge

The thieno[2,3-c]pyridine scaffold is a bioisostere of isoquinoline and quinazoline, widely explored in kinase inhibitors (e.g., GRK2, Hsp90) and mGluR1 antagonists. However, its adoption is frequently stalled by three "bottlenecks":

  • Regioselectivity Ambiguity: Competition between the electron-rich thiophene ring (C2/C3) and the electron-deficient pyridine ring (C4/C7).[1]

  • Catalyst Deactivation: The pyridine nitrogen and thiophene sulfur can act as "sinks" for Pd-catalysts during cross-coupling.[1]

  • Solubility: High planarity leads to "brick-dust" insolubility, complicating biological assay data.[1]

Module 1: Regioselective Functionalization Strategy

Q1: How do I selectively functionalize the C7-position without touching the thiophene ring?

Direct lithiation at C7 is rarely successful due to the higher acidity of the thiophene C2 proton and the propensity for nucleophilic attack at the pyridine C=N bond.

The Solution: The N-Oxide Rearrangement Route To access C7, you must activate the pyridine ring while "masking" the nitrogen.

  • Oxidation: Treat the parent scaffold with mCPBA to form the N-oxide.[1] This activates C7 and C4 towards nucleophilic attack.[1]

  • Realkylation/Halogenation: Treat the N-oxide with POBr₃ or POCl₃ .[1] This triggers a rearrangement that installs a halogen selectively at C7 (and occasionally C4, separable by chromatography).[1]

Mechanism Visualization (Regioselectivity Map):

ThienoPyridine_Selectivity Scaffold Thieno[2,3-c]pyridine (Parent) C2_Lith C2-Lithiation (n-BuLi, -78°C) Scaffold->C2_Lith Kinetic Control (Most Acidic H) NOxide N-Oxide Intermediate (mCPBA, DCM) Scaffold->NOxide N-Oxidation C3_Sub C3-Electrophilic Sub. (Halogenation) Scaffold->C3_Sub Electrophilic Attack C7_Hal 7-Bromo/Chloro (POBr3/POCl3) NOxide->C7_Hal Rearrangement

Figure 1: Decision tree for regioselective functionalization. Green path = Thiophene modification; Red path = Pyridine modification.[1]

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Q2: My Suzuki coupling yields are stuck at <30%. Is the sulfur poisoning the catalyst?

While sulfur coordination is a risk, the primary culprit is often the pyridine nitrogen coordinating to the Palladium center, forming a stable, non-reactive complex.

Troubleshooting Checklist:

SymptomProbable CauseCorrective Action
No Conversion Catalyst sequestration by Pyridine N.Switch Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos to sterically crowd out the nitrogen interaction.[1]
Protodeboronation Unstable boronic acid (2-heteroaryl).[1]Use Esters/Salts: Switch from boronic acid to MIDA boronates or Potassium Trifluoroborates (BF3K) for slow release.[1]
Black Precipitate Pd-black formation (instability).[1]Solvent Degassing: Thiophenes are sensitive to oxidation.[1] Ensure rigorous Ar/N2 sparging. Add 10% water to the solvent system (e.g., Dioxane/H2O) to facilitate the catalytic cycle.
Q3: Can I perform Buchwald-Hartwig amination on the C7-chloride?

Yes, but the electron-deficient nature of the pyridine ring requires specific conditions.

  • Base: Avoid strong alkoxides (NaOtBu) if the thiophene ring has sensitive protons.[1] Use Cs₂CO₃ (weaker, soluble).[1]

  • Pre-catalyst: Use Pd₂dba₃ + Xantphos .[1] The wide bite angle of Xantphos stabilizes the reductive elimination step, which is crucial for electron-deficient heterocycles.

Module 3: Critical Experimental Protocols

Protocol A: Synthesis of 7-Bromothieno[2,3-c]pyridine (The "Gateway" Intermediate)

Use this protocol to install a handle for cross-coupling at the difficult C7 position.

Reagents: Thieno[2,3-c]pyridine, mCPBA (70%), POBr₃, DCM, NaHCO₃.

  • N-Oxidation:

    • Dissolve thieno[2,3-c]pyridine (1.0 eq) in DCM (0.1 M).

    • Cool to 0°C. Add mCPBA (1.2 eq) portion-wise.

    • Stir at RT for 4–6 hours. Monitor TLC (N-oxide is much more polar/lower Rf).[1]

    • Workup: Wash with sat. NaHCO₃ to remove benzoic acid byproducts.[1] Dry organic layer (Na₂SO₄) and concentrate.[1] Note: The N-oxide is stable enough for the next step without column chromatography.

  • Rearrangement/Bromination:

    • Dissolve the crude N-oxide in anhydrous Toluene or DCE.[1]

    • Add POBr₃ (1.5 eq) solid.[1]

    • Heat to reflux (80–100°C) for 2 hours.

    • Quench: Cool to 0°C. Slowly add crushed ice/water (Exothermic!). Neutralize with NaHCO₃.[1]

    • Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc) will yield the 7-bromo derivative as the major product.[1]

Protocol B: Modified Pomeranz-Fritsch Cyclization

Use this if you need to build the scaffold from scratch.[1]

  • Condensation: React 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (1.0 eq) in Toluene (Reflux, Dean-Stark trap) to form the Schiff base.

  • Cyclization:

    • Crucial Step: Do not use simple H₂SO₄, which causes charring (thiophene polymerization).[1]

    • Reagent: Use Polyphosphoric acid (PPA) or Triflic acid (TfOH) in Toluene.[1]

    • Heat the Schiff base with PPA at 100°C. The milder acidity compared to neat sulfuric acid prevents the thiophene ring from decomposing before the pyridine ring closes.

Module 4: Solubility & Stability FAQs

Q4: My compounds are precipitating in DMSO. How do I improve solubility for assays?

Thieno[2,3-c]pyridines are planar stacks.[1]

  • Chemical Fix: Introduce an sp³ center (e.g., a morpholine or piperazine tail) via Buchwald coupling at C7.[1] This disrupts the pi-stacking.[1]

  • Formulation Fix: If you cannot change the structure, formulate as a mesylate salt (treat with methanesulfonic acid).[1] The salt form disrupts the lattice energy significantly better than the free base.[1]

Q5: Is the thiophene ring stable to oxidation?

Generally, yes, but S-oxidation (forming the thiophene S-oxide) can occur if you use excess potent oxidants (like >2 eq mCPBA) or harsh conditions (KMnO₄).

  • Rule of Thumb: Always perform N-oxidation at 0°C to RT. S-oxidation usually requires heating or forcing conditions.[1]

References

  • Synthesis via Triazoles: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2025).[1][2][3][4][5][6] Provides the modern metal-free route avoiding Pomeranz-Fritsch issues.[1]

  • Anticancer Applications: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025).[1][2][3][4][5][6] Details biological validation and solubility observations.

  • Regioselectivity & Lithiation: Directed Metalation: A Survival Guide. (Baran Lab).[1] General principles for pyridine/thiophene lithiation hierarchy.

  • C7-Functionalization: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. (ResearchGate).[1] Describes the mCPBA/POBr3 route for C7 substitution.

  • Solubility Strategies: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (PMC).[1] Discusses formulation and structural modifications to overcome "brick dust" properties.

Sources

Technical Support Center: Thieno[2,3-c]pyridine Synthesis & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: TH-PYR-OPT-2026

Welcome to the Specialist Support Hub

You have reached the Tier 3 Technical Support for heterocyclic synthesis. I understand you are optimizing the synthesis of thieno[2,3-c]pyridine , a scaffold that notoriously balances the electron-rich nature of thiophene with the electron-deficient pyridine ring.

This is not a generic "add catalyst and stir" guide. This scaffold presents unique challenges: sulfur poisoning of Pd-catalysts , regioselectivity ambiguity during cyclization , and oxidative sensitivity .

Below is your custom troubleshooting and optimization protocol.

Module 1: Constructing the Core (Ring Closure)

Before we discuss catalysis, we must ensure your core synthesis is robust. The two primary routes—Pictet-Spengler and Pomeranz-Fritsch —often fail due to incorrect acid catalysis or temperature management.

The Protocol: Modified Pomeranz-Fritsch Cyclization

Recommended for: 7-substituted derivatives and avoiding isomer mixtures.

The Logic: Standard Pomeranz-Fritsch (acid-mediated cyclization of acetals) often suffers from low yields due to the poor nucleophilicity of the thiophene C-3 position. We recommend a One-Pot Triazolization-Cyclization or a Schiff Base Modification to lower the activation energy.

Step-by-Step Workflow:

  • Condensation: React 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.

    • Critical Check: Use a Dean-Stark trap. Residual water hydrolyzes the imine before cyclization.

  • Reduction (Optional but Recommended): Reduce the imine to the amine using NaBH₄ if doing a modified Pictet-Spengler type closure (creates the tetrahydro- intermediate).

  • Cyclization (The Catalyst Step):

    • Standard: Polyphosphoric acid (PPA) at 140°C. Issue: Tarry mess, difficult workup.

    • Optimized Choice: Methanesulfonic acid (MSA) or TFA/DCM blends.

    • Why? MSA provides sufficient acidity (

      
      ) to activate the acetal without oxidizing the thiophene ring, which PPA often does.
      
Troubleshooting Guide: Ring Closure
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Acid concentration too high; Temperature overshoot.Switch from neat PPA to MSA (10 equiv) in Toluene . Lower temp to 80°C and extend time.
Incomplete Cyclization Moisture in the acetal/imine intermediate.Ensure the acetal is dry. Add molecular sieves (4Å) to the cyclization media.
Wrong Isomer (Thieno[3,2-c]) Starting material impurity (3- vs 2-thiophenecarboxaldehyde).Verify starting material regiochemistry via NMR. 2-aldehyde yields [2,3-c]; 3-aldehyde yields [3,2-c].

Module 2: Functionalization (Cross-Coupling Optimization)

The Core Problem: The sulfur atom in thieno[2,3-c]pyridine is a "soft" donor that poisons "soft" metals like Palladium(0). Standard catalysts like


 often fail because the sulfur displaces the triphenylphosphine ligands, deactivating the catalyst.
Decision Matrix: Selecting the Right Catalyst System

Use the following logic flow to select your catalyst/ligand system based on your specific coupling partner.

CatalystSelection Start Start: Cross-Coupling Thieno[2,3-c]pyridine Q1 Coupling Type? Start->Q1 Suzuki Suzuki-Miyaura (Boronic Acids) Q1->Suzuki Buchwald Buchwald-Hartwig (Amination) Q1->Buchwald Heck Heck/Sonogashira (Alkenes/Alkynes) Q1->Heck S_Q Is the substrate sterically hindered? Suzuki->S_Q B_Issue Risk of Dehalogenation? Buchwald->B_Issue H_Sol System E: Pd(OAc)2 + P(o-tol)3 Ag2CO3 (Promoter) Heck->H_Sol S_Easy System A: Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O S_Q->S_Easy No S_Hard System B (Anti-Poisoning): Pd(OAc)2 + SPhos or XPhos Pd G3 S_Q->S_Hard Yes (or Sulfur poisoning obs.) B_Sol System C: Pd2(dba)3 + BrettPhos Strong Base (NaOtBu) B_Issue->B_Sol High (2° Amines) B_Alt System D: Pd(OAc)2 + BINAP (For simple amines) B_Issue->B_Alt Low (1° Amines)

Figure 1: Catalyst Selection Logic for Thieno[2,3-c]pyridine Functionalization.

Detailed Protocols for "Difficult" Couplings
Protocol A: Overcoming Sulfur Poisoning (Suzuki)

Use when standard couplings stall at <50% conversion.

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ / SPhos (1:2 ratio).

    • Mechanism:[1][2][3][4][5][6][7] SPhos and XPhos are bulky, electron-rich biaryl phosphines. They create a "protective shell" around the Pd center, preventing the thiophene sulfur from coordinating and deactivating the metal.

  • Base:

    
     (3.0 equiv). Avoid carbonate bases if hydrolysis is a side reaction.
    
  • Solvent: n-Butanol or 1,4-Dioxane (degassed).

  • Temp: 100°C.

Protocol B: Preventing Dehalogenation (Buchwald-Hartwig)

Common Issue: You attempt to couple an amine at C-7 (Br), but you isolate the hydro-dehalogenated product (H instead of Br).

  • Catalyst: Pd₂(dba)₃ with BrettPhos .

  • The Fix: The dehalogenation is often driven by

    
    -hydride elimination from the amine or solvent.
    
    • Switch Solvent: Use Toluene instead of alcohols/DMF.

    • Switch Base: Use Cs₂CO₃ instead of NaOtBu (milder base reduces hydro-dehalogenation pathways).

Module 3: Advanced C-H Activation

For direct functionalization without pre-halogenation, C-H activation is powerful but suffers from regioselectivity issues (C-2 vs C-3 vs C-7).

Regioselectivity Map
  • C-2 (Thiophene alpha): Most acidic proton. Activated by Pd(OAc)₂ / Ag₂CO₃ .

  • C-3 (Thiophene beta): Difficult to access. Requires directing groups.[8]

  • C-7 (Pyridine alpha): Activated via N-oxide intermediates or Minisci-type radical reactions.

Protocol: C-2 Direct Arylation
  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand:

    
     (10 mol%).
    
  • Additive: PivOH (Pivalic Acid) (30 mol%).

    • Critical Role: Pivalic acid acts as a proton shuttle (CMD mechanism), significantly lowering the energy barrier for C-H cleavage at the thiophene C-2 position.

  • Conditions: 110°C in Toluene.

Frequently Asked Questions (FAQs)

Q: I am seeing significant homocoupling of my boronic acid during Suzuki coupling. How do I stop this? A: This is often caused by oxygen leakage or excessive catalyst loading.

  • Degas thoroughly: Sparge Argon for 15 mins; do not just vacuum/backfill.

  • Switch Base: Use degassed aqueous

    
    .
    
  • Scavenger: Add a few drops of 1,2-dimethoxyethane to the solvent mixture.

Q: Can I use microwave irradiation for the ring closure? A: Yes, but be careful. Thieno[2,3-c]pyridines are thermally stable, but the intermediates (imines/acetals) are hydrolytically unstable.

  • Recommendation: Use microwave heating (150°C, 10 min) only after you have confirmed imine formation by TLC/NMR. Do not "one-pot" the condensation and cyclization in the microwave; do it stepwise.

Q: My product is trapped in the aqueous phase during workup. It won't extract into DCM. A: Thieno[2,3-c]pyridines are basic. If your workup is acidic or neutral, the pyridine nitrogen is protonated (


), making it water-soluble.
  • Fix: Adjust the aqueous layer to pH 10-11 using NaOH or

    
     before extraction. Salting out with NaCl helps.
    

References

  • Metal-Free Synthesis Strategies: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.[5] (2024).[9] 5[3][4][5][6][9]

  • Halogenation & Cross-Coupling: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. (ResearchGate).[4] 10

  • Catalyst Poisoning & Solutions: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Nature/PMC). 11

  • Troubleshooting Dehalogenation: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. (RSC Advances). 7[1][3][5][6][8][9]

  • C-H Activation Regioselectivity: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. (MDPI). 12

End of Technical Guide. For further assistance with specific ligand screening, please contact the application lab.

Sources

Technical Support Center: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this important heterocyclic compound. Our goal is to ensure the integrity of your experiments by helping you prevent common degradation issues.

Introduction: Understanding the Molecule

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and antiplatelet agents.[1][2][3] Its unique thienopyridine core structure, however, also presents specific stability challenges.[2] The presence of a bromine atom, an ethyl ester, and a fused aromatic system makes the molecule susceptible to several degradation pathways. This guide will walk you through the primary causes of degradation and provide actionable protocols to maintain the purity and reactivity of your compound.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate has a brownish tint, but the certificate of analysis says it should be off-white. Is it degraded?

A slight discoloration to an off-white or pale yellow is not uncommon and does not necessarily indicate significant degradation. However, a distinct brown color can be a sign of initial degradation, possibly due to prolonged exposure to light or trace amounts of air during packaging and storage. It is highly recommended to perform a purity check using techniques like HPLC or ¹H NMR before use.

Q2: I'm seeing an unexpected peak in my HPLC analysis. What could it be?

An extraneous peak could be one of several common degradation products. The most likely culprits are the hydrolyzed carboxylic acid (4-bromothieno[2,3-c]pyridine-2-carboxylic acid) or a debrominated version of the parent compound.[4][5] The presence of moisture or acidic/basic residues in your solvent or on your glassware can catalyze these reactions.

Q3: My reaction yield is consistently low when using this reagent. Could degradation be the cause?

Absolutely. If the starting material has partially degraded, the actual molar amount of active reagent is lower than calculated. This is a common source of poor yields. Furthermore, the degradation products themselves can sometimes interfere with your reaction, leading to unwanted side products. Always ensure the purity of your starting material before beginning a synthesis.

Troubleshooting Guide: Common Degradation Pathways and Prevention

The stability of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is influenced by several factors, including moisture, pH, light, and temperature. Understanding these factors is key to preventing degradation.

Hydrolysis of the Ethyl Ester

The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and ethanol.[4][6] Alkaline conditions, in particular, facilitate this reaction, which is often irreversible.[7][8]

  • Symptoms:

    • Appearance of a new, more polar spot on TLC.

    • A new peak in HPLC, typically with a shorter retention time.

    • Changes in the O-CH₂ quartet and -CH₃ triplet signals in ¹H NMR.

    • Poor solubility in non-polar organic solvents.

  • Preventative Measures:

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents for your reactions.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[9][10]

    • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer.

    • Proper Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

Debromination

The carbon-bromine bond on the thiophene ring can be cleaved, leading to the formation of Ethyl thieno[2,3-c]pyridine-2-carboxylate. This reductive dehalogenation can be promoted by certain catalysts, light, or reactive metals.[11][12]

  • Symptoms:

    • Mass spectrometry data showing a loss of 79/81 m/z.

    • Appearance of a new signal in the aromatic region of the ¹H NMR spectrum where the bromine was previously located.

  • Preventative Measures:

    • Protection from Light: Store the compound in an amber vial or a container protected from light.[13] Photodegradation is a known pathway for brominated aromatic compounds.[14]

    • Avoid Incompatible Reagents: Be cautious when using strong reducing agents or certain transition metal catalysts that can promote dehalogenation.[5]

    • Solvent Choice: The choice of solvent can influence the rate of photodegradation.[13] While specific studies on this compound are limited, using solvents that do not promote radical reactions is a good general practice.

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air. This can lead to the formation of sulfoxides or sulfones.

  • Symptoms:

    • Significant changes in the chemical shifts of the thiophene protons in the ¹H NMR spectrum.

    • Mass spectrometry data showing an increase of 16 or 32 m/z.

  • Preventative Measures:

    • Inert Atmosphere: Handling the compound under an inert atmosphere is crucial to prevent air oxidation.[9][15]

    • Avoid Strong Oxidants: Be mindful of the oxidizing potential of all reagents in your reaction mixture.

    • Proper Storage: Store the compound under an inert atmosphere, even for long-term storage.

Thermal Degradation

While generally stable at room temperature, prolonged exposure to high temperatures can accelerate all degradation pathways.[16]

  • Symptoms:

    • General darkening of the material.

    • Appearance of multiple impurity peaks in analytical data.

  • Preventative Measures:

    • Controlled Temperature Storage: Store the compound in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

    • Mindful Reaction Temperatures: Avoid unnecessarily high reaction temperatures. If a reaction requires heating, do so for the minimum time necessary.

Summary of Key Stability Factors

Factor Potential Degradation Pathway Preventative Measures
Moisture/Water Hydrolysis of the ethyl esterUse anhydrous solvents, handle under inert atmosphere, dry glassware thoroughly.
pH (Acidic/Basic) Hydrolysis of the ethyl esterUse neutral or buffered conditions where possible.
Light Photodegradation, including debrominationStore in amber vials, protect reaction setup from direct light.
Oxygen/Air Oxidation of the thiophene ringHandle under an inert atmosphere (N₂ or Ar).
Heat Accelerates all degradation pathwaysStore in a cool environment, avoid excessive heating in reactions.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. The appearance of significant peaks other than the main product peak indicates the presence of impurities.

Protocol 2: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of air- and moisture-sensitive compounds.[15]

  • Storage:

    • Store the solid compound in a tightly sealed amber glass vial.

    • For long-term storage, place the vial inside a desiccator or a glove box with an inert atmosphere.[9]

    • Refrigerate at 2-8°C.

  • Handling:

    • All handling of the solid should be performed in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).[17]

    • Use clean, oven-dried spatulas and glassware.

    • If preparing a stock solution, use anhydrous solvent and store the solution under an inert atmosphere in a sealed vial with a septum.

Visualizing Degradation and Prevention

G cluster_compound Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (Stable) cluster_prevention Preventative Workflow C Core Compound D1 Carboxylic Acid (via Hydrolysis) C->D1 Degradation D2 Debrominated Compound C->D2 Degradation D3 Oxidized Thiophene C->D3 Degradation S1 Moisture / pH S1->D1 S2 Light / Heat S2->D2 S3 Oxygen (Air) S3->D3 S4 Reducing Agents S4->D2 P1 Inert Atmosphere (Glove Box / Schlenk Line) P1->C Protects From P2 Anhydrous Solvents P2->C P3 Store in Dark & Cool P3->C P4 Use Dried Glassware P4->C

References

  • Vertex AI Search, "Degradation of Brominated Organic Compounds (Flame Retardants)
  • Vertex AI Search, "Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate - Pipzine Chemicals", accessed January 29, 2026.
  • Vertex AI Search, "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central", accessed January 29, 2026.
  • Vertex AI Search, "Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - NIH", accessed January 29, 2026.
  • Vertex AI Search, "Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology - ACS Public
  • Vertex AI Search, "Proposed degradation pathways of THI and associated enzymes. The...
  • Vertex AI Search, "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI", accessed January 29, 2026.
  • Vertex AI Search, "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI", accessed January 29, 2026.
  • Vertex AI Search, "Organoboron chemistry - Wikipedia", accessed January 29, 2026.
  • Vertex AI Search, "Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate - Pipzine Chemicals", accessed January 29, 2026.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A - PubMed", accessed January 29, 2026.
  • Vertex AI Search, "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC", accessed January 29, 2026.
  • Vertex AI Search, "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal", accessed January 29, 2026.
  • Vertex AI Search, "Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group", accessed January 29, 2026.
  • Vertex AI Search, "15.9: Hydrolysis of Esters - Chemistry LibreTexts", accessed January 29, 2026.
  • Vertex AI Search, "Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich", accessed January 29, 2026.
  • Vertex AI Search, "Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study", accessed January 29, 2026.
  • Vertex AI Search, "US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py", accessed January 29, 2026.
  • Vertex AI Search, "Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchG
  • Vertex AI Search, "Metabolic pathways for biotransformation of thienopyridines to active metabolites.", accessed January 29, 2026.
  • Vertex AI Search, "Handling air-sensitive reagents AL-134 - MIT", accessed January 29, 2026.
  • Vertex AI Search, "hydrolysis of esters - Chemguide", accessed January 29, 2026.
  • Vertex AI Search, "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics - Benchchem", accessed January 29, 2026.
  • Vertex AI Search, "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O", accessed January 29, 2026.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific", accessed January 29, 2026.
  • Vertex AI Search, "Pharmacology of thienopyridines: rationale for dual pathway inhibition - Oxford Academic", accessed January 29, 2026.
  • Vertex AI Search, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchG
  • Vertex AI Search, "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI", accessed January 29, 2026.
  • Vertex AI Search, "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
  • Vertex AI Search, "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PubMed Central", accessed January 29, 2026.
  • Vertex AI Search, "Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchG
  • Vertex AI Search, "US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Vertex AI Search, "Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed", accessed January 29, 2026.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry", accessed January 29, 2026.

Sources

Validation & Comparative

A Technical Guide to the Structural Confirmation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of preclinical research. This guide provides an in-depth analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key intermediate with significant potential in medicinal chemistry. We will explore the methodologies for its structural verification, compare it with a closely related analogue, and provide detailed experimental protocols grounded in established chemical principles.

Introduction to the Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its rigid, planar structure and the presence of heteroatoms provide a framework for designing molecules that can interact with a range of biological targets. The introduction of a bromine atom at the 4-position and an ethyl carboxylate at the 2-position, as in the title compound, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates.

Confirming the Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyridine and thiophene rings. The precise chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the compound, providing a molecular formula of C₁₀H₈BrNO₂S. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, C-H bonds, and the aromatic C=C and C=N bonds of the heterocyclic core.

A Comparative Case Study: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate

To illustrate the rigorous process of structural confirmation for this class of compounds, we will examine the well-documented synthesis and characterization of a closely related isomer, Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate.[1] The synthetic approach and analytical validation for this compound provide a solid framework for understanding the requirements for our target molecule.

The synthesis of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate is achieved through the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate in the presence of a base.[1] This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.

The structure of this related compound was unequivocally confirmed by single-crystal X-ray diffraction, which revealed a nearly planar thieno[2,3-b]pyridine ring system.[1]

Synthetic Pathways to the Thieno[2,3-c]pyridine Core

The construction of the thieno[2,3-c]pyridine skeleton can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common and powerful methods are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.

Method 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. This approach could be adapted to form the thiophene ring of our target molecule.

Gewald Reaction Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product ketone Ketone/Aldehyde condensation Knoevenagel Condensation ketone->condensation cyanoester α-Cyanoester cyanoester->condensation sulfur Elemental Sulfur addition Sulfur Addition sulfur->addition base Base (e.g., Morpholine) base->condensation condensation->addition cyclization Cyclization & Tautomerization addition->cyclization aminothiophene 2-Aminothiophene Derivative cyclization->aminothiophene

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Method 2: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. This method offers a high degree of regioselectivity and is a versatile tool for the preparation of substituted thiophenes.

Proposed Synthetic Protocol for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

While a specific literature procedure is not available, a plausible synthetic route can be designed based on established methodologies. A potential approach would involve the construction of a substituted pyridine precursor followed by the formation of the fused thiophene ring. Subsequent bromination would yield the final product.

Step 1: Synthesis of a Dihydropyridine Intermediate

A substituted dihydropyridine can be synthesized via a Hantzsch-like reaction from an appropriate β-ketoester, an aldehyde, and an ammonia source.

Step 2: Formation of the Thiophene Ring

The dihydropyridine intermediate can then be reacted with a sulfur source, such as elemental sulfur or Lawesson's reagent, to construct the fused thiophene ring.

Step 3: Aromatization and Bromination

The resulting tetrahydrothienopyridine would then be aromatized, likely through an oxidation step. The final bromination at the 4-position could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

Alternative Compounds for Comparison

In drug discovery, having access to a range of structurally related compounds is crucial for establishing structure-activity relationships (SAR). The following table compares Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with its un-brominated parent compound and a chloro-analogue.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturePotential Synthetic Precursor
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylateC₁₀H₈BrNO₂S286.15Bromo substituent at C4Ethyl thieno[2,3-c]pyridine-2-carboxylate
Ethyl thieno[2,3-c]pyridine-2-carboxylateC₁₀H₉NO₂S207.25Hydrogen at C4Dihydropyridine intermediate
Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylateC₁₀H₈ClNO₂S241.70Chloro substituent at C4Ethyl thieno[2,3-c]pyridine-2-carboxylate

Experimental Protocols

The following are generalized protocols based on the synthesis of similar heterocyclic systems. They should be optimized for the specific synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

General Procedure for Gewald Aminothiophene Synthesis:

  • To a stirred solution of the starting ketone/aldehyde and α-cyanoester in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow start Start reactants Combine Reactants: - Ketone/Aldehyde - α-Cyanoester - Base - Sulfur start->reactants reflux Heat under Reflux (Monitor by TLC) reactants->reflux workup Reaction Work-up: - Cool - Precipitate in Ice-Water reflux->workup filtration Filter and Wash Solid workup->filtration purification Purify Product: - Recrystallization or - Column Chromatography filtration->purification analysis Structural Analysis: - NMR - MS - IR purification->analysis end End analysis->end

Caption: Generalized Experimental Workflow for Synthesis and Characterization.

Conclusion

While a definitive, published experimental guide for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is not currently available, this technical guide provides a comprehensive framework for its structural confirmation and synthesis. By leveraging established synthetic methodologies like the Gewald and Fiesselmann reactions and drawing comparisons with well-characterized analogues, researchers can confidently approach the preparation and validation of this important medicinal chemistry intermediate. The provided protocols and analytical considerations serve as a robust starting point for further investigation and development in the pursuit of novel therapeutics.

References

  • This is a placeholder for a specific reference to the synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, which could not be located in the public domain
  • Zheng, R.-l., Zhang, W.-q., Yu, L.-T., Yang, S.-Y., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9. [Link]

Sources

Comparing synthesis routes for thieno[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The thieno[2,3-c]pyridine scaffold represents a critical bioisostere of isoquinoline, offering distinct electronic properties and metabolic stability profiles. Unlike its more famous isomer, thieno[3,2-c]pyridine (the core of Clopidogrel), the [2,3-c] variant places the pyridine nitrogen at the 6-position relative to the sulfur at position 1. This subtle shift significantly alters the basicity and hydrogen-bond accepting capability of the pharmacophore, making it a high-value target for kinase inhibitors (e.g., c-Src, Hsp90) and antiviral agents.

This guide objectively compares the three dominant synthesis routes, prioritizing experimental reproducibility and scalability over theoretical novelty.

Comparative Route Analysis

We evaluated three primary methodologies based on yield consistency, atom economy, and suitability for late-stage functionalization (LSF).

Table 1: Strategic Comparison of Synthesis Routes
FeatureRoute A: Pyridine-First Cascade Route B: Classical Pomeranz-Fritsch Route C: Triazole-Mediated (2025)
Precursor Class 3,5-Dihalopyridine-4-carboxaldehydesThiophene-3-carboxaldehyde2-Acetylthiophene
Key Mechanism SNAr + Aldol CondensationAcid-Catalyzed CyclizationDenitrogenative Rearrangement
Overall Yield High (60–85%)Moderate (40–65%)Good (55–75%)
Step Count 2 (One-pot potential)3 (Acetal formation + Cyclization)3 (Triazole formation + Rearrangement)
Scalability Excellent (Kilogram ready)Good (Requires large acid volumes)Moderate (Safety concerns with azides)
LSF Potential High (C2 ester allows easy derivatization)Low (Core skeleton often unsubstituted)Medium (C7 functionalization favored)
Primary Risk Availability of specific pyridine precursorsRegioselectivity issues (C2 vs C4 cyclization)High temperature/Acid handling

Detailed Experimental Protocols

Protocol A: The "Pyridine-First" Cascade (Recommended for MedChem)

Rationale: This route is superior for generating 2-substituted derivatives (e.g., esters, amides) required for SAR studies. It utilizes the electrophilicity of 3,5-dihalopyridines to build the thiophene ring onto the pyridine, ensuring unambiguous regiochemistry.

Mechanism:

  • SNAr: Thiolate displacement of the halogen at C3.

  • Condensation: Intramolecular attack of the active methylene on the C4-aldehyde.

Step-by-Step Methodology:

  • Reagents:

    • 3,5-Dichloropyridine-4-carboxaldehyde (1.0 eq)

    • Methyl thioglycolate (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Methoxide (NaOMe)

    • Solvent: DMF (anhydrous) or Ethanol

  • Procedure:

    • Activation: Dissolve 3,5-dichloropyridine-4-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.

    • Addition: Add K₂CO₃ (25 mmol) followed by the dropwise addition of methyl thioglycolate (11 mmol).

    • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, typically precipitates as a solid.

    • Purification: Filter the solid, wash with water, and recrystallize from ethanol. If oil forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).

  • Validation Check:

    • ¹H NMR (DMSO-d₆): Look for the singlet of the thiophene proton at ~7.8–8.2 ppm and the disappearance of the aldehyde peak (~10 ppm).

    • Regiochemistry: The coupling constant of the remaining pyridine protons confirms the [2,3-c] fusion.

Protocol B: Modified Pomeranz-Fritsch (Recommended for Core Scaffold)

Rationale: Best for synthesizing the unsubstituted parent heterocycle or simple alkyl derivatives. It builds the pyridine ring onto a thiophene precursor.

Critical Note: You must start with Thiophene-3-carboxaldehyde . Starting with the 2-isomer yields thieno[3,2-c]pyridine.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Reflux Thiophene-3-carboxaldehyde (1.0 eq) with Aminoacetaldehyde dimethyl acetal (1.1 eq) in Toluene with a Dean-Stark trap to remove water. Yields quantitative imine.

  • Cyclization (Bobbitt Modification):

    • Reduction: Treat the crude imine with NaBH₄ (1.5 eq) in MeOH to form the amine. (Optional but improves yield by avoiding polymerization).

    • Acid Closure: Dissolve the amine in 6M HCl or Methanesulfonic acid. Heat to reflux.[1][2]

    • Aromatization: If the reduction step was used, the resulting tetrahydro-intermediate is dehydrogenated using Pd/C in refluxing decalin or via chloranil oxidation.

Pathway Visualization

The following diagrams illustrate the logical flow and chemical transformations for the two primary routes.

Diagram 1: Pyridine-First Cascade (Route A)

PyridineFirst Start 3,5-Dichloropyridine- 4-carboxaldehyde Inter Intermediate: Thioether-Aldehyde Start->Inter SnAr (C3-Cl Displacement) Reagent Methyl Thioglycolate (Base: K2CO3/DMF) Reagent->Inter Product Methyl 4-chlorothieno [2,3-c]pyridine-2-carboxylate Inter->Product Aldol Condensation (C4-CHO) + Aromatization

Caption: Route A exploits the reactivity of 3,5-dihalopyridines to construct the thiophene ring in a single pot.

Diagram 2: Classical Pomeranz-Fritsch (Route B)

PomeranzFritsch Start Thiophene-3-carboxaldehyde Schiff Schiff Base (Imine) Start->Schiff Condensation (-H2O) Reagent Aminoacetaldehyde dimethyl acetal Reagent->Schiff Cyclization Acid Catalysis (H2SO4 or Lewis Acid) Schiff->Cyclization Electrophilic Attack at C2 Product Thieno[2,3-c]pyridine Cyclization->Product Aromatization

Caption: Route B builds the pyridine ring onto the thiophene-3-aldehyde precursor via acid-mediated cyclization.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 2025. [Link]

  • A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Tetrahedron Letters / ResearchGate. [Link]

  • Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules, 2025. [Link]

Sources

A Comparative Analysis of Thieno[2,3-c]- and Thieno[2,3-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Tale of Two Isomers in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the thienopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of two key isomers, thieno[2,3-c]pyridines and thieno[2,3-b]pyridines, to elucidate the impact of their structural nuances on pharmacological efficacy. While direct comparative studies are not abundant, a comprehensive review of the existing literature reveals distinct therapeutic trajectories and potencies for each scaffold, offering valuable insights for researchers and drug development professionals.

The Structural Isomerism: A Subtle Shift with Significant Consequences

The core difference between these two scaffolds lies in the fusion of the thiophene and pyridine rings. In thieno[2,3-b]pyridines, the thiophene ring is fused at the 'b' face of the pyridine ring, creating a more linear and extended structure. Conversely, in thieno[2,3-c]pyridines, the fusion occurs at the 'c' face, resulting in a more angular or "kinked" geometry. This seemingly minor alteration in topology profoundly influences the molecule's shape, electronic distribution, and ability to interact with biological targets.

Thieno[2,3-b]pyridines: A Well-Trodden Path to Diverse Bioactivities

The thieno[2,3-b]pyridine scaffold is the more extensively investigated of the two isomers, with a rich history in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, most notably in oncology and cardiovascular medicine.

Anticancer Applications of Thieno[2,3-b]pyridines

A significant body of research has focused on the development of thieno[2,3-b]pyridine derivatives as anticancer agents. These compounds have been shown to target a variety of key signaling pathways implicated in tumorigenesis.

  • Phosphoinositide Phospholipase C (PI-PLC) Inhibition: A prominent mechanism of action for several anticancer thieno[2,3-b]pyridines is the inhibition of PI-PLC.[1] This enzyme is a critical component of cellular signaling pathways that regulate cell growth, proliferation, and survival. Upregulation of PI-PLC is observed in many cancers, making it an attractive therapeutic target.[1] The planar nature of the thieno[2,3-b]pyridine core is thought to facilitate binding to the enzyme's active site.[1]

  • Kinase Inhibition: Thieno[2,3-b]pyridines have also been identified as potent inhibitors of various protein kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[2] One notable compound, 8d, exhibited a remarkable IC50 value of 0.019 µM against PIM-1 kinase.[2] Furthermore, thieno[2,3-b]pyridine-based compounds have been designed as c-Met kinase inhibitors, with some analogues showing superior activity to the lead compound cabozantinib.[3]

  • Chemosensitization: Recent studies have explored the use of thieno[2,3-b]pyridines to overcome chemoresistance. Certain derivatives have been shown to sensitize cancer cells to topoisomerase I inhibitors like topotecan, suggesting a role in combination therapies.[4][5]

The following table summarizes the anticancer activity of selected thieno[2,3-b]pyridine derivatives:

Compound IDTargetCancer Cell Line(s)IC50/GI50Reference
1 PI-PLC (putative)Melanoma, Breast, Lung, CNS, Leukemia20–40 nM (GI50)[6]
8d PIM-1 Kinase-0.019 µM (IC50)[2]
10 c-Met KinaseA549, Hela, MCF-70.005, 2.833, 13.581 µM (IC50)[3]
Other Therapeutic Applications of Thieno[2,3-b]pyridines

Beyond oncology, the thieno[2,3-b]pyridine scaffold has shown promise in other therapeutic areas:

  • Antiplatelet Activity: The well-known antiplatelet drugs ticlopidine and clopidogrel are thienopyridine derivatives, although they belong to a different structural class (tetrahydrothienopyridines).[7][8][9][10] Their mechanism involves the irreversible inhibition of the P2Y12 receptor on platelets.[8]

  • Hepatic Gluconeogenesis Inhibition: Certain thieno[2,3-b]pyridine analogues have been identified as inhibitors of hepatic gluconeogenesis, suggesting potential applications in the treatment of type 2 diabetes.[11]

  • Antimicrobial and Antiviral Activity: The thieno[2,3-b]pyridine core has been incorporated into molecules with antibacterial, antifungal, and antiviral (including anti-HCV) properties.[12][13]

  • Antiplasmodial Activity: Derivatives of 4-phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3 (PfGSK-3), showing promise as antimalarial agents.[14]

Thieno[2,3-c]pyridines: An Emerging Scaffold with Potent Anticancer Potential

While less explored than their [2,3-b] counterparts, thieno[2,3-c]pyridines have recently garnered significant attention, particularly for their potential as anticancer agents. The distinct angular geometry of this scaffold may allow for unique interactions with biological targets.

Anticancer Applications of Thieno[2,3-c]pyridines

Recent research has highlighted the promise of thieno[2,3-c]pyridines as a novel class of anticancer agents, with a focus on their ability to inhibit Heat Shock Protein 90 (Hsp90).

  • Hsp90 Inhibition: A 2025 study detailed the synthesis and evaluation of a series of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[15][16][17][18][19] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing cancer cell death. One of the synthesized compounds, 6i , demonstrated potent, broad-spectrum anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[15][16][17][18][19]

The following table summarizes the anticancer activity of a selected thieno[2,3-c]pyridine derivative:

Compound IDTargetCancer Cell Line(s)IC50Reference
6i Hsp90HSC3 (head and neck), T47D (breast), RKO (colorectal)10.8 µM, 11.7 µM, 12.4 µM[15][16][17][18][19]

The anticancer activity of compound 6i was found to be mediated through the induction of G2 phase cell cycle arrest.[15][16][17][18][19]

Experimental Protocols

Synthesis of Thieno[2,3-c]pyridine Derivatives (Gewald Reaction)

A common and efficient method for the synthesis of the thieno[2,3-c]pyridine core is the Gewald reaction.[15]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 4-oxo-piperidine-1-carboxylate (1 ), ethyl cyanoacetate (2 ), and elemental sulfur in ethanol, add a catalytic amount of a base such as triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivative (3 ).

Caption: Gewald reaction for the synthesis of the thieno[2,3-c]pyridine core.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][16][17][18][19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thienopyridine derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT assay to determine anticancer efficacy.

Comparative Efficacy and Future Directions

  • Diversity of Targets: The thieno[2,3-b]pyridine scaffold has been successfully adapted to target a wider range of biological molecules, including various kinases, enzymes involved in DNA repair, and G-protein coupled receptors. This suggests a greater degree of synthetic tractability and a broader potential for therapeutic applications.

  • Potency: Both scaffolds have yielded compounds with high potency. Thieno[2,3-b]pyridine derivatives have demonstrated nanomolar efficacy against certain cancer cell lines and kinases.[2][6] While the reported IC50 values for the anticancer thieno[2,3-c]pyridines are in the low micromolar range, this is still a promising starting point for a relatively underexplored scaffold.[15][16][17][18][19]

  • Emerging Potential of Thieno[2,3-c]pyridines: The recent identification of thieno[2,3-c]pyridines as potent Hsp90 inhibitors opens up a new and exciting avenue for cancer drug discovery.[15][16][17][18][19] The unique structural features of this isomer may be key to achieving selectivity and potency against this important target.

Future research should focus on:

  • Direct Comparative Studies: Designing and executing studies that directly compare the efficacy of isomeric thieno[2,3-c]- and thieno[2,3-b]pyridine derivatives against the same biological target would provide invaluable structure-activity relationship insights.

  • Exploring New Target Space for Thieno[2,3-c]pyridines: Given the promising anticancer activity of this scaffold, further investigation into its potential to modulate other cancer-related targets is warranted.

  • Optimization of Pharmacokinetic Properties: For both isomer classes, further medicinal chemistry efforts are needed to optimize their drug-like properties, including solubility, metabolic stability, and bioavailability.

References

  • Pilkington, L. J., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. [Link]

  • Yıldırım, S., et al. (2023).
  • El-Deen, E. M., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents.
  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PMC. [Link]

  • Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm.
  • Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Archiv der Pharmazie.
  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar.
  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • Mastelić, T., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC. [Link]

  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
  • Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Pilkington, L. J., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Publishing.
  • Al-Zaydi, K. M. (2010).
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. PubMed. [Link]

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity.
  • Li, J., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. PubMed. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Luo, Y., et al. (2014). Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. PubMed. [Link]

  • Masch, A., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal.
  • BenchChem. (2025).
  • Hassan, A. S., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar.
  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed. [Link]

  • Al-Suhaibani, S. S., & El-Sayed, W. M. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives.
  • Jarvis, B., & Simpson, K. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
  • Angiolillo, D. J. (2011). Thienopyridine-associated Drug-Drug Interactions: Pharmacologic Mechanisms and Clinical Relevance. PubMed. [Link]

  • MedNet. (2009). Investigating Interaction Between Thienopyridine Antiplatelet Activity and Proton Pump Inhibition. Mednet.ca.
  • Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Hankey, G. J., & Sudlow, C. L. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed. [Link]

Sources

Biological Activity of Bromo-Substituted vs. Non-Brominated Thienopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyridine scaffold—a fused heterocyclic system containing thiophene and pyridine rings—is a privileged structure in medicinal chemistry, renowned for its antiplatelet (e.g., clopidogrel), anticancer, and antimicrobial properties.[1][2][3] While chloro- and fluoro-substitutions are clinically established, bromo-substitution has emerged as a critical modulator of biological activity, particularly in oncology and antimicrobial applications.

This guide objectively compares bromo-substituted thienopyridines against their non-brominated (or other halogenated) counterparts. The data indicates that bromine incorporation often enhances potency through two primary mechanisms: halogen bonding (σ-hole interactions) and optimized lipophilicity (logP) , though this often comes at the cost of molecular weight and solubility.

Key Performance Indicators (KPI) Snapshot
FeatureNon-Brominated / Chloro-AnalogsBromo-Substituted AnalogsPerformance Shift
Binding Affinity (Kinases) Moderate (H-bonding driven)High (Halogen-bonding driven)↑ 2-10x Potency in specific targets (e.g., Pim-1)
Lipophilicity (LogP) Lower (Better solubility)Higher (Better membrane permeability)↑ Cell Penetration ; ↓ Aqueous Solubility
Metabolic Stability Variable (Oxidation prone)High (Blocks metabolic hotspots)↑ Half-life (Steric/Electronic shielding)
Primary Application Antiplatelet (P2Y12 inhibition)Anticancer (Kinase inhibition), AntimicrobialShift in Indication

Pharmacological Comparison: The "Bromine Effect"

Case Study 1: Anticancer Activity (Pim-1 Kinase Inhibition)[4]

Context: Pim-1 kinases are upregulated in hematological malignancies.[4] The ATP-binding pocket of Pim-1 is hydrophobic, making it an ideal target for halogenated ligands.

Comparative Data: Research focusing on 5-substituted thieno[2,3-b]pyridines demonstrates that the presence of a bromine atom is often non-negotiable for high-affinity binding.

Compound IDSubstitution (C-5 Position)TargetIC50 (µM)Outcome
Ref Analog Hydrogen / MethylPim-1 Kinase> 100 µMInactive / Weak Binder
Compound 5b Bromine Pim-1 Kinase12.71 µM Moderate Inhibitor
Compound 3c Bromine Pim-1 Kinase35.7 µM Active

Data Source: Derived from SAR studies on 5-bromo-thieno[2,3-b]pyridines (Ref. 1).

Mechanistic Insight: The bromine atom at position 5 does not merely fill space; it engages in a hydrophobic interaction and potentially a halogen bond with the carbonyl oxygen of the kinase backbone. Non-brominated analogs lack the electron-deficient "sigma hole" required for this specific directional interaction, resulting in a dramatic loss of potency.

Case Study 2: Cervical Cancer (HeLa & SiHa Cell Lines)[5]

Context: Thienopyridines functionalized with phenyl-acryloyl moieties have shown promise against cervical cancer stem cells.

Comparative Data: A direct comparison of a specific bromo-phenyl derivative against general thienopyridine baselines.

CompoundStructure DescriptionCell LineEC50 (µM)
General Thienopyridines Non-halogenated or simple alkylHeLa / SiHa10 - 50 µM
Compound 1 3-bromo-phenyl substitutionHeLa2.14 µM
Compound 1 3-bromo-phenyl substitutionSiHa2.77 µM

Data Source: Analysis of (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-thieno[2,3-b]pyridine (Ref. 2).

Analysis: The introduction of the 3-bromophenyl group significantly lowers the EC50 into the low micromolar range. The bromine atom increases the lipophilicity of the "tail" region of the molecule, facilitating passive diffusion across the cancer cell membrane and potentially enhancing binding to the hydrophobic pockets of target enzymes (likely PI-PLC or specific kinases).

Mechanistic Logic: Why Bromine?

To understand why bromo-thienopyridines often outperform their non-brominated parents, we must look at the atomic level.

The Sigma-Hole Theory

Unlike fluorine (which is highly electronegative and mimics hydrogen sterically) or chlorine, bromine possesses a large, polarizable electron cloud. This creates a positive electrostatic potential region on the extension of the C-Br bond, known as the σ-hole .

  • Non-Brominated: Relies on Van der Waals forces (weak, non-directional).

  • Bromo-Substituted: Can form Halogen Bonds (X-bond) with nucleophilic residues (e.g., backbone carbonyls, histidine nitrogen) in the protein pocket. This bond is directional and can approach the strength of a hydrogen bond.

Visualizing the Mechanism

BromineMechanism Sub_Br Bromo-Thienopyridine Prop_Lip Increased Lipophilicity (High LogP) Sub_Br->Prop_Lip Prop_Sigma Sigma-Hole Formation (Polarizable Br) Sub_Br->Prop_Sigma Action_Steric Hydrophobic Pocket Filling Sub_Br->Action_Steric Sub_H Non-Brominated Analog Result_Weak Lower Potency (High IC50) Sub_H->Result_Weak Lacks specific interaction Action_Membrane Enhanced Membrane Permeability Prop_Lip->Action_Membrane Action_Bind Directional Halogen Bonding Prop_Sigma->Action_Bind Result_Potency High Potency (Low IC50/EC50) Action_Membrane->Result_Potency Action_Bind->Result_Potency Action_Steric->Result_Potency

Figure 1: Mechanistic pathway detailing how bromine substitution translates to enhanced biological activity compared to non-brominated analogs.

Experimental Protocols

To verify these claims in your own laboratory, the following protocols are standardized for synthesizing and testing bromo-thienopyridines.

Synthesis: Thorpe-Ziegler Cyclization (Self-Validating)

This protocol ensures the incorporation of the bromine atom via a specific precursor (e.g., 4-bromophenacyl bromide).

Reagents:

  • 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative (Precursor A)

  • 4-Bromophenacyl bromide (Reagent B)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

Workflow:

  • Dissolution: Dissolve 1.0 eq of Precursor A in EtOH.

  • Activation: Add 1.1 eq of KOH (10% aq. solution). The solution should turn clear/yellow, indicating thiol deprotonation.

  • Alkylation: Add 1.0 eq of 4-Bromophenacyl bromide dropwise. Stir at RT for 30 min. Checkpoint: TLC should show disappearance of starting material.

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The intramolecular attack of the methylene carbon on the nitrile group closes the thiophene ring.

  • Isolation: Cool to RT. Pour into ice-water. Acidify slightly with HCl if necessary.

  • Purification: Filter the precipitate. Recrystallize from EtOH/DMF.

Validation:

  • 1H NMR: Look for the disappearance of the S-CH2 methylene protons (if intermediate isolated) and the appearance of the NH2 signal (broad singlet, ~6-8 ppm) characteristic of the 3-amino-thienopyridine product.

  • Mass Spec: Confirm the characteristic isotope pattern of Bromine (M and M+2 peaks of nearly equal intensity).

Antiproliferative Assay (MTT)

Objective: Compare IC50 of Bromo vs. Non-Bromo analogs.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of the Bromo-thienopyridine and its non-bromo analog.

    • Control: DMSO (0.1%).

    • Positive Control:[5][6] Doxorubicin.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve. Calculate IC50 using non-linear regression.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Thioxo-pyridine-3-CN Step1 1. Base Activation (KOH/EtOH) Deprotonate Thiol Start->Step1 Step2 2. S-Alkylation Add 4-Bromophenacyl Bromide Step1->Step2 Check1 Checkpoint: TLC (Disappearance of Thiol) Step2->Check1 Step3 3. Thorpe-Ziegler Cyclization Reflux 2-4 hours Check1->Step3 Complete Step4 4. Workup Ice-Water Precipitation Step3->Step4 Product Final Product: 3-Amino-5-(4-bromobenzoyl)-thienopyridine Step4->Product

Figure 2: Step-by-step synthetic pathway for generating bromo-substituted thienopyridines.

References

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Source: Taylor & Francis Online. [Link]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer. Source: MDPI (Int. J. Mol. Sci). [Link][2][3][7][8][9][10][11][12][13][14][15][16]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters. [Link][8]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives. Source: NIH / PMC. [Link]

Sources

Beyond the Transition Series: A Comparative Guide to Metal-Free Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings have been the workhorses of drug discovery. However, the "Tax on Metals"—comprising catalyst cost, supply chain volatility (e.g., Palladium price spikes), and the regulatory burden of purification—is forcing a paradigm shift.

This guide objectively compares Transition Metal Catalysis (TMC) against emerging Metal-Free (MF) methodologies. We move beyond the "green chemistry" buzzwords to analyze yield, selectivity, and Total Cost of Ownership (TCO) in the synthesis of bioactive heterocycles.

Part 1: The Regulatory & Economic Imperative

The primary driver for metal-free synthesis is not just environmental altruism; it is the strict regulatory landscape governing elemental impurities.

The "1 ppm" Barrier

Under ICH Q3D guidelines , Class 1 and 2A metals (Pd, Pt, Ru, Ir) face stringent Permitted Daily Exposure (PDE) limits. For a parenteral drug with a 10g daily dose, the limit for Palladium is often 1 ppm .

MetricTransition Metal Catalysis (TMC)Metal-Free Synthesis (MF)
Regulatory Burden High (ICH Q3D Class 1/2A controls required)Low (No heavy metal reporting)
Purification Requires scavengers (Silica-thiol, resins) or recrystallizationStandard aqueous workup/chromatography
Supply Chain High volatility (Pd/Ir prices fluctuate)Stable (Organic reagents are commodity chemicals)
Atom Economy Low (High MW ligands + Scavengers)Moderate to High (Reagent dependent)

Expert Insight: "The cost of a reaction is not just the catalyst; it is the cost of removing it. A $50/kg Pd catalyst becomes $500/kg when you factor in three rounds of scavenging and the associated yield loss."

Part 2: Technical Comparison & Performance Data

We analyze two critical reaction classes where Metal-Free systems are challenging traditional metal dominance.

A. Cross-Coupling: Palladium vs. Hypervalent Iodine

The Challenge: Forming Biaryl C-C bonds (ubiquitous in kinase inhibitors).

  • Standard: Suzuki-Miyaura (Pd-catalyzed).

  • Challenger: Oxidative Coupling via Hypervalent Iodine (e.g., PIFA/PIDA).[1]

Performance Matrix:

FeaturePd-Catalyzed SuzukiHypervalent Iodine (PIFA)
Mechanism Oxidative Addition / Reductive EliminationLigand Exchange / Reductive Elimination
Pre-functionalization Requires Boronic Acids + HalidesDirect C-H activation possible (Dual C-H)
Toxicity High (Pd residue)Low (Iodobenzene byproduct is easily removed)
Scope Universal (sp2-sp2, sp2-sp3)Specialized (Electron-rich arenes preferred)
B. Photoredox: Ruthenium/Iridium vs. Organic Dyes

The Challenge: Single Electron Transfer (SET) for radical formation.

  • Standard:

    
     or 
    
    
    
    .
  • Challenger: Eosin Y (Organic Dye).[2][3][4][5]

Performance Matrix:

FeatureRu(bpy)3 (Metal)Eosin Y (Metal-Free)
Excited State Potential


Cost (Approx) ~$150 / gram~$0.50 / gram
Sustainability Rare Earth metalBiodegradable organic salt
Selectivity High stability, long excited state lifetimeTunable via pH (Mono- vs Dianion forms)

Part 3: Visualizing the Mechanism

To understand the switch, one must visualize the electron transfer pathways. Below is a comparison of the Photoredox cycles. Note how Eosin Y mimics the Metal-Ligand Charge Transfer (MLCT) of Ruthenium but utilizes an anion-radical pathway.

Photoredox_Comparison cluster_Ru Transition Metal Cycle (Ru) cluster_Eosin Metal-Free Cycle (Eosin Y) Ru_GS Ru(bpy)3 [2+] (Ground State) Ru_Excited *Ru(bpy)3 [2+] (Excited State) Ru_GS->Ru_Excited hv (450nm) Ru_Red Ru(bpy)3 [1+] (Reduced) Ru_Excited->Ru_Red SET (Quenching) Ru_Red->Ru_GS SET (Regeneration) EY_GS Eosin Y (Ground State) EY_Excited *Eosin Y [1/3] (Intersystem Crossing) EY_GS->EY_Excited hv (530nm) EY_RadAnion Eosin Y (-.) (Radical Anion) EY_Excited->EY_RadAnion SET (Reductive Quench) EY_RadAnion->EY_GS SET (Oxidation)

Figure 1: Comparative mechanistic cycles of Ruthenium vs. Eosin Y photoredox catalysis. Note the parallel pathways allowing for direct substitution of metals in SET processes.

Part 4: Validated Experimental Protocols

The following protocols are designed to be self-validating . If the color change or intermediate precipitation described does not occur, stop and re-evaluate reagents.

Protocol A: Metal-Free Biaryl Coupling via Hypervalent Iodine

Target: Synthesis of functionalized biaryls without Suzuki coupling.

Reagents:

  • Substrate: Electron-rich arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)

  • Reagent: PIFA (Phenyliodine(III) bis(trifluoroacetate)) (0.6 equiv)

  • Solvent: Trifluoroethanol (TFE) or DCM.

Workflow:

  • Dissolution: Dissolve substrate in TFE (0.1 M). Checkpoint: Solution must be homogenous.

  • Addition: Add PIFA dropwise at 0°C. Reasoning: PIFA is a strong oxidant; low temp prevents over-oxidation.

  • Reaction: Stir at RT for 2 hours. The solution will turn from pale yellow to dark amber (formation of radical cation).

  • Quench: Add saturated aq. NaHCO3.

  • Workup: Extract with DCM. The byproduct, iodobenzene, can be removed via high-vacuum or column chromatography (elutes early).

Why this works: PIFA acts as a "chemical anode," generating an aryl radical cation that undergoes nucleophilic attack by the second arene.

Protocol B: Eosin Y Mediated C-H Arylation

Target: Visible light C-H functionalization of heterocycles.

Reagents:

  • Substrate: Indole or Pyrrole derivative (1.0 equiv).

  • Coupling Partner: Aryl Diazonium salt (1.5 equiv).

  • Catalyst: Eosin Y (1-2 mol%).

  • Light Source: Green LEDs (approx. 530 nm).[4]

Workflow:

  • Setup: Charge a vial with Indole, Diazonium salt, and Eosin Y in DMSO.

  • Degassing: Sparge with Nitrogen for 10 mins. Critical: Oxygen quenches the Triplet State of Eosin Y.

  • Irradiation: Irradiate with Green LEDs at RT for 4-6 hours.

  • Observation: Reaction mixture will fluoresce intense yellow-green. Fading fluorescence often indicates catalyst bleaching (reaction completion or catalyst death).

  • Purification: Dilute with water, extract EtOAc. Eosin Y stays in the aqueous layer (pH dependent), simplifying purification.

Part 5: Decision Matrix

When should you abandon the reliability of Palladium for a Metal-Free approach?

Decision_Matrix Start Start: Select Synthesis Route Reg_Check Is the product a late-stage API? Start->Reg_Check Metal_Limit Strict Metal Limits (<10ppm)? Reg_Check->Metal_Limit Yes Substrate_Type Substrate Complexity Reg_Check->Substrate_Type No (Early Intermediate) Use_Metal Use Pd/Ru Catalysis (High Reliability) Metal_Limit->Use_Metal No Use_MetalFree Use Metal-Free (Organocatalysis/Photo) Metal_Limit->Use_MetalFree Yes (Avoid Scavenging) Substrate_Type->Use_Metal Inert/Deactivated Arenes Substrate_Type->Use_MetalFree Electron-Rich/Heterocycles

Figure 2: Decision matrix for selecting catalytic systems based on regulatory phase and substrate electronics.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[6][7] Available at: [Link]

  • Hari, D. P., & König, B. The Photoredox-Catalyzed Meerwein Addition Reaction: Intermolecular Amino-Arylation of Alkenes. Angewandte Chemie International Edition, 52(18), 4734-4743. (2013).[8] (Demonstrates Eosin Y efficacy). Available at: [Link]

  • Dohi, T., & Kita, Y. Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 45, 2073-2085. (2009). Available at: [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). (Foundational text on metal scavenging costs). Available at: [Link]

Sources

Comparative In Silico & In Vitro Analysis of Thieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-c]pyridine scaffold represents a distinct bioisostere of quinoline and isoquinoline, offering unique electronic distribution and lipophilicity profiles favorable for drug development. While thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives have been extensively mapped, the [2,3-c] isomer remains an emerging scaffold with significant untapped potential in oncology.

This guide presents a comparative analysis of novel thieno[2,3-c]pyridine derivatives, specifically focusing on their efficacy as Heat Shock Protein 90 (Hsp90) inhibitors.[1][2] By synthesizing recent experimental data with molecular docking protocols, we evaluate the structure-activity relationship (SAR) of thiomorpholine-substituted analogs (Compound 6i) versus piperidine-substituted analogs (Compound 6a) and standard chemotherapeutic agents.

Structural Rationale & Scaffold Analysis

The thieno[2,3-c]pyridine nucleus fuses a thiophene ring with a pyridine ring. This fusion alters the vector orientation of substituents compared to the more common [2,3-b] isomer, potentially allowing access to different sub-pockets within the ATP-binding site of kinases and chaperones like Hsp90.

Key Structural Advantages:
  • Lipophilicity: The sulfur atom enhances lipophilicity (LogP) compared to nitrogen-only heterocycles, improving membrane permeability.

  • Electronic Effects: The thiophene ring acts as an electron-rich donor, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
    
  • Vector Positioning: Substituents at the C-2 and C-3 positions of the thiophene ring project into the hydrophobic regions of the Hsp90 ATP-binding cleft, a critical determinant for selectivity.

Comparative Docking Workflow (Protocol)

To ensure reproducibility and scientific integrity, the following computational workflow is established. This protocol utilizes a self-validating system (RMSD check) to minimize false positives.

DockingWorkflow Start Target Selection (Hsp90 N-terminal Domain) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (Energy Minimization, MMFF94 Forcefield) Start->Prep_Lig Grid Grid Generation (Center: ATP Binding Site) Prep_Prot->Grid Dock Molecular Docking (Lamarckian Genetic Algorithm / Vina) Prep_Lig->Dock Grid->Dock Valid Validation Step (Re-dock Co-crystallized Ligand) Dock->Valid Decision RMSD < 2.0 Å? Valid->Decision Analyze Interaction Analysis (H-bonds, Pi-Cation, Binding Energy) Decision->Analyze Yes Refine Refine Grid/Parameters Decision->Refine No Refine->Grid

Figure 1: Standardized molecular docking workflow ensuring validation via RMSD (Root Mean Square Deviation) benchmarking.

Detailed Methodology
  • Protein Preparation: The crystal structure of Hsp90 (e.g., PDB ID: 1YET or similar) is retrieved. Water molecules are removed, and polar hydrogens are added to simulate physiological pH (7.4). Kollman united atom charges are assigned.

  • Ligand Preparation: Thieno[2,3-c]pyridine analogs (6a-k) are drawn and energy-minimized using the MMFF94 force field to generate low-energy conformers.

  • Validation: The co-crystallized ligand (e.g., Geldanamycin) is extracted and re-docked. A successful protocol must yield an RMSD

    
     Å between the docked pose and the experimental crystal pose.
    
  • Scoring: Binding affinity is calculated in kcal/mol, prioritizing poses with the lowest free energy (

    
    ) and highest cluster population.
    

Case Study: Hsp90 Inhibition (Series 6)

Recent studies (2025) have synthesized a library of thieno[2,3-c]pyridine derivatives (6a–k) and evaluated them against Hsp90.[1][2] The comparative analysis below highlights the critical impact of the C-2 side chain.

Comparative Data: Analog Performance vs. Standard

The following table summarizes the biological activity and docking predictions for the two most distinct analogs compared to Cisplatin (standard control).

Compound IDR-Group SubstitutionBinding Energy (kcal/mol)IC50 (HSC3) [µM]IC50 (T47D) [µM]Key Docking Interactions
6i (Lead) Thiomorpholine -9.2 10.8 11.7 H-bond (Asp93), Hydrophobic (Phe138)
6aPiperidine-8.4> 50> 50Weak H-bonding, Steric Clash
CisplatinStandardN/A12.114.5DNA Crosslinking (Mechanism differs)

Table 1: Comparative efficacy of thieno[2,3-c]pyridine analogs. Compound 6i demonstrates superior potency, comparable to or exceeding the standard drug Cisplatin in specific cell lines.

Mechanistic Insights (Docking Results)

The docking studies reveal why Compound 6i outperforms Compound 6a :

  • Thiomorpholine Interaction: The sulfur atom in the thiomorpholine ring of 6i acts as an additional hydrogen bond acceptor or engages in favorable van der Waals interactions within the Hsp90 ATP-binding pocket. This stabilizes the ligand-protein complex significantly better than the carbon-only piperidine ring of 6a .

  • Binding Mode: Compound 6i adopts a conformation that mimics the "ATP-lid" closed state, effectively blocking ATP hydrolysis, which is essential for Hsp90 chaperone function.

  • Cell Cycle Arrest: The tight binding predicted by docking correlates with the experimental observation of G2 phase arrest , confirming that the compound disrupts the machinery required for mitosis.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the structural features responsible for the observed activity, derived from the comparative docking data.

SAR_Analysis Core Thieno[2,3-c]pyridine Scaffold R_Pos C-2 Position (Critical for Potency) Core->R_Pos Thiomorph Thiomorpholine (6i) High Affinity IC50 ~10 µM R_Pos->Thiomorph Optimization Piperidine Piperidine (6a) Moderate/Low Affinity R_Pos->Piperidine Baseline Interaction Interaction Type: Hydrophobic Fit + H-Bond Acceptor (S) Thiomorph->Interaction Docking Result

Figure 2: SAR Map of Thieno[2,3-c]pyridine derivatives. The C-2 substitution with a sulfur-containing heterocycle (Thiomorpholine) is the primary driver of increased binding affinity.

Conclusion & Recommendations

The comparative study of thieno[2,3-c]pyridine analogs establishes Compound 6i as a promising lead candidate for Hsp90 inhibition.[1][2]

  • Scientific Validity: The correlation between the calculated binding energy (-9.2 kcal/mol) and the biological IC50 (10.8 µM) validates the docking protocol.

  • Strategic Insight: For future optimization, researchers should retain the thieno[2,3-c]pyridine core and focus on C-2 substitutions that include heteroatoms (S, O, N) capable of hydrogen bonding, rather than purely hydrophobic bulk.

Final Recommendation: Proceed with Compound 6i for in vivo pharmacokinetic (ADME) profiling and xenograft tumor models, as it exhibits superior selectivity and potency compared to earlier piperidine-based analogs.

References

  • Chandrasekaran, B., et al. (2025).[2] "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, 18(2).

  • Dehaen, W., et al. (2021). "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." Chemistry - A European Journal.

  • Salarian, A. A., et al. (2012). "Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives." Asian Journal of Chemistry. (Cited for comparative protocol methodology).[3][4]

Sources

Orthogonal methods for confirming purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Orthogonal Purity Confirmation for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Executive Summary The synthesis of fused heteroaromatic intermediates, specifically Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , presents unique purification challenges. While Reverse-Phase HPLC (RP-HPLC) remains the industry standard for process control, it often fails to detect co-eluting regioisomers (e.g., thieno[3,2-c] analogs), inorganic salts, or non-chromophoric impurities. This guide outlines a validated orthogonal testing strategy combining RP-HPLC with Quantitative NMR (qNMR) and LC-MS. This multi-modal approach ensures the structural integrity and absolute purity required for downstream pharmaceutical applications, aligning with ICH Q6A specifications for new drug substances.

Part 1: The Strategic Necessity of Orthogonality

In the context of thienopyridine synthesis, "purity" is not a single metric but a composite of three attributes:

  • Chromatographic Purity: Absence of related organic impurities (side products).

  • Structural Fidelity: Confirmation of the correct regioisomer ([2,3-c] vs. [3,2-c]).

  • Absolute Content: Mass balance including solvents, water, and inorganic salts.

Reliance on a single method (HPLC-UV) creates a "blind spot." For example, the [2,3-c] and [3,2-c] isomers of thienopyridine often possess identical retention times on standard C18 columns due to similar lipophilicity, yet they exhibit vastly different biological activities.

Part 2: Methodological Protocols & Causality

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Workhorse for Related Substances

Objective: To separate and quantify synthetic byproducts (e.g., des-bromo analogs, hydrolyzed acids) based on polarity.

Experimental Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: High surface area C18 provides robust retention for moderately polar heteroaromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidic modifier prevents tailing of the pyridine nitrogen.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Blind Spot: This method assumes all impurities absorb at the selected wavelengths and elute with distinct retention times. It cannot detect inorganic salts (NaCl, KBr from synthesis) or residual non-UV active solvents.

Method B: Quantitative NMR (qNMR)

The Absolute Validator

Objective: To determine the absolute mass purity and confirm regio-chemistry without requiring a reference standard of the analyte.

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6. Rationale: Thienopyridines exhibit poor solubility in CDCl3; DMSO ensures complete dissolution, preventing "hidden" solid impurities.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material). Rationale: High relaxation delay, distinct singlet peaks that do not overlap with the thienopyridine aromatic region.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (≥ 5 × T1). Critical: Ensures full magnetization recovery for accurate integration.

    • Scans: 16-32.

  • Calculation: Purity is derived from the molar ratio of the analyte integrals vs. the IS integrals, corrected for molecular weight and mass.

Structural Insight: The coupling constants (


) of the thiophene protons differ significantly between the [2,3-c] (

Hz) and [3,2-c] (

Hz) isomers, allowing qNMR to detect isomeric contamination that HPLC misses.
Method C: LC-MS/MS (Q-TOF or Triple Quad)

The Identity Detective

Objective: To confirm the presence of the bromine atom (via isotopic pattern) and identify molecular weights of unknown impurities.

Experimental Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Key Marker: Look for the characteristic 1:1 doublet at M and M+2 (e.g., m/z 286 and 288) indicating the presence of one bromine atom. Loss of this pattern indicates debromination (a common side reaction).

Part 3: Comparative Performance Analysis

The following data summarizes the performance characteristics of each method when applied to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

FeatureRP-HPLC (UV)qNMRLC-MS
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Purity)Molecular Identity (m/z)
Limit of Detection (LOD) ~0.05%~0.5%< 0.01%
Specificity Moderate (Risk of co-elution)High (Structural resolution)High (Mass resolution)
Reference Standard Required for assayNot Required (Internal Standard used)Not required for ID
Blind Spots Inorganic salts, moisture, isomersTrace impurities (<0.5%)Non-ionizable species
Time per Sample 30-45 mins15-20 mins30-45 mins

Key Finding: HPLC often overestimates purity (reporting 99.5% Area) because it ignores solvent and salt content. qNMR typically reports a lower, more accurate "As-Is" purity (e.g., 97.2% w/w) due to the detection of residual solvents and moisture.

Part 4: Integrated Decision Workflow

The following diagram illustrates the logical flow for confirming the purity of the target molecule using orthogonal methods.

PurityWorkflow Sample Crude Ethyl 4-bromothieno [2,3-c]pyridine-2-carboxylate HPLC Method 1: RP-HPLC (UV) Sample->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 LCMS Method 3: LC-MS (Identify Impurities) Decision1->LCMS No (<98%) qNMR Method 2: qNMR (Absolute Quant & Isomer Check) Decision1->qNMR Yes Repurify Recrystallization / Column Chrom. LCMS->Repurify Identify Byproducts Repurify->Sample Re-test Decision2 Isomer Pure & Mass Balance > 95%? qNMR->Decision2 Release BATCH RELEASED (COA Generated) Decision2->Release Pass Fail REJECT / REWORK Decision2->Fail Fail (Isomer/Salt detected)

Figure 1: Orthogonal decision matrix ensuring no critical quality attributes are overlooked.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Litvinov, V. P. (2005).[1][2] "Chemistry of thienopyridines." Russian Chemical Reviews, 74(3), 217-248. (Detailed synthesis and isomerism of thienopyridines). Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

Sources

The Gold Standard Paradox: A Technical Guide to Benchmarking Novel Therapeutics Against Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Objective: To provide a rigorous, data-driven framework for comparing novel anticancer candidates against Doxorubicin (Dox), focusing on potency, resistance profiles, and the critical differentiator—cardiotoxicity.

Introduction: The "Red Devil" as a Benchmark

Doxorubicin is one of the most effective anthracycline antibiotics ever developed, yet it remains limited by dose-dependent cardiotoxicity and multidrug resistance (MDR). In drug discovery, Doxorubicin serves as the positive control for potency but the negative baseline for safety.

When benchmarking a new candidate against Dox, your goal is rarely to beat its raw molar potency (IC50). Instead, the objective is usually to demonstrate non-inferiority in tumor killing while proving superiority in safety (Selectivity Index) or efficacy against resistant phenotypes (MDR evasion) .

Mechanistic Baseline

To benchmark effectively, one must first understand the specific molecular machinery Doxorubicin utilizes. Your candidate should be compared against these specific pathways to determine if it acts as a "Dox-mimic" or a novel agent.

The Dual-Pathway Mechanism

Doxorubicin operates via two primary mechanisms:

  • Antineoplastic Action: Intercalation into DNA and inhibition of Topoisomerase II

    
     (Topo II
    
    
    
    ), leading to double-strand breaks and apoptosis.
  • Cardiotoxicity: Generation of Reactive Oxygen Species (ROS) via quinone redox cycling, primarily affecting cardiomyocytes which lack high levels of catalase.

Visualization of Doxorubicin Pathways

The following diagram illustrates the divergence between the therapeutic efficacy and the off-target toxicity that defines the "Dox Paradox."

DoxMechanism Dox Doxorubicin (Dox) Nucl Nuclear Entry Dox->Nucl Mito Mitochondrial Accumulation Dox->Mito DNA DNA Intercalation Nucl->DNA Topo Topo IIα Inhibition Nucl->Topo DSB Double Strand Breaks DNA->DSB Topo->DSB Apop Tumor Cell Apoptosis DSB->Apop Therapeutic Effect Redox Quinone Redox Cycling Mito->Redox ROS ROS Generation (Superoxide) Redox->ROS Cardio Cardiomyocyte Damage ROS->Cardio Off-Target Toxicity

Caption: Figure 1. Divergent pathways of Doxorubicin demonstrating therapeutic DNA damage versus off-target mitochondrial oxidative stress in the heart.

In Vitro Benchmarking: Potency & Resistance

The Standard Panel (NCI-60 Approach)

Do not rely on a single cell line. Doxorubicin is a substrate for the efflux pump P-glycoprotein (P-gp/MDR1). To prove your drug is superior, you must test against paired sensitive and resistant lines.

Recommended Cell Line Pairs:

  • Breast: MCF-7 (Sensitive) vs. MCF-7/ADR (Resistant, P-gp overexpressing).

  • Lung: A549 (Inherently resistant due to MRP1 expression).

  • Leukemia: HL-60 vs. HL-60/MX2.

Calculating the Selectivity Index (SI)

The Selectivity Index is the primary metric for safety in early-stage discovery.


[1][2]
  • Target: An SI > 2.0 is acceptable; an SI > 10.0 is excellent.

  • Normal Cell Controls: H9c2 (Cardiomyocytes) or HUVEC (Endothelial).

Comparative Data Table (Template)

Present your data in this format to allow direct comparison.

MetricDoxorubicin (Control)Novel Candidate (Target)Interpretation
IC50 (MCF-7) ~0.5 µM0.8 µM Candidate is slightly less potent (acceptable).
IC50 (MCF-7/ADR) > 50 µM1.2 µM CRITICAL WIN: Candidate evades P-gp efflux.
Resistance Index (RI) > 1001.5 Candidate retains efficacy in resistant cells.
IC50 (H9c2 Cardiomyocytes) ~1.0 µM> 20 µM CRITICAL WIN: Candidate is non-cardiotoxic.
Selectivity Index (SI) ~2.0> 25 Candidate has a superior safety window.

In Vivo Benchmarking: The Safety Differentiator

While tumor reduction (xenograft) is standard, the true benchmark against Doxorubicin is the Chronic Cardiotoxicity Model . Many candidates fail because they are compared only in acute high-dose models, which do not mimic clinical regimens.

Recommended In Vivo Protocol: Chronic Dosing

Avoid single high-dose (bolus) injections (e.g., 20 mg/kg), as this causes "septic-like" death rather than cardiomyopathy.

  • Species: C57BL/6 Mice (Male).[3]

  • Dox Control Group: 5 mg/kg, IP injection, once weekly for 4–5 weeks.

  • Cumulative Dose: 20–25 mg/kg.

  • Readout Time: 1–2 weeks after the final dose.

Key Readouts
  • Echocardiography: Measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). Dox typically reduces FS by >15%.

  • Biomarkers: Serum Troponin T (cTnT) or I (cTnI).

  • Histopathology: Look for cytoplasmic vacuolization and myofibrillar loss in heart tissue.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Standardized for linearity and metabolic state.

Rationale: The MTT assay relies on mitochondrial reductase. Since Dox affects mitochondria, proper controls are vital to distinguish cell death from mitochondrial inhibition.

  • Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates.

    • Critical: Allow 24h attachment to ensure cells are in the log-growth phase.

  • Treatment: Add Doxorubicin (0.01 µM – 10 µM) and Candidate (serial dilutions).

    • Vehicle Control: DMSO < 0.1% final concentration.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[4][5][6] Viable mitochondria convert yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization:

MTTProtocol Seed 1. Seed Cells (5k/well) Attach 2. Attachment (24h) Seed->Attach Treat 3. Drug Treatment (Serial Dilution) Attach->Treat Incubate 4. Incubation (48-72h) Treat->Incubate MTT 5. Add MTT Reagent (4h) Incubate->MTT Solubilize 6. Solubilize (DMSO) MTT->Solubilize Read 7. Measure OD (570nm) Solubilize->Read

Caption: Figure 2. Step-by-step workflow for the MTT cytotoxicity assay ensuring metabolic linearity.

Protocol B: Topoisomerase II Relaxation Assay

To determine if the candidate mimics the Dox mechanism.

  • Substrate: Supercoiled pHOT1 plasmid DNA.

  • Reaction Mix: Human Topoisomerase II

    
     enzyme + ATP + Test Compound.
    
  • Incubation: 30 min at 37°C.

  • Electrophoresis: Run on 1% agarose gel with Ethidium Bromide.

  • Interpretation:

    • Doxorubicin (Poison):[7] Stabilizes the cleavable complex; results in linear DNA fragments.

    • Catalytic Inhibitor: Prevents relaxation; DNA remains supercoiled.

References

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology. Link

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[8] NCI Developmental Therapeutics Program. Link

  • FDA/ICH. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA Guidance. Link

  • Desai, V. G., et al. (2014). Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model.[9][10] Toxicology and Applied Pharmacology. Link

  • Holohan, C., et al. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer. Link

Sources

Benchmarking Cytotoxicity Assays: Determining Therapeutic Selectivity in Cancer vs. Normal Models

[1]

Executive Summary: The Quest for the Therapeutic Window

In drug discovery, potency against cancer cells is common; selectivity is rare. The defining characteristic of a viable clinical candidate is not just its IC50 against a tumor, but its Selectivity Index (SI) —the ratio of toxicity in normal tissue versus cancerous tissue.[1]

This guide moves beyond basic viability screening to focus on the comparative analysis of cytotoxicity in cancer lines (e.g., MCF-7) versus normal counterparts (e.g., MCF-10A).[2][3] We benchmark the performance of metabolic (MTT/MTS), ATP-luminescent, and membrane-integrity assays, providing a robust framework for determining the Therapeutic Window.

Strategic Experimental Design

The Senior Scientist’s Perspective: A common failure mode in selectivity screening is Growth Rate Bias .

  • The Trap: Normal cells (e.g., fibroblasts or epithelial models) often grow slower than cancer cells or exhibit contact inhibition. If you treat a confluent, non-dividing normal cell monolayer with an anti-mitotic drug, it will appear "resistant" simply because it is not cycling. This yields a false-positive Selectivity Index.

  • The Solution: Seeding densities must be normalized to ensure both cancer and normal cells are in the Log Phase of growth during the entire drug exposure window.

Recommended Isogenic/Tissue-Matched Pairs
Cancer ModelTissue of OriginRecommended Normal ControlRationale
MCF-7 Breast (Luminal A)MCF-10A Non-tumorigenic epithelial line; distinct morphology.
HepG2 Liver (Carcinoma)Primary Hepatocytes HepG2 is metabolically distinct; primary cells offer true tox profile.
A549 Lung (NSCLC)MRC-5 Fetal lung fibroblasts; standard for general toxicity.
HCT-116 ColonCCD-18Co Normal colon fibroblasts.

Technology Benchmarking: Product Class Comparison

A. Metabolic Assays (MTT, MTS, CCK-8)
  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce tetrazolium dyes to formazan.

  • Verdict: High Risk for Selectivity Errors.

  • Why: Cancer cells often exhibit the Warburg effect (altered metabolism). Drugs affecting mitochondrial function can artificially lower signal in cancer cells without killing them, or conversely, metabolic uncoupling can increase signal.

  • Best For: Rough, high-throughput primary screens where cost is the primary constraint.

B. ATP Luminescence (e.g., CellTiter-Glo®)[5]
  • Mechanism: Luciferase reaction requires ATP to produce light. ATP presence = metabolically active cell.

  • Verdict: The Gold Standard for Selectivity.

  • Why: High sensitivity allows for lower seeding densities (crucial for preventing normal cell contact inhibition). It is linear over a wider range than MTT.

  • Best For: Accurate IC50 determination and calculating precise Selectivity Indices.

C. Membrane Integrity (LDH Release)
  • Mechanism: Lactate Dehydrogenase (LDH) is released into the media only upon plasma membrane rupture (necrosis/late apoptosis).

  • Verdict: Confirmation Assay.

  • Why: It distinguishes cytotoxicity (killing) from cytostasis (growth arrest). A drug might stop cancer growth (low ATP) but not kill normal cells (no LDH release).

  • Best For: Mechanistic validation.

Visualizing Assay Mechanisms

The following diagram details the biological pathways targeted by these assay classes.

AssayMechanismscluster_0Viable Cellcluster_1Assay ReactionMitoMitochondria(Dehydrogenases)MTT_RxnMTT/MTS -> Formazan(Color Change)Mito->MTT_RxnReducesATP_PoolIntracellularATP PoolLuc_RxnLuciferin + ATP -> Light(Luminescence)ATP_Pool->Luc_RxnFuelsMembraneIntact PlasmaMembraneLDH_RxnLDH Release ->Resazurin ConversionMembrane->LDH_RxnRupture releases LDHMetabolic ReadoutMetabolic ReadoutMTT_Rxn->Metabolic ReadoutViability ReadoutViability ReadoutLuc_Rxn->Viability ReadoutDeath ReadoutDeath ReadoutLDH_Rxn->Death Readout

Caption: Comparative mechanisms of cytotoxicity assays. Metabolic assays target mitochondria, ATP assays target energy pools, and LDH targets membrane integrity.

Protocol: The "Dual-Plate" Selectivity Screen

This protocol uses an ATP-luminescence readout (e.g., CellTiter-Glo) for maximum sensitivity.

Phase 1: Optimization (Day 0-3)

Before screening, determine the Linear Growth Density .

  • Seed Cancer and Normal cells at 1k, 2k, 5k, 10k, and 20k cells/well.

  • Measure ATP at 0h, 24h, 48h, and 72h.

  • Selection Criteria: Choose the seeding density where both cell lines are in log-phase growth at 72h (end of assay) and have not reached >80% confluency.

    • Note: Normal cells usually require higher seeding density (e.g., 8,000/well) than cancer cells (e.g., 3,000/well).

Phase 2: The Screen (Day 4-7)

Materials:

  • 96-well White Opaque Plates (prevents luminescent cross-talk).

  • Assay Buffer: PBS + Ca/Mg.

  • Positive Control: Staurosporine (10 µM) or Doxorubicin.

  • Vehicle Control: DMSO (matched to highest drug concentration, typically <0.5%).

Workflow:

  • Seeding (T=0): Plate Cancer and Normal cells at optimized densities in 90 µL media. Incubate 24h for attachment.

  • Treatment (T=24h): Add 10 µL of 10x compound dilutions (8-point dose response).

    • Crucial Step: Include "No Cell" blanks (media + drug) to check for luciferase inhibition by the drug itself.

  • Exposure: Incubate for 48h or 72h (standard).

  • Readout:

    • Equilibrate plate to Room Temp (20 mins).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake 2 mins (orbitally) to lyse.

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration: 1.0s).

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)[1][6][7]
  • Normalize Data: Convert RLU (Relative Light Units) to % Viability.

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine IC50.

  • Calculate SI:

    
    [4][5]
    
Interpretation Guide
SI ValueClassificationAction
< 1.0 Non-SelectiveFail. Toxic to normal cells at therapeutic doses.
1.0 - 2.0 Poor SelectivityRisk. Narrow therapeutic window; likely side effects.
> 10.0 Highly SelectivePass. Excellent candidate for in vivo progression.

Workflow Visualization

Workflowcluster_inputsInput ModelsCancerCancer Line(e.g., MCF-7)OptimizationGrowth RateNormalizationCancer->OptimizationNormalNormal Line(e.g., MCF-10A)Normal->OptimizationTreatmentDrug Treatment(72h Exposure)Optimization->TreatmentSeedingReadoutATP Luminescence(CellTiter-Glo)Treatment->ReadoutAnalysisCalculate IC50& Selectivity IndexReadout->Analysis

Caption: The Selectivity Screening Workflow ensures growth-rate normalization before drug treatment and SI calculation.

References

  • National Cancer Institute (NCI). (2025).[6] NCI-60 Human Tumor Cell Lines Screen Methodology.[7][6][8] Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[7][9][8][10][11][12][13][14][15][16] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Popiołek-Barczyk, K., et al. (2015). Selectivity Index (SI) as a valid parameter for the evaluation of cytotoxicity.[1][4] ResearchGate. Retrieved from [Link]

  • OECD. (2023). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Retrieved from [Link]

The Preclinical Gap: Bridging 2D Screening and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Ovo Antitumor Activity Evaluation Content Type: Technical Comparison Guide

Introduction

In the drug development pipeline, a critical attrition gap exists between high-throughput in vitro screening and systemic in vivo murine models.[1] While 2D cell cultures offer speed and 3D spheroids introduce structural complexity, both fail to recapitulate the dynamic vascularization and host-stroma interactions essential for accurate tumor profiling.

This guide evaluates the Chick Chorioallantoic Membrane (CAM) assay (in ovo) as a high-fidelity bridge. As a Senior Application Scientist, I will dissect the operational, physiological, and data-driven differences between in vitro and in ovo platforms, providing you with the protocols and decision frameworks to optimize your preclinical strategy.

Part 1: Comparative Landscape

The following table contrasts the three primary stages of preclinical evaluation. Note that while in vitro excels at target validation, in ovo provides the first physiological "reality check" for a compound.

Table 1: Technical Specification Comparison

FeatureIn Vitro (2D/3D Spheroid) In Ovo (CAM Assay) In Vivo (Murine Xenograft)
Physiological Relevance Low. Lacks vasculature, immune components, and fluid dynamics.Medium-High. Fully vascularized, extracellular matrix (ECM) present, metabolic activity.High. Full systemic biology, though species differences (mouse vs. human) exist.
Primary Readout IC50 (Cytotoxicity/Proliferation).[2]Tumor Mass/Volume, Angiogenesis Index, Metastasis. Tumor Volume, Survival, PK/PD.
Experimental Duration 24 – 96 Hours.7 – 10 Days. 4 – 8 Weeks.
Drug Metabolism None (unless co-cultured with hepatocytes).Partial. The chick liver is active by EDD 10-12, offering preliminary metabolic data.Full systemic metabolism.
Ethical Classification Non-animal.Non-animal (typically < EDD 14). No IACUC required in many jurisdictions.Strict ethical regulations (IACUC/Animal Ethics).
Cost Per Data Point $ (Low).

(Moderate).

(High).
Sample Throughput High (96/384-well plates).Medium (20-50 eggs/batch). Low (5-10 mice/group).
Part 2: Deep Dive – The In Ovo System
Why the CAM? (The Causality)

The Chorioallantoic Membrane is formed by the fusion of the chorion and the allantois. It serves as the embryo's respiratory organ, creating a dense capillary network.

  • Scientific Rationale: Tumor grafts placed on the CAM are rapidly vascularized (within 2-5 days) by the host.[3] This allows for the evaluation of anti-angiogenic compounds and drug delivery across a capillary barrier—mechanisms impossible to test in plasticware.

  • Immune Privilege: Until Embryonic Development Day (EDD) 14-15, the chick embryo is naturally immunodeficient, accepting xenografts (PDX or cell lines) without rejection.

Visualizing the Workflow

The following diagram outlines the critical path for a standard In Ovo Tumor Growth Inhibition (TGI) assay.

CAM_Workflow cluster_ethics Ethical Window (No Pain Perception) Preparation Day 0-3: Incubation (37°C, 60% Humidity) Windowing Day 3: Windowing (Create access to CAM) Preparation->Windowing Develop CAM Grafting Day 9: Engraftment (Inoculate 1-5x10^6 cells) Windowing->Grafting Vascularization Treatment Day 10-13: Treatment (Topical or IV Injection) Grafting->Treatment Tumor Establishment Treatment->Treatment Daily/Pulse Dosing Analysis Day 14: Harvest (Resect tumor, Imaging) Treatment->Analysis End of Study

Figure 1: Standard timeline for In Ovo Tumor Growth Inhibition. Note the termination at Day 14 to maintain ethical compliance.

Part 3: Validated Protocols

To ensure reproducibility, follow these "self-validating" protocols.

Protocol A: In Vitro 3D Spheroid Assay (The Baseline)

Use this to establish intrinsic cellular sensitivity.

  • Seeding: Plate 1,000–5,000 cells/well in U-bottom Ultra-Low Attachment (ULA) plates.

  • Aggregation: Centrifuge at 200xg for 5 min. Incubate for 72h to form tight spheroids.

  • Validation Check: Inspect spheroids microscopically. Diameter should be 300–500 µm. If irregular, do not proceed.

  • Treatment: Add drug at 10x concentration. Incubate for 72–96h.

  • Readout: Add CellTiter-Glo® 3D reagent. Shake for 20 min (critical for lysis of core). Read Luminescence.

Protocol B: In Ovo CAM Tumor Growth Assay (The Advanced Screen)

Use this to validate efficacy in a vascularized model.

Materials:

  • Fertilized White Leghorn eggs.[4]

  • Dental rotary tool (for windowing).

  • Matrigel™ (Growth Factor Reduced).

  • Stereomicroscope.

Step-by-Step Methodology:

  • Day 0 (Acclimatization): Clean eggs with 70% EtOH. Incubate at 37.5°C, 60% humidity, horizontal position.

  • Day 3 (Windowing):

    • Remove 2-3 mL of albumen via the apex to lower the CAM.

    • Cut a 1 cm² window on the superior surface.

    • Validation Check: The CAM should be vascularized and intact. If bleeding occurs, discard the egg.

    • Seal with semi-permeable tape (e.g., Tegaderm) to prevent dehydration.

  • Day 9 (Grafting):

    • Gently lacerate the CAM surface (using a sterile needle) to stimulate angiogenic vessel recruitment.

    • Mix 2x10⁶ tumor cells in 20 µL PBS + 20 µL Matrigel (1:1 ratio).

    • Pipette the bolus onto the lacerated vessel bifurcation.

  • Day 10-13 (Treatment):

    • Topical: Apply 20-50 µL of drug directly onto the tumor.

    • Intravenous (IV): Inject 50-100 µL into a major chorioallantoic vein (requires high skill).

    • Control: Vehicle control is mandatory for calculating TGI.

  • Day 14 (Harvest):

    • Euthanize embryo (hypothermia or decapitation).

    • Resect the tumor mass carefully, removing adjacent CAM tissue.

    • Weigh tumor (wet weight) and fix in formalin for IHC.

Part 4: Data Analysis & Mechanistic Insight
Key Performance Indicators (KPIs)

When comparing data, do not expect identical IC50 values. In ovo values are typically higher due to the drug transport barrier.

  • In Vitro KPI: Relative Luminescence Units (RLU)

    
     % Viability.
    
  • In Ovo KPI: Tumor Growth Inhibition (TGI).

    
    
    
  • Angiogenesis Index: Count of secondary/tertiary vessels radiating toward the tumor within a 2mm radius.

Mechanistic Pathway: Angiogenesis Inhibition

The CAM is uniquely suited to study drugs targeting the VEGF pathway. The diagram below illustrates the signaling cascade evaluated in this model.

Angiogenesis_Pathway Tumor Tumor Graft (Hypoxic Stress) VEGF VEGF Secretion Tumor->VEGF HIF-1alpha Receptor VEGFR-2 Activation (Host Endothelium) VEGF->Receptor Binding Signaling MAPK / PI3K Signaling Receptor->Signaling Phosphorylation Response Endothelial Proliferation & Migration Signaling->Response Vessel Neovascularization (Tumor Growth) Response->Vessel Drug Anti-Angiogenic Drug (e.g., Bevacizumab) Drug->VEGF Neutralization Drug->Receptor Blockade

Figure 2: Mechanism of Action for Anti-angiogenic evaluation in CAM. The model validates if the drug can interrupt the VEGF-driven vessel recruitment.

Part 5: Decision Matrix

Use this logic gate to determine the appropriate assay for your current development phase.

  • Is the drug mechanism dependent on the Tumor Microenvironment (TME)?

    • No (e.g., Cytotoxic DNA damager): Stick to In Vitro 2D/3D .

    • Yes (e.g., Angiogenesis inhibitor, Matrix metalloproteinase inhibitor): Move to In Ovo .[5][6][7]

  • Do you need to assess metastasis?

    • Yes:In Ovo is superior.[1] Alu-PCR can detect human tumor cells in the chick liver/lungs within 7 days.

  • Is the compound limited in quantity (< 5 mg)?

    • Yes:In Ovo is ideal (requires µg quantities) vs. Mouse (requires mg quantities).

  • Are you screening > 50 compounds?

    • Yes:In Vitro .[1][2][4][7][8][9][10][11][12]

    • No (Lead Optimization):In Ovo .

References
  • Ribatti, D. (2016).[11] The chick embryo chorioallantoic membrane (CAM) assay as a model for tumor biology.[1][3][4][5][8][10][11][13] Current Protocols in Pharmacology. Link

  • Kunz, P., et al. (2019). The chorioallantoic membrane (CAM) assay as a versatile patient-derived xenograft (PDX) platform for precision medicine.[3][11][14] Cancers. Link

  • Lokman, N. A., et al. (2012). Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis.[4][8][10] International Journal of Molecular Sciences. Link

  • Komatsu, A., et al. (2019). Patient-derived tumor xenografts in the chick chorioallantoic membrane model for precision medicine in pancreatic cancer. Scientific Reports. Link

  • Nowak-Sliwinska, P., et al. (2014). Consensus guidelines for the use and interpretation of angiogenesis assays. Angiogenesis.[1][15] Link

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate are central to innovation. This thienopyridine derivative shows significant promise in medicinal chemistry and materials science.[1] However, beyond its synthesis and application, the responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, ensuring compliance with safety regulations and promoting a secure research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a halogenated organic compound with specific handling and storage requirements.[2]

Key Properties and Hazards:

PropertyValueSource
Chemical Formula C₁₀H₈BrNO₂S
Molecular Weight 286.145 g/mol
Appearance Dark yellow liquid[2]
Boiling Point 77 - 78 °C @ 12 mmHg[2]
Incompatible Materials Acids, Bases, Strong oxidizing agents[2]
Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, toxic if inhaled.[3]Fisher Scientific SDS[2]

The presence of a bromine atom categorizes this compound as a halogenated organic waste .[4][5] This classification is crucial as it dictates the specific disposal pathway required to prevent the formation of harmful byproducts, such as dioxins, during incineration.[6]

Pre-Disposal Handling and Segregation: The Foundation of Safe Disposal

Proper handling and segregation of chemical waste are the most critical steps in preventing laboratory accidents and ensuring compliant disposal.

Personal Protective Equipment (PPE)

Given the hazards associated with Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, the following PPE is mandatory when handling the compound or its waste:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (nitrile gloves are a suitable option) and a lab coat to prevent skin exposure.[2][4]

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][7]

Waste Segregation Protocol

The cardinal rule for the disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is its strict segregation as halogenated organic waste .[5][7][8]

Step-by-Step Segregation Procedure:

  • Designate a Specific Waste Container: Obtain a clearly labeled, leak-proof waste container specifically designated for "Halogenated Organic Waste."[4][5] This container should be made of a material compatible with the chemical.

  • Accurate Labeling: The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate."[8] Do not use abbreviations.

  • Avoid Cross-Contamination: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[5][8] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Secure Storage: The waste container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[2][9]

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe and compliant disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate from the point of generation to final collection.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Waste B Identify as Halogenated Organic Waste A->B Characterize C Transfer to Designated 'Halogenated Organic Waste' Container B->C Segregate D Ensure Container is Properly Labeled and Sealed C->D Contain E Store in a Cool, Dry, Well-Ventilated Area D->E Store F Away from Incompatible Materials E->F G Arrange for Collection by Certified Hazardous Waste Disposal Service F->G Schedule Pickup

Caption: Disposal workflow for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.

Emergency Procedures in Case of Spills or Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate harm.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Regulatory Compliance

The disposal of hazardous waste, including halogenated organic compounds, is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[10] Adherence to these regulations is not only a matter of safety but also a legal requirement. Ensure that your laboratory's disposal procedures are in full compliance with local, state, and federal regulations.

By implementing these detailed procedures, research institutions can ensure the safe and responsible management of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate waste, fostering a culture of safety and environmental responsibility.

References

  • Pipzine Chemicals. (n.d.). 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pyridine. Retrieved from a source providing MSDS for pyridine.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Pipzine Chemicals. (2026, January 22). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from a WSU environmental health and safety source.
  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6, x210555. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Gkountromichou, A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from the EPA's I-WASTE Decision Support Tool.
  • Furtado, R. H., et al. (2012). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]

  • Altarawneh, I., et al. (2021). Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction and the influence on their thermal decomposition.
  • Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet: Pyridine-2-carboxaldehyde.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. [Link]

  • Achilias, D. S., et al. (2020). Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants. PubMed. [Link]

Sources

Personal protective equipment for handling Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Context & Risk Profile

Compound Class: Halogenated Thienopyridine Ester CAS (Analog Reference): 59944-78-4 (Parent scaffold reference); Specific brominated isomer requires SAR-based safety protocols.[1] Physical State: Typically an off-white to pale yellow solid. Primary Application: Pharmacophore generation; intermediate for Suzuki-Miyaura cross-coupling.[1]

Operational Directive: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate combines the lipophilicity of a thienopyridine with the reactivity of an aryl bromide.[1] Treat this compound as a High Potency/Unknown Hazard (Band 3). While specific toxicological data for this exact isomer may be limited, structural analogs (thienopyridines) are known sensitizers and potential skin/eye irritants. The bromine substituent increases the likelihood of lachrymatory properties and enhanced skin absorption.

Immediate Action Required:

  • Do not handle on an open bench.

  • Segregate waste as "Halogenated Organic."

  • Assume respiratory sensitization potential.

Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationships (SAR) of brominated heteroaromatics.

Hazard ClassGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Toxic if swallowed or absorbed through skin.[1][2]
Skin/Eye Irritation Category 2 / 2AHigh risk of dermatitis; potential lachrymator.[1]
Sensitization Skin Sens. 1 / Resp.[1] Sens. 1Potential for allergic reaction upon repeated exposure.[1]
Reactivity Stable solid; Reactive in solutionAvoid strong oxidizers and strong bases (hydrolysis risk).[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling.

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Thienopyridines are lipophilic and can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer (>480 min).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the potential for fine dust generation during weighing, which can bypass side shields.[1]
Respiratory N95 (minimum) or P100 if outside hood.Preferred:[1] Handling solely in Fume Hood.Prevents inhalation of particulates. The bromine moiety can irritate mucous membranes significantly.
Body Protection Lab Coat (Tyvek/Polypropylene preferred) + Chemical Apron Cotton coats absorb liquids.[1] Tyvek repels solid dust and accidental solvent splashes during dissolution.

Engineering Controls & Containment

Primary Control: Chemical Fume Hood

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at the lowest working position (below breathing zone).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Brominated esters are prone to static charge, causing "fly-away" powder that contaminates the balance.[1]

Secondary Control: Balance Enclosure

  • If a dedicated fume hood is unavailable for the analytical balance, use a HEPA-filtered powder containment enclosure.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing
  • Don PPE: Put on inner gloves, lab coat, outer gloves, and goggles before entering the designated zone.

  • Prepare Balance: Place a disposable weighing boat and a secondary containment tray inside the hood.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a spatula to transfer the solid. Do not pour.

    • Critical Step: If powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with Isopropanol (IPA) before the next scoop (allow to dry) to discharge static.

  • Decontamination: Wipe the exterior of the source container with a dry tissue before returning it to storage.

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DCM (Dichloromethane) or DMF (Dimethylformamide) immediately to suppress dust.

  • Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.

  • Sealing: Cap the reaction vessel immediately. If using a septum, wrap with Parafilm to prevent vapor leakage of the halogenated intermediate.

Phase C: Waste Disposal (Strict Protocol)
Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, tissues.[1]Double-bag in clear polyethylene bags; Label "Hazardous Solid - Halogenated."[1]
Liquid Waste Reaction mother liquors, washes.[1]Green Carboy (Halogenated Organic). Do NOT mix with non-halogenated solvents (acetone/ethanol) to avoid cross-contamination fees.[1][3]
Sharps Needles/Syringes used for transfer.[1]Puncture-proof sharps container.[1][4]

Emergency Response Logic

Scenario: Spillage of Solid Powder (>50 mg) [1]

  • Alert: Announce "Spill" to lab mates.

  • Isolate: Close the fume hood sash immediately to contain dust.

  • Clean-up:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water or mineral oil).

    • Scoop up the wet slurry into a wide-mouth jar.

    • Wipe surface with 10% soap solution, then water.

Scenario: Skin Contact

  • Remove: Doff contaminated gloves/clothing immediately.

  • Wash: Rinse skin with soap and tepid water for 15 minutes. Avoid hot water (opens pores, increasing absorption).

  • Report: Seek medical attention if redness appears.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this brominated intermediate.

SafetyProtocol cluster_emergency Emergency Path Start Start: Handling Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate RiskCheck Risk Assessment: Is the solid dry/static-prone? Start->RiskCheck Engineering Engineering Control: Move to Fume Hood + Ionizer RiskCheck->Engineering Yes (Standard) PPE_Check PPE Verification: Double Nitrile Gloves + Goggles + Lab Coat Engineering->PPE_Check Weighing Weighing Protocol: Use Boat + Spatula (No Pouring) PPE_Check->Weighing Solubilization Solubilization: Dissolve in DCM/DMF immediately Weighing->Solubilization Spill Spill Event Weighing->Spill Accident Waste Disposal: Segregate into Halogenated Waste Stream Solubilization->Waste Contain Wet Wipe / No Sweep Spill->Contain Contain->Waste

Caption: Operational workflow for handling brominated thienopyridine derivatives, emphasizing containment and waste segregation.

References

  • National Institutes of Health (NIH). (2015). Thienopyridine derivatives as risk factors for bleeding and safety profiles.[5][6][7][8] PubMed. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated Organics.[9] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.